molecular formula C10H14FN3 B13475514 2-Fluoro-5-(piperazin-1-yl)aniline CAS No. 500206-02-0

2-Fluoro-5-(piperazin-1-yl)aniline

Cat. No.: B13475514
CAS No.: 500206-02-0
M. Wt: 195.24 g/mol
InChI Key: GRHXAKQMKDEQAA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(piperazin-1-yl)aniline is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It features a multifunctional structure that combines an aniline ring with a piperazine moiety, both of which are common scaffolds in biologically active compounds. The presence of the fluorine atom is a strategic modification often used to influence a molecule's potency, metabolic stability, and membrane permeability . The piperazine ring is a highly privileged structure in pharmaceuticals, known for its ability to improve aqueous solubility and fine-tune pharmacokinetic properties, making it a valuable component in the design of drug-like molecules . This compound serves as a key synthetic intermediate in the exploration of new therapeutic agents. Research indicates its application in the synthesis of novel benzimidazole derivatives evaluated as potent pancreatic lipase inhibitors for the potential treatment of obesity . Furthermore, its structural features are relevant in the design of antimalarial compounds, particularly within the 4(1H)-quinolone class, where analogous piperazine-containing structures are investigated for their activity against blood and liver stages of the parasite . Researchers utilize 2-Fluoro-5-(piperazin-1-yl)aniline as a versatile precursor for the development of potential inhibitors and bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

500206-02-0

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

2-fluoro-5-piperazin-1-ylaniline

InChI

InChI=1S/C10H14FN3/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2

InChI Key

GRHXAKQMKDEQAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(piperazin-1-yl)aniline for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-Fluoro-5-(piperazin-1-yl)aniline is a molecule that embodies this principle, integrating two highly significant structural motifs: a fluorinated aniline and a piperazine ring. The piperazine heterocycle is a ubiquitous feature in numerous marketed drugs, prized for its ability to modulate aqueous solubility, introduce key hydrogen bonding interactions, and serve as a versatile synthetic handle for lead optimization campaigns.[1][2] The incorporation of a fluorine atom onto the aniline ring is a well-established tactic to enhance metabolic stability, modulate pKa, and improve target binding affinity through specific electronic interactions.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the known and predicted physicochemical properties of 2-Fluoro-5-(piperazin-1-yl)aniline, outlines robust analytical methodologies for its characterization, describes a plausible synthetic pathway, and discusses critical safety and handling considerations. By synthesizing data from analogous compounds and foundational chemical principles, this document aims to empower researchers to effectively utilize this promising chemical entity in their discovery programs.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

Chemical Structure

The structure of 2-Fluoro-5-(piperazin-1-yl)aniline consists of an aniline core substituted with a fluorine atom at the ortho-position (C2) and a piperazine ring at the meta-position (C5) relative to the amino group.

Caption: 2D Structure of 2-Fluoro-5-(piperazin-1-yl)aniline.

Key Identifiers

Summarizing the core identifiers in a structured format ensures clarity and facilitates data retrieval.

IdentifierValueSource/Method
IUPAC Name 2-Fluoro-5-(piperazin-1-yl)anilineStandard Nomenclature
Molecular Formula C₁₀H₁₄FN₃Elemental Composition
Molecular Weight 195.24 g/mol Calculated
CAS Number Not readily available in public databases. Verify with supplier.-
InChI Key Generated from structure
Canonical SMILES C1CNCCN1C2=CC(=C(C=C2)F)NGenerated from structure

Predicted Physicochemical Properties

While direct experimental data for this specific molecule is sparse in publicly accessible literature, we can infer its key properties with high confidence based on its structural components and data from closely related analogs.

PropertyPredicted Value / ObservationRationale and Field Insights
Physical State Yellow to brown solid/powder at room temperature.Based on analogs like 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. The aniline and piperazine moieties often result in crystalline solids. Color is typical for substituted anilines, which can oxidize over time.
Solubility Soluble in DMSO, DMF, and alcohols (Methanol, Ethanol). Limited solubility in water; soluble in acidic aqueous solutions.The molecule possesses both lipophilic (aromatic ring) and hydrophilic (amine) groups. The basic nitrogen atoms of the piperazine and aniline moieties allow for salt formation (e.g., hydrochloride salt) to dramatically increase aqueous solubility, a common strategy in drug development.
pKa (Acid-Base) Two primary basic centers are predicted: pKa₁ ≈ 8.5-9.5 (piperazine N4-H) and pKa₂ ≈ 4.0-5.0 (piperazine N1). The aniline NH₂ is weakly basic (pKa ≈ 2-3).The piperazine ring contains two basic nitrogens. The N4 nitrogen, being a secondary aliphatic amine, is the most basic site. The N1 nitrogen's basicity is reduced by the electron-withdrawing effect of the attached aromatic ring.[5] The aniline nitrogen's lone pair is delocalized into the phenyl ring, significantly reducing its basicity. The ortho-fluoro group further decreases the basicity of the aniline nitrogen through induction.
Lipophilicity (XLogP) ~1.5 - 2.5 (Calculated)This predicted range suggests a favorable balance for drug-likeness, indicating potential for good membrane permeability without excessive lipophilicity that could lead to poor solubility or metabolic liabilities.
Understanding Acid-Base Properties

The pKa values are critical as they dictate the ionization state of the molecule at physiological pH (≈7.4), which in turn governs its solubility, membrane permeability, and target binding. The protonation equilibria are key to its behavior.

G Neutral Neutral Species (pH > 10) MonoProtonated Monoprotonated (Piperazine N4) (Dominant at pH 7.4) Neutral->MonoProtonated + H⁺ pKa₁ ≈ 9.0 MonoProtonated->Neutral - H⁺ DiProtonated Diprotonated (Piperazine N4 & N1) (pH < 4) MonoProtonated->DiProtonated + H⁺ pKa₂ ≈ 4.5 DiProtonated->MonoProtonated - H⁺ G cluster_0 Primary Identification cluster_1 Secondary Confirmation & Purity NMR 1H & 13C NMR (Structural Backbone) MS High-Res Mass Spec (Elemental Formula) NMR->MS Confirms Mass HPLC RP-HPLC-UV (Purity & Quantification) MS->HPLC Confirms Identity IR FT-IR (Functional Groups) HPLC->IR Pure Sample For IR G SM Starting Material (e.g., 2,4-Difluoronitrobenzene) Int Intermediate (4-Fluoro-3-(piperazin-1-yl)nitrobenzene) SM->Int Step 1: SₙAr Piperazine, K₂CO₃, DMSO Product Final Product (2-Fluoro-5-(piperazin-1-yl)aniline) Int->Product Step 2: Reduction Pd/C, H₂ or SnCl₂

Sources

A Technical Guide to 2-Fluoro-5-(piperazin-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of the chemical compound 2-Fluoro-5-(piperazin-1-yl)aniline. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the compound's chemical properties, outlines a robust synthetic pathway, discusses its strategic importance in modern pharmacology, and provides detailed experimental protocols and safety guidelines.

Introduction and Strategic Importance

2-Fluoro-5-(piperazin-1-yl)aniline is a substituted aromatic amine belonging to the versatile class of phenylpiperazines. This molecular scaffold is of significant interest in medicinal chemistry, merging three key structural motifs: a primary aromatic amine, a piperazine ring, and a fluorine substituent.

  • The aniline moiety serves as a crucial synthetic handle for a wide array of chemical transformations, including amide bond formation, diazotization, and carbon-nitrogen coupling reactions, enabling the construction of more complex molecular architectures.

  • The piperazine ring is a privileged scaffold in drug design, known for its ability to improve aqueous solubility and act as a versatile linker to other pharmacophores. Its basic nitrogen atoms can be functionalized to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

  • The fluorine atom provides distinct advantages by modulating the physicochemical properties of the molecule. Its high electronegativity can lower the pKa of the nearby aniline group, influence molecular conformation, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins.

Collectively, these features make 2-Fluoro-5-(piperazin-1-yl)aniline a valuable building block for developing novel therapeutic agents across various disease areas.

Chemical Identity and Physicochemical Properties

While 2-Fluoro-5-(piperazin-1-yl)aniline is a structurally defined molecule, it is not a widely cataloged commercial product, and a specific CAS Number is not readily found in major chemical databases. However, its identity is unambiguously defined by its structure, and its properties can be reliably calculated and inferred from closely related analogues.

PropertyValueSource
IUPAC Name 2-Fluoro-5-(piperazin-1-yl)aniline-
Molecular Formula C₁₀H₁₄FN₃Calculated
Molecular Weight 195.24 g/mol Calculated
Appearance Expected to be a crystalline solidInferred
Solubility Expected to be soluble in organic solvents (DMSO, DMF, Methanol) and acidic aqueous solutions.Inferred
pKa (Aniline) Estimated 3.5 - 4.5Inferred from 2-fluoroaniline
pKa (Piperazine) Estimated 8.5 - 9.5Inferred from piperazine

Synthesis and Reaction Chemistry

The most logical and field-proven approach to synthesizing 2-Fluoro-5-(piperazin-1-yl)aniline involves a two-step sequence starting from a commercially available precursor, 4-fluoro-3-nitroaniline. This pathway leverages a nucleophilic aromatic substitution (SₙAr) reaction followed by a standard nitro group reduction.

Proposed Synthetic Pathway

The synthesis proceeds as follows:

  • Step 1 (SₙAr Reaction): 4-Fluoro-3-nitroaniline is reacted with an excess of piperazine. The fluorine atom is activated towards nucleophilic displacement by the strongly electron-withdrawing nitro group positioned ortho to it. This reaction yields the intermediate, 1-(2-nitro-4-aminophenyl)piperazine.

  • Step 2 (Nitro Reduction): The nitro group of the intermediate is reduced to a primary amine using standard catalytic hydrogenation conditions (e.g., H₂ gas with a Palladium-on-carbon catalyst), affording the final product, 2-Fluoro-5-(piperazin-1-yl)aniline.

This synthetic approach is highly reliable for analogous structures, as documented in chemical literature and patents focused on preparing substituted phenylenediamines for various applications, including hair dyes and pharmaceuticals.[1][2]

Caption: Proposed two-step synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline.

Detailed Experimental Protocols

The following protocols are exemplary and based on established procedures for similar transformations.[3] Researchers should perform their own optimization.

Protocol 1: Synthesis of 1-(4-Amino-2-nitrophenyl)piperazine (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-nitroaniline (10.0 g, 64.0 mmol), piperazine (21.9 g, 256 mmol, 4 equivalents), and potassium carbonate (17.7 g, 128 mmol, 2 equivalents).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 100 mL).

  • Reaction Execution: Heat the stirred mixture to 120 °C and maintain for 16-24 hours. The causality for using a polar aprotic solvent like DMSO is to effectively solvate the potassium carbonate and facilitate the SₙAr reaction. The excess piperazine acts as both a nucleophile and a base.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water (500 mL). A precipitate should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water (3 x 100 mL) to remove residual piperazine and salts.

    • Dry the solid under vacuum at 50 °C to yield the crude intermediate. Purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline (Final Product)
  • Reaction Setup: In a hydrogenation vessel, dissolve the intermediate 1-(4-amino-2-nitrophenyl)piperazine (5.0 g, 22.5 mmol) in methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 0.5 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Seal the vessel and purge it with hydrogen gas (3-4 cycles).

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the mixture vigorously at room temperature for 4-6 hours.

    • Reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. This step is critical and must be done carefully as the catalyst can be pyrophoric.

    • Wash the Celite® pad with additional methanol (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by column chromatography on silica gel if required.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoro-5-phenylpiperazine aniline scaffold is a cornerstone in the development of kinase inhibitors and central nervous system (CNS) agents. The strategic placement of the functional groups allows for multi-vector optimization of drug candidates.

  • Kinase Inhibitors: The aniline nitrogen can be used to form a critical hydrogen bond with the hinge region of a kinase active site. The piperazine moiety often extends into the solvent-exposed region, where it can be functionalized to enhance selectivity and improve pharmacokinetic properties.

  • CNS Agents: The piperazine ring is a well-known pharmacophore for targeting CNS receptors, such as serotonin and dopamine receptors. The fluorine atom can enhance blood-brain barrier penetration by masking polar groups and increasing lipophilicity.

Medicinal_Chemistry_Logic Core 2-Fluoro-5-(piperazin-1-yl)aniline (Core Scaffold) Aniline Aniline Moiety (NH2) Core->Aniline provides Fluorine Fluorine Atom (F) Core->Fluorine provides Piperazine Piperazine Ring Core->Piperazine provides Aniline_App Synthetic Handle (Amidation, etc.) H-Bond Donor Aniline->Aniline_App enables Fluorine_App Modulates pKa Blocks Metabolism Enhances Binding Fluorine->Fluorine_App enables Piperazine_App Improves Solubility Linker for SAR CNS Receptor Affinity Piperazine->Piperazine_App enables

Caption: The strategic role of each functional motif in drug design.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Fluoro-5-(piperazin-1-yl)aniline is not available. Therefore, its hazard profile must be inferred from its synthetic precursors, 2-fluoroaniline and piperazine.

  • 2-Fluoroaniline (CAS 348-54-9): This compound is known to be a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[4]

  • Piperazine (Anhydrous): Piperazine is a flammable solid that causes severe skin burns and eye damage. It may also cause allergic skin or respiratory reactions.

Based on these precursors, 2-Fluoro-5-(piperazin-1-yl)aniline should be handled with extreme care as a potentially toxic and corrosive substance.

Recommended Handling Procedures:

  • Use only in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Fluoro-5-(piperazin-1-yl)aniline represents a highly valuable, though not commonly cataloged, chemical building block for modern drug discovery. Its synthesis is achievable through robust and well-documented chemical transformations. The unique combination of its functional motifs provides medicinal chemists with a powerful platform for developing novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

  • Sigma-Aldrich. (n.d.). 5-fluoro-2-(4-methylpiperazin-1-yl)aniline.
  • MolCore. (n.d.). 878155-86-3 | 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline.
  • Benchchem. (n.d.). 4-Fluoro-3-nitroaniline | 364-76-1.
  • Smolecule. (2023, August 15). Buy 4-Fluoro-3-nitroaniline | 364-76-1.
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Google Patents. (n.d.). US3944612A - 4-Fluoro-3-nitro anilines.
  • European Patent Office. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline 97 535-52-4.
  • PubChemLite. (n.d.). 5-fluoro-2-(4-methylpiperazin-1-yl)aniline.
  • Ferla, S., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • MDPI. (2016, September 27). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • Merck Millipore. (n.d.). 2-Fluoroaniline CAS 348-54-9 | 820565.
  • PubChem. (n.d.). 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768.
  • Benchchem. (n.d.). Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Spectrum Chemical. (n.d.). CAS Number 125-33-7 | Primidone.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of the molecule 2-Fluoro-5-(piperazin-1-yl)aniline (CAS No. 144579-24-2). As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into data acquisition and interpretation. While a complete, peer-reviewed spectroscopic dataset for this specific compound is not publicly available, this guide synthesizes data from closely related analogs and first-principles analysis to present a robust, predictive model for its characterization.

Introduction and Molecular Overview

2-Fluoro-5-(piperazin-1-yl)aniline is a substituted aniline derivative incorporating both a fluorine atom and a piperazine moiety. This combination of functional groups presents a unique spectroscopic fingerprint. The primary aniline (-NH₂) group, the secondary amine within the piperazine ring, the aromatic system, and the C-F bond each provide distinct and measurable signals across different analytical platforms. A comprehensive, multi-technique approach is therefore essential for unequivocal identification and quality control.

This guide will deconstruct the molecule's expected spectral data, providing not just the numbers, but the scientific rationale underpinning them.

Figure 1: Structure of 2-Fluoro-5-(piperazin-1-yl)aniline Chemical structure of 2-Fluoro-5-(piperazin-1-yl)aniline with atoms labeled for NMR discussion

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining molecular weight and elemental composition. For a molecule like 2-Fluoro-5-(piperazin-1-yl)aniline, which is polar and non-volatile, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, preserving the molecular ion.[1][2][3][4][5]

Expected Molecular Ion

The compound has a molecular formula of C₁₀H₁₄FN₃.

  • Monoisotopic Mass: 195.1172 g/mol

  • Average Molecular Weight: 195.235 g/mol

In positive-ion ESI-MS, the basic nitrogen atoms of the aniline and piperazine groups are readily protonated. Therefore, the primary species observed will be the protonated molecule, [M+H]⁺ , with an expected m/z of 196.1250 .

Predicted Mass Spectrum Data
FeaturePredicted ValueRationale
Primary Ion (Base Peak) m/z 196.1250Protonation of a basic nitrogen atom under ESI+ conditions.
Isotopic Pattern A+1: ~11.2%, A+2: ~0.7%Based on the natural abundance of ¹³C and ¹⁵N in the C₁₀H₁₄FN₃ formula.
Major Fragment Ion 1 m/z 153.08Loss of the terminal aminyl radical from the piperazine ring (C₃H₇N).
Major Fragment Ion 2 m/z 139.06Cleavage of the entire piperazine ring.

Infrared (IR) Spectroscopy: Functional Group Identification

Attenuated Total Reflectance (ATR) FTIR spectroscopy is an ideal method for rapid, non-destructive analysis of solid or liquid samples, requiring minimal preparation.[6][7][8][9] The IR spectrum provides a clear map of the covalent bonds and functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3450 - 3350Medium, Sharp (Doublet)N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)[10][11][12]
3300 - 3250Medium, BroaderN-H StretchSecondary Amine (Piperazine -NH)[13]
3100 - 3000Medium-WeakC-H StretchAromatic Ring
2950 - 2800Medium-StrongC-H StretchAliphatic (Piperazine -CH₂)[13]
1620 - 1600StrongN-H Scissoring (Bending)Primary Amine (-NH₂)[10][14]
1580, 1500, 1450Medium-Strong (Multiple)C=C Ring StretchAromatic Ring
1330 - 1250StrongC-N StretchAromatic Amine (Ar-N)[10]
1250 - 1200StrongC-F StretchAryl Fluoride (Ar-F)
1150 - 1050MediumC-N StretchAliphatic Amine (Piperazine)

The presence of a sharp doublet around 3400 cm⁻¹ is a hallmark of a primary amine, while the broader N-H stretch from the piperazine and the strong C-F stretch are key confirmatory signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every hydrogen and carbon atom. For this analysis, DMSO-d₆ is the recommended solvent as it effectively solubilizes the compound and its viscosity slows the proton exchange rate of the N-H groups, often allowing them to be observed as distinct, albeit broad, signals.[15][16][17]

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to be complex due to the various electronic effects and spin-spin couplings, including those to fluorine (J-coupling).

  • Aromatic Region (δ 6.0 - 7.0 ppm): The aniline and piperazine groups are electron-donating, while the fluorine is electron-withdrawing. This interplay results in a shielded aromatic system.

    • H-6 (ortho to -NH₂): Expected to be the most upfield due to strong shielding from the amine. Predicted as a doublet of doublets (dd) due to coupling with H-4 and H-3.

    • H-4 (ortho to -F): Will show coupling to both H-3 (³JHH, ortho) and the ¹⁹F nucleus (³JHF, meta). Predicted as a doublet of doublets (dd).

    • H-3 (ortho to piperazine): Will show coupling to H-4 (³JHH, ortho), H-6 (⁴JHH, meta), and the ¹⁹F nucleus (⁴JHF, para). Predicted as a triplet of doublets or a more complex multiplet.

  • Piperazine Region (δ 2.8 - 3.2 ppm): The piperazine ring protons are non-equivalent.

    • -N-CH₂-Ar (4H): These protons are directly attached to the nitrogen linked to the aromatic ring and are thus more deshielded. Expected as a broad multiplet around 3.0-3.2 ppm.

    • -N-CH₂-NH (4H): These protons are adjacent to the secondary amine and are slightly more shielded. Expected as a broad multiplet around 2.8-3.0 ppm.

  • Amine Protons (Variable):

    • Ar-NH₂ (2H): A broad singlet, expected around δ 5.0 ppm. Its position is highly dependent on concentration and temperature.[11][18]

    • Piperazine-NH (1H): A very broad signal that may be difficult to distinguish from the baseline, often appearing in the δ 2-4 ppm range. Confirmation via D₂O exchange, where both N-H signals disappear, is a critical validation step.[18]

Table 1: Predicted ¹H NMR Peak Assignments

Label (Fig. 1) Protons Predicted Shift (δ, ppm) Predicted Multiplicity Predicted J-Coupling (Hz)
H-6 1H ~6.15 - 6.25 dd ³JHH ≈ 8.5, ⁴JHH ≈ 2.5
H-4 1H ~6.70 - 6.80 dd ³JHH ≈ 9.0, ³JHF ≈ 5.0
H-3 1H ~6.85 - 6.95 ddd ³JHH ≈ 9.0, ⁴JHH ≈ 2.5, ⁴JHF ≈ 2.0
Ar-NH₂ 2H ~5.0 (broad) br s -
H-c 4H ~3.0 - 3.2 m -
H-d 4H ~2.8 - 3.0 m -

| Pip-NH | 1H | ~2-4 (very broad) | br s | - |

¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show 10 distinct signals, as all carbons are in unique chemical environments. The most prominent feature will be the large one-bond coupling between C-2 and the fluorine atom.

Table 2: Predicted ¹³C NMR Peak Assignments

Label (Fig. 1) Predicted Shift (δ, ppm) Predicted ¹³C-¹⁹F Coupling (¹JCF, ²JCF, ³JCF in Hz) Rationale
C-2 ~155 - 158 d, ¹JCF ≈ 240-250 Directly attached to F; large one-bond coupling is characteristic.
C-5 ~148 - 151 s Attached to two N atoms; deshielded.
C-1 ~135 - 138 d, ²JCF ≈ 10-12 Attached to -NH₂; exhibits two-bond coupling to F.
C-3 ~118 - 120 d, ³JCF ≈ 2-4 Three-bond coupling to F.
C-4 ~115 - 117 d, ²JCF ≈ 20-25 Ortho to F; large two-bond coupling.
C-6 ~105 - 108 d, ³JCF ≈ 7-9 Ortho to -NH₂, shielded; three-bond coupling to F.
C-c ~49 - 51 s Piperazine C adjacent to Ar ring.

| C-d | ~45 - 47 | s | Piperazine C adjacent to secondary amine. |

Integrated Analysis Workflow

A robust structural confirmation relies on integrating data from all three techniques. The workflow diagram below illustrates the logical process for a comprehensive analysis.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Conclusion Prep 2-Fluoro-5-(piperazin-1-yl)aniline Sample MS ESI-MS Analysis Prep->MS IR ATR-IR Analysis Prep->IR NMR ¹H & ¹³C NMR Analysis Prep->NMR MS_Data Confirm Molecular Weight (m/z = 196.12 for [M+H]⁺) MS->MS_Data IR_Data Identify Functional Groups (-NH₂, -NH, Ar-F, Ar-H, C-N) IR->IR_Data NMR_Data Map C-H Framework (Aromatic, Piperazine Signals) Confirm Connectivity (J-Coupling) NMR->NMR_Data Conclusion Unambiguous Structural Confirmation MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the comprehensive spectroscopic characterization.

Experimental Protocols

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ ion and compare its measured accurate mass to the theoretical value. Analyze the isotopic pattern for consistency with the molecular formula.

Infrared Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[6][9]

  • Instrumentation: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., ATR correction, baseline correction) and identify characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[15]

  • Instrumentation: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • (Optional) For D₂O exchange, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to observe the disappearance of N-H signals.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis to the residual solvent peak (DMSO at δH 2.50 ppm; δC 39.52 ppm). Integrate ¹H signals and assign all peaks based on chemical shift, multiplicity, and coupling constants.

Conclusion

The structural confirmation of 2-Fluoro-5-(piperazin-1-yl)aniline is readily achievable through a synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular formula. IR spectroscopy provides rapid verification of key functional groups like the primary amine and aryl fluoride. Finally, ¹H and ¹³C NMR deliver the definitive, high-resolution proof of structure, revealing the precise connectivity and electronic environment of each atom in the molecule. The predictive data and protocols outlined in this guide provide a robust framework for any scientist working with this compound or its close analogs.

References

  • Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. Available at: [Link]

  • Metaltech Services Limited. (2011). A guide to the history and practice of ATR FTIR spectroscopy. MSL. Available at: [Link]

  • Oreate AI. (2026). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). Oreate AI. Available at: [Link]

  • Konermann, L., et al. (2013). Principles of Electrospray Ionization. American Society for Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. McCrone Microscopes & Accessories. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Yakan, H., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Journal of Visualized Experiments. Available at: [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications. Available at: [Link]

  • Hudlikar, M., et al. (2013). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Journal of Scientific and Research Publications. Available at: [Link]

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The Synthetic Chemist's Guide to Fluorinated Aniline Derivatives: Strategies, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Synthesis and Analysis of High-Value Fluorinated Building Blocks

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds highly sought after.[3][4] Among these, fluorinated aniline derivatives stand out as critical building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced polymers.[5][6]

This technical guide provides an in-depth exploration of the synthesis and characterization of fluorinated aniline derivatives, moving beyond simple protocols to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this important class of compounds.

Part 1: Strategic Approaches to Synthesis

The synthesis of fluorinated anilines can be approached from several angles, each with its own set of advantages and challenges. The optimal route often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

The Workhorse Method: Reduction of Fluorinated Nitroaromatics

The most common and industrially viable route to fluorinated anilines is the reduction of the corresponding fluorinated nitroaromatic precursors.[5][7] This method is favored for its reliability, high yields, and the commercial availability of a wide range of fluoronitrobenzene isomers.

The core of this transformation is a six-electron reduction of the nitro group to an amine.[8] The choice of reducing agent is critical and is dictated by factors such as functional group tolerance, cost, and safety.

Method Typical Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, Pt/C, or Raney Ni catalyst; Solvents like Ethanol, Methanol, or Ethyl Acetate.[8][9]High yields, clean reaction, catalyst can be recycled, scalable.Requires specialized high-pressure equipment; potential for dehalogenation with some catalysts.
Dissolving Metal Reduction SnCl₂·2H₂O in Ethanol or HCl; Fe/HCl; Zn/NH₄Cl.[5]Inexpensive, does not require high-pressure apparatus, good for specific substrates.Generates stoichiometric metallic waste, can be harsh for sensitive functional groups.

Expert Insight: While catalytic hydrogenation is often the method of choice for its efficiency, the risk of hydrodefluorination (loss of the fluorine substituent) is a valid concern. To mitigate this, using a catalyst like platinum on carbon (Pt/C) or carefully controlling reaction conditions (lower pressure, shorter reaction times) is advisable. For laboratory-scale synthesis where multiple functional groups are present, the chemoselectivity of tin(II) chloride (SnCl₂) reduction is often superior.[5]

Protocol: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation of 1-Fluoro-4-nitrobenzene

Materials:

  • 1-Fluoro-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Parr Hydrogenation Apparatus (or similar)

Procedure:

  • Reactor Setup: In the vessel of a Parr apparatus, combine 1-fluoro-4-nitrobenzene (1.0 eq) and ethanol to create a ~0.5 M solution. Carefully add 10% Pd/C (0.05 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Purging: Seal the reactor. Purge the system with nitrogen gas 3-5 times to remove all oxygen, then purge with hydrogen gas 3-5 times.

  • Reaction: Pressurize the reactor with hydrogen gas to 50 psi. Begin vigorous stirring and heat the reaction to 40°C.

  • Monitoring: Monitor the reaction by observing the pressure drop from the hydrogen cylinder. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoroaniline. The product can be further purified by distillation or recrystallization if necessary.

Modern C-N Bond Formation: The Buchwald-Hartwig Amination

For more complex or bespoke aniline derivatives, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[12] Its broad substrate scope and tolerance for various functional groups have made it indispensable in medicinal chemistry.[13]

The key to a successful Buchwald-Hartwig amination lies in the choice of the palladium catalyst, the phosphine ligand, and the base. Modern, sterically hindered phosphine ligands have been developed that facilitate the coupling of even challenging substrates like aryl chlorides.[10]

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B Ar-X C Aryl-Pd(II)-X Complex B->C D Ligand Exchange C->D H_2NR' E Aryl-Pd(II)-NHR' Complex D->E F Reductive Elimination E->F F->A Base G Aryl-NHR' Product F->G

Caption: The Buchwald-Hartwig Amination Cycle.

Part 2: The Characterization Workflow

Unambiguous characterization is paramount to ensure the identity, purity, and structure of the synthesized fluorinated aniline derivative. A multi-technique approach is essential for a complete and trustworthy analysis.

The Definitive Tool: ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organofluorine compounds. While ¹H and ¹³C NMR are standard, ¹⁹F NMR provides direct observation of the fluorine nucleus, offering several key advantages:

  • High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong, sharp signals.[14]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (~800 ppm), making it highly sensitive to the local electronic environment and minimizing signal overlap.[14]

  • Coupling Information: Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides invaluable information about molecular connectivity.[15]

The chemical shift of a fluorine atom on an aniline ring is particularly informative. Electron-donating groups on the ring will cause the ¹⁹F signal to shift upfield (more shielded), while electron-withdrawing groups cause a downfield shift (deshielded). The pH of the solution can also significantly impact the chemical shift, as protonation of the aniline nitrogen alters the electronic environment.[16][17]

Substitution Pattern Typical ¹⁹F Chemical Shift Range (vs. CFCl₃)
ortho-Fluoroaniline-135 to -145 ppm
meta-Fluoroaniline-110 to -120 ppm
para-Fluoroaniline-120 to -130 ppm

Note: These are approximate ranges and can vary based on solvent and other substituents.

Complementary Spectroscopic and Chromatographic Techniques

While ¹⁹F NMR is central, a full characterization panel should include:

  • ¹H and ¹³C NMR: To confirm the structure of the entire molecule and the carbon backbone.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used.[18]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic N-H stretches (around 3300-3500 cm⁻¹) and C-F stretches (around 1000-1300 cm⁻¹).[6]

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): To assess the purity of the final compound.[19]

G Start Synthesized Crude Product Purify Purification (Column, Distillation, or Crystallization) Start->Purify Purity Purity Check (HPLC, GC) Purify->Purity >95% Pure? Identity Structural ID (¹H, ¹³C, ¹⁹F NMR) Purity->Identity No Purity->Identity Yes MW Molecular Weight (Mass Spec) Identity->MW FG Functional Groups (FT-IR) MW->FG Final Characterized Final Product FG->Final

Caption: A Self-Validating Characterization Workflow.

Part 3: Applications in Drug Development

The fluorinated aniline motif is a privileged scaffold found in numerous FDA-approved drugs. Its presence can be critical for a drug's efficacy and pharmacokinetic profile.[20][21] The ability of fluorine to block sites of metabolic oxidation is a particularly valuable property, often leading to improved drug half-life.[1][22]

Examples of FDA-Approved Drugs Containing a Fluoroaniline Moiety:

  • Cabotegravir: An HIV integrase inhibitor where a difluorophenyl group is key to its activity.[20]

  • Avacopan: Used to treat ANCA-associated vasculitis, containing both a fluorine and a trifluoromethyl group that enhance its potency.[23]

  • Asciminib: A leukemia treatment that features a unique CF₂ClO- group.[20]

The continued importance of this structural unit in medicine drives the ongoing need for robust and innovative synthetic and analytical methods.[4][24][25] As drug design becomes more sophisticated, the demand for precisely functionalized fluorinated aniline derivatives will only continue to grow, making mastery of their synthesis and characterization an essential skill for scientists in the field.

References

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 47(4), 1041–1053. [Link]

  • Merck & Co., Inc. (1979). U.S. Patent No. 4,145,364. U.S.
  • Rehmer, G., et al. (2023). Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. Environmental Science: Processes & Impacts. [Link]

  • Bayer Chemicals AG. (2006). U.S. Patent No. 7,154,006. U.S.
  • Various Authors. (2025). Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. [Link]

  • Foroozandeh, M., et al. (2019). 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. Magnetic Resonance in Chemistry. [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PMC. [Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. [Link]

  • Miller, J. M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 989. [Link]

  • Various Authors. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Fields, R., et al. (1962). Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. The Journal of Chemical Physics. [Link]

  • Barata-Vallejo, S., & Al-Postany, A. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12247–12257. [Link]

  • Various Authors. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • CN104710316A. (2015). Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
  • Zhang, W., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Organic Letters, 9(1), 123–126. [Link]

  • Various Authors. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books. [Link]

  • SpectraBase. (n.d.). 2-Fluoroaniline. SpectraBase. [Link]

  • Wang, N., et al. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 34(1), 107572. [Link]

  • Various Authors. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). ACS Publications. [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. University of Ottawa NMR Facility. [Link]

  • Wang, N., et al. (2023). Fluorine-containing drugs approved by the FDA in 2022. ResearchGate. [Link]

  • Soloshonok, V. A., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Medicinal Chemistry. [Link]

  • Mei, H., et al. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry. [Link]

  • Various Authors. (2021). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(18), 5317–5331. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. [Link]

  • CN102173995A. (2011). Synthesis method of m-fluoroaniline.
  • Various Authors. (2010). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. [Link]

  • Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. [Link]

  • Various Authors. (2019). Catalytic hydrogenation for NA-1: the synthesis of a key intermediate for pyraclostrobin. ResearchGate. [Link]

  • Dibeler, V. H., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(3), 221. [Link]

  • Workman, J., Jr. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]

  • Wang, L., et al. (2022). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angewandte Chemie International Edition, 61(40), e202208157. [Link]

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Biological Activity of Piperazine-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib) and anthelmintics. Its ubiquity is not accidental; the scaffold offers a unique combination of conformational rigidity, tunable basicity (pKa ~5.3 and 9.7), and the ability to serve as a defined linker that modulates pharmacokinetic (PK) profiles.

This guide provides a technical deep-dive into the biological activity of piperazine derivatives, dissecting the structure-activity relationships (SAR), mechanisms of action (MoA), and validated experimental protocols for their synthesis and evaluation.[1]

Structural & Physicochemical Rationale

The piperazine ring is more than a passive linker.[2][3][4] Its physicochemical attributes directly influence drug-target interactions:

  • Conformational Control: The ring predominantly exists in a chair conformation, minimizing steric strain and positioning the N1 and N4 substituents at defined vectors (approx. 60–70° torsion angle). This rigidity reduces the entropy penalty upon binding to protein targets compared to flexible linear diamines.

  • Acid-Base Profile: With two nitrogen centers, piperazine can exist as a neutral, mono-cationic, or di-cationic species at physiological pH.

    • N1 (pKa ~5.3): Often remains unprotonated, participating in hydrogen bonding as an acceptor.

    • N4 (pKa ~9.7): Typically protonated at pH 7.4, facilitating ionic interactions with negatively charged residues (e.g., Asp or Glu) in receptor binding pockets.

  • Solubility & Lipophilicity: The polar nature of the secondary amines significantly lowers logP, often improving the water solubility of otherwise lipophilic pharmacophores (e.g., improving the oral bioavailability of fluoroquinolones).

Visualization: The Piperazine Advantage

The following diagram illustrates how the piperazine scaffold bridges physicochemical properties with therapeutic outcomes.

PiperazineScaffold Core Piperazine Core (1,4-diazacyclohexane) Prop1 Conformational Rigidity (Chair Form) Core->Prop1 Prop2 Tunable Basicity (pKa 5.3 / 9.7) Core->Prop2 Prop3 Defined Vector Geometry Core->Prop3 Outcome1 High Selectivity (GPCRs/Kinases) Prop1->Outcome1 Entropy Reduction Outcome2 Improved Solubility & Bioavailability Prop2->Outcome2 Polarity Outcome3 Ionic Bonding (Asp/Glu Residues) Prop2->Outcome3 Protonation Prop3->Outcome1 Pharmacophore Orientation

Figure 1: Mapping the physicochemical attributes of the piperazine scaffold to specific medicinal chemistry outcomes.

Therapeutic Landscapes & Mechanisms of Action

Oncology: Kinase Inhibition

In oncology, piperazine rings frequently serve as solvent-exposed tails in kinase inhibitors.[5]

  • Mechanism: They often protrude from the ATP-binding pocket toward the solvent interface, improving solubility and forming specific hydrogen bonds or salt bridges with residues at the pocket rim.

  • Case Study (Imatinib): The N-methylpiperazine moiety in Imatinib (Gleevec) increases solubility and forms an internal hydrogen bond that stabilizes the active conformation, while also interacting with the Abl kinase domain.

CNS: GPCR Modulation (Serotonin/Dopamine)

Piperazines are dominant in psychopharmacology, particularly as arylpiperazines.

  • Mechanism: The protonated nitrogen of the piperazine ring mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), forming a critical salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3) of GPCRs.

  • Target Selectivity:

    • 5-HT1A Agonists: Often feature a spacer (2-4 carbons) between the piperazine and a bulky lipophilic moiety.

    • D2 Antagonists: Arylpiperazines act as "privileged structures" for D2/D3 receptor subtypes.

Anti-Infectives: Anthelmintics[2][6]
  • Mechanism: Piperazine acts as a potent GABA_A receptor agonist in helminths (worms).[2] Unlike vertebrates, where GABA is a CNS inhibitory transmitter, in nematodes, GABA controls muscle tone.

  • Effect: Piperazine induces flaccid paralysis by hyperpolarizing the muscle membrane, allowing the host to expel the worm via peristalsis.[6]

Visualization: Mechanism of Action (Anthelmintic vs CNS)

MoA_Pathways cluster_Helminth A. Anthelmintic Mechanism (Nematodes) cluster_CNS B. CNS Mechanism (Humans) Pip1 Piperazine GABA_R GABA-gated Cl- Channel (Muscle Membrane) Pip1->GABA_R Agonist Binding Hyper Hyperpolarization (Cl- Influx) GABA_R->Hyper Paralysis Flaccid Paralysis (Expulsion) Hyper->Paralysis Pip2 Arylpiperazine Drug GPCR 5-HT / D2 Receptor (TM3 Aspartate) Pip2->GPCR Ionic Interaction (Salt Bridge) Signal Modulation of cAMP / Ca2+ GPCR->Signal Effect Antipsychotic / Antidepressant Effect Signal->Effect

Figure 2: Dual mechanistic pathways of piperazine derivatives in parasitic nematodes versus human CNS targets.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for piperazine derivatives across different therapeutic classes.

Therapeutic ClassCore ModificationSAR InsightKey Reference
Antimicrobial N4-alkylation with electron-withdrawing groups (Cl, F)Enhances lipophilicity and membrane penetration; often increases potency against Gram-positive bacteria.[1, 5]
Anticancer (Kinase) N-methylpiperazine tailImproves aqueous solubility; critical for oral bioavailability. The basic nitrogen often forms solvent-front interactions.[2, 8]
CNS (Antipsychotic) Aryl substitution at N1Electron-withdrawing groups (e.g., -Cl, -CF3) on the aryl ring (meta/para) often increase affinity for 5-HT receptors.[3, 9]
Anthelmintic Unsubstituted or simple salts (Citrate/Adipate)Steric bulk reduces activity; the free secondary amine is essential for mimicking GABA.[4, 6]

Experimental Protocols

Protocol A: General Synthesis of N-Arylpiperazines (Buchwald-Hartwig Amination)

Context: While nucleophilic aromatic substitution (SNAr) works for electron-deficient aryl halides, Palladium-catalyzed coupling is the gold standard for broad scope.

Reagents:

  • Aryl halide (1.0 equiv)

  • Piperazine (1.2–1.5 equiv)

  • Pd2(dba)3 (1–2 mol%)

  • BINAP or Xantphos (2–4 mol%)

  • NaOtBu (1.5 equiv)

  • Toluene or Dioxane (anhydrous)

Workflow:

  • Inertion: Charge a flame-dried Schlenk flask with Pd source, Ligand, and Base under Argon atmosphere.

  • Addition: Add Aryl halide and Piperazine. Add solvent (0.1–0.2 M concentration).

  • Reaction: Heat to 80–100°C for 12–24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to RT, filter through a Celite pad (elute with EtOAc). Concentrate filtrate.[7]

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Validation Check:

  • Self-Validating Step: The disappearance of the aryl halide peak in LC-MS and the appearance of the M+1 peak corresponding to the product confirms coupling.

Protocol B: Biological Assay - MIC Determination (Broth Microdilution)

Context: Standard method to evaluate antimicrobial activity of piperazine derivatives.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Resazurin dye (optional for visual readout)

Workflow:

  • Stock Prep: Dissolve piperazine derivative in DMSO (typically 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in MHB across the 96-well plate (Final volume 100 µL/well).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Enhancement: Add 30 µL of 0.01% Resazurin. Blue -> Pink indicates growth. Blue indicates inhibition.

Visualization: Synthetic Workflow

SynthesisFlow Start Start: Aryl Halide + Piperazine Cat Add Pd Catalyst + Ligand + Base (Inert Atmosphere) Start->Cat Heat Heat to 80-100°C (12-24 Hours) Cat->Heat Check LC-MS Check: Aryl Halide Consumed? Heat->Check Check->Heat No (Extend Time) Workup Filter (Celite) & Concentrate Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 3: Decision tree for the Palladium-catalyzed synthesis of N-arylpiperazines.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 2024.[1]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH / PubMed, 2026.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI Molecules, 2024.

  • Piperazine - Mechanism of Action and Anthelmintic Properties. Wikipedia / ChemicalBook, 2024.

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine. Bentham Science / Medicinal Chemistry, 2024.[1][4]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central, 2016.

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development. CiteDrive, 2024.

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem, 2025.

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorg. Med. Chem. Lett., 2009.

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2-Fluoro-5-(piperazin-1-yl)aniline: A Strategic Scaffold for Kinase and GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-Fluoro-5-(piperazin-1-yl)aniline (also known as 3-amino-4-fluorophenylpiperazine ) has emerged as a high-value building block. Its structural utility lies in the orthogonal functionality it offers: a primary aniline for amide/urea coupling, a secondary piperazine amine for solubility modulation or further diversification, and a fluorine atom that enhances metabolic stability and modulates pKa.

This guide details the synthetic routes, physicochemical properties, and application of this scaffold in the development of Kinase Inhibitors (e.g., MK2, CDK) and GPCR ligands .

Chemical Profile & Structural Logic[1]

Nomenclature and Identity
  • IUPAC Name: 2-Fluoro-5-(piperazin-1-yl)aniline

  • Synonym: 1-(3-Amino-4-fluorophenyl)piperazine

  • Core Scaffold: Fluorinated N-aryl piperazine

  • Key Precursor CAS: 364-73-8 (2-Fluoro-5-bromonitrobenzene)

Physicochemical Properties
PropertyValue (Approx.)Medicinal Chemistry Significance
Molecular Weight 195.24 g/mol Low MW allows for "fragment-based" growth.
cLogP 0.8 - 1.2Optimal lipophilicity for oral bioavailability.
pKa (Aniline) ~3.5 - 4.0Reduced by ortho-fluorine; less prone to oxidation than non-fluorinated anilines.
pKa (Piperazine) ~8.5 - 9.0Provides solubility at physiological pH; key for lysosomal trapping or solvent exposure.
H-Bond Donors 3 (NH2, NH)Critical for hinge binding (kinase) or aspartate interactions (GPCRs).
The "Fluorine Effect"

The placement of the fluorine atom at the C2 position (ortho to the aniline) serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism at the electron-rich ortho-position.

  • Electronic Modulation: The inductive withdrawal (-I effect) lowers the nucleophilicity of the aniline nitrogen, reducing the rate of non-specific toxicity (e.g., quinone imine formation) while maintaining sufficient reactivity for palladium-catalyzed couplings or amide formation.

Synthetic Pathways[2]

The synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline requires careful regiocontrol to distinguish between the halogenated positions on the benzene ring. The most robust route utilizes 2-Fluoro-5-bromonitrobenzene as the starting material.

Route Analysis[3]
  • Challenge: The starting material has two halogens. The C2-Fluorine is activated for SNAr by the ortho-nitro group. The C5-Bromine is meta to the nitro group and unactivated for SNAr.

  • Solution: We require the piperazine at C5. Therefore, SNAr is not suitable as it would displace the C2-Fluorine. Instead, a Buchwald-Hartwig Cross-Coupling is used to selectively displace the C5-Bromine, leaving the C2-Fluorine intact.

Synthetic Workflow (DOT Diagram)

SynthesisPath Start 2-Fluoro-5-bromo- nitrobenzene (CAS 364-73-8) Step1 Pd-Catalyzed Amination (Buchwald-Hartwig) Start->Step1 Reagent N-Boc-Piperazine Reagent->Step1 Inter1 Intermediate A: tert-Butyl 4-(4-fluoro-3- nitrophenyl)piperazine-1-carboxylate Step1->Inter1 Selective C-N Coupling (Retains F) Step2 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: tert-Butyl 4-(3-amino-4- fluorophenyl)piperazine-1-carboxylate Step2->Inter2 Functional Group Interconversion Step3 Acid Deprotection (HCl or TFA) Inter2->Step3 Final TARGET: 2-Fluoro-5-(piperazin-1-yl)aniline Step3->Final Boc Removal

Caption: Selective synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline via Buchwald-Hartwig coupling.

Experimental Protocols

Step 1: Buchwald-Hartwig Coupling

Objective: Selective amination of the C5-bromide.

  • Reagents: 2-Fluoro-5-bromonitrobenzene (1.0 eq), N-Boc-piperazine (1.2 eq), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Protocol:

    • Charge a reaction flask with 2-Fluoro-5-bromonitrobenzene, N-Boc-piperazine, and Cs₂CO₃.

    • Add the catalyst system (Pd(OAc)₂/BINAP) under an inert atmosphere (N₂ or Ar).

    • Add degassed solvent.

    • Heat to 90–100 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

    • Workup: Filter through Celite to remove inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

Step 2: Nitro Reduction

Objective: Conversion of the nitro group to the aniline without dehalogenation.

  • Reagents: Intermediate A, Iron powder (5.0 eq), NH₄Cl (5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Protocol:

    • Dissolve Intermediate A in Ethanol/Water.

    • Add Iron powder and solid NH₄Cl.

    • Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.

    • Note: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it carries a risk of hydrodefluorination (removing the C2-F), although it can be done successfully with sulfided platinum catalysts. Iron reduction is chemoselective.

    • Workup: Filter hot through Celite. Concentrate and extract with EtOAc.[1]

    • Yield Expectation: >90%.

Step 3: Boc-Deprotection (Optional)

If the free piperazine is required immediately:

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Protocol: Stir at room temperature for 1–2 hours. Evaporate volatiles to obtain the salt form.

Medicinal Chemistry Applications

Kinase Inhibitor Design (MK2 & CDK)

The 2-fluoro-5-piperazinyl aniline motif is a "privileged" scaffold for Type I and Type II kinase inhibitors.

  • Binding Mode: The aniline NH₂ often forms a hydrogen bond with the hinge region (e.g., Glu/Leu backbone).

  • Solvent Exposure: The piperazine extends towards the solvent front, improving solubility and allowing for the attachment of solubilizing tails or warheads.

  • Case Study (MK2 Inhibitors): In the development of MK2 inhibitors (e.g., for rheumatoid arthritis), this scaffold replaces simple anilines to improve the pharmacokinetic profile. The fluorine atom prevents metabolic "hotspots" on the phenyl ring.

HSF1 Pathway Inhibitors

Recent oncology research (e.g., NXP800/CCT361814 ) utilizes this specific aniline geometry. The scaffold acts as a linker that positions the pharmacophore correctly while modulating oral bioavailability through the piperazine handle.

Pharmacophore Mapping (DOT Diagram)

Pharmacophore cluster_kinase Kinase Binding Pocket Core 2-Fluoro-5-(piperazin-1-yl)aniline Core Scaffold Hinge Aniline (NH2) H-Bond Donor (Hinge Binder) Core->Hinge  Position 1 Metab Fluorine (C2) Metabolic Block Electronic Tuning Core->Metab  Position 2 Solubility Piperazine (C5) Solvent Front Solubility/Selectivity Core->Solubility  Position 5

Caption: Pharmacophore mapping of the scaffold within a kinase binding pocket.

Handling and Safety

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The free base is prone to oxidation (browning) upon prolonged air exposure; the HCl salt is stable.

  • Stability: The C-F bond is stable to standard acidic/basic conditions. The piperazine NH is nucleophilic and should be protected (Boc/Cbz) if electrophiles are used elsewhere on the molecule.

References

  • Synthesis of MK2 Inhibitors: Google Patents. "MK2 inhibitors and uses thereof." WO2014149164A1. Link

  • HSF1 Pathway Inhibitors: Journal of Medicinal Chemistry. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800)."[2] 2023.[2] Link

  • Piperazine Scaffolds in Oncology: Molecules. "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." 2016. Link

  • Radiosynthesis Applications: Organic & Biomolecular Chemistry. "The first radiosynthesis of 2-amino-5-[18F]fluoropyridines." 2019.[3] Link

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 2-Fluoro-5-(piperazin-1-yl)aniline. As a compound frequently utilized in medicinal chemistry and drug discovery, a comprehensive understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This document synthesizes available data from structurally similar compounds to establish best practices, emphasizing the causality behind each procedural recommendation.

Compound Profile and Hazard Assessment

Structural Analogs and Their Implications:

  • 2-Fluoroaniline: This structural component suggests potential hazards associated with aromatic amines, including toxicity upon ingestion, dermal contact, and inhalation.[1][2] Aromatic amines are a class of compounds known for their potential to cause harm to human health.[3]

  • Piperazine and its Derivatives: The piperazine group can cause skin and eye irritation, and in some cases, respiratory sensitization.[4][5][6][7]

Based on these structural analogs, 2-Fluoro-5-(piperazin-1-yl)aniline is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause severe skin and eye irritation or damage.[8][9]

Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC₁₀H₁₄FN₃Inferred from structure
Molecular Weight195.24 g/mol Inferred from structure
AppearanceLikely a solid powder
Storage TemperatureRoom Temperature

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary objective in handling 2-Fluoro-5-(piperazin-1-yl)aniline is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of 2-Fluoro-5-(piperazin-1-yl)aniline should be conducted in a well-ventilated area.[4][10] A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols.[5] The laboratory should also be equipped with easily accessible safety showers and eyewash stations.[6][8]

Personal Protective Equipment (PPE): Essential for Direct Handling

A comprehensive PPE regimen is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[4]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[10] For larger quantities or in the event of a spill, impervious clothing may be required.[4]

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the chemical's integrity.

Handling:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[4]

  • Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[6][8]

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[6][8]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound.[4][8] Do not eat, drink, or smoke in the laboratory.[4][8]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Incompatible Materials: Store away from strong oxidizing agents and acids.[1]

  • Secure Storage: Store in a locked cabinet or other secure location to prevent unauthorized access.[5][8]

Emergency Procedures: A Proactive Approach

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or spills.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[8][11] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for proper disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Workflow for Spill Response:

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 2-Fluoro-5-(piperazin-1-yl)aniline must be treated as hazardous waste.[8] Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the chemical to enter drains or waterways.[3][4]

Conclusion

While specific toxicological data for 2-Fluoro-5-(piperazin-1-yl)aniline is limited, a thorough understanding of the hazards associated with its structural components—aromatic amines and piperazines—allows for the development of a robust and comprehensive safety protocol. By implementing stringent engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Retrieved from [Link]

  • 5-fluoro-2-(4-methylpiperazin-1-yl)aniline - PubChemLite. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24). Retrieved from [Link]

  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine - GHS Data - EPA. Retrieved from [Link]

  • 5-fluoro-2-piperazin-1-ylquinoxaline - C12H13FN4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - MDPI. Retrieved from [Link]

  • Safety Data Sheet: Aniline - Carl ROTH. Retrieved from [Link]

Sources

Strategic Fluorination: The Structure-Activity Relationship (SAR) of Fluoro-Substituted Anilines

[1]

Executive Summary

This technical guide analyzes the medicinal chemistry and synthetic utility of fluoro-substituted anilines.[1][2][3] Fluorine substitution on the aniline scaffold is a non-trivial modification; it fundamentally alters the molecule's electronic landscape, lipophilicity, and metabolic fate. This guide provides researchers with the decision-making frameworks required to select the optimal fluorination pattern (ortho-, meta-, or para-) for drug candidates, supported by validated synthetic protocols and mechanistic insights.[1]

Physicochemical Profiling: The Fluorine Effect

The introduction of a fluorine atom onto an aniline ring creates a "push-pull" electronic environment.[1] Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong inductive withdrawal (-I).[1] However, its lone pairs allow for resonance donation (+R) into the aromatic system.[1] The balance between these forces depends entirely on the position of the fluorine relative to the amine.

Comparative Data Table

The following data illustrates how positional isomerism dictates basicity (pKa) and lipophilicity (LogP).

PropertyAniline (Ref)4-Fluoroaniline (Para)3-Fluoroaniline (Meta)2-Fluoroaniline (Ortho)
pKa (Conjugate Acid) 4.604.65~3.50~3.20
LogP (Lipophilicity) 0.901.151.301.26
Electronic Effect N/A+R ≈ -I (Balanced)-I Dominant-I Dominant + Steric
Boiling Point 184 °C187 °C188 °C175 °C
Mechanistic Analysis[4]
  • 4-Fluoroaniline (Para): The pKa is nearly identical to unsubstituted aniline.[1] Why? The strong electron withdrawal (-I) through the sigma bond is effectively canceled by the resonance donation (+R) of the fluorine lone pair into the pi-system, which stabilizes the positive charge on the nitrogen in the conjugate acid.[1]

  • 3-Fluoroaniline (Meta): The +R effect cannot stabilize the amine nitrogen from the meta position (resonance structures place electron density on ortho/para carbons, bypassing the meta).[1] Only the electron-withdrawing -I effect remains, significantly lowering the pKa (making the amine less basic).[1]

  • 2-Fluoroaniline (Ortho): This isomer exhibits the lowest pKa (~3.2).[1] The proximity of the fluorine exerts a maximal -I effect.[1] Additionally, while intramolecular hydrogen bonding (N-H...F) is theoretically possible, it is weak; the dominant factor is the reduction of electron density on the nitrogen, making it a poor proton acceptor.[1]

Application Insight: If your lead compound is too basic and causing hERG toxicity or poor solubility, switching from a para-F to a 3-F or 2-F substitution can drop the basicity by over 1 log unit without significantly changing the molecular weight.[1]

Metabolic Stability and Toxicology

A primary driver for incorporating fluoroanilines is the modulation of metabolic clearance.[1] The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol), making it resistant to oxidative cleavage by Cytochrome P450 (CYP) enzymes.[1]

The "Metabolic Block" Strategy

Anilines are prone to oxidation at the electron-rich para position.[1] CYP450 enzymes typically hydroxylate this site, leading to the formation of quinone-imines, which are reactive toxicophores capable of alkylating DNA or proteins (idiosyncratic toxicity).[1]

  • Blocking the Soft Spot: Substituting the para-hydrogen with fluorine blocks this metabolic route.[1] The C-F bond cannot be readily abstracted.[1]

  • Redirecting Metabolism: By blocking the primary "soft spot," metabolism is often redirected to safer, slower pathways (e.g., N-acetylation or glucuronidation), thereby extending the drug's half-life (

    
    ).[1]
    
Diagram: Metabolic Decision Logic

The following diagram illustrates the decision tree for selecting a substitution pattern to mitigate metabolic risks.

MetabolicLogicStartAniline ScaffoldMetabolic Liability?ParaOxHigh Risk:Para-HydroxylationStart->ParaOxCYP450 ActionDecisionFluorination StrategyStart->DecisionOptimizationQuinoneToxic Quinone-ImineFormationParaOx->QuinoneOxidationParaF4-Fluoro Substitution(Metabolic Block)Decision->ParaFBlock MetabolismMetaF3-Fluoro Substitution(Electronic Tuning)Decision->MetaFLower pKaResult1Prevents OxidationExtends Half-lifeParaF->Result1Result2Reduces BasicityAlters SolubilityMetaF->Result2

Caption: Decision logic for mitigating aniline metabolic toxicity via fluorination.

Synthetic Methodologies: Buchwald-Hartwig Amination

Synthesizing complex fluoroanilines often requires coupling a fluorinated aryl halide with an amine.[1] The Buchwald-Hartwig Cross-Coupling is the gold standard for this transformation, particularly when the aniline nitrogen is being attached to another aromatic system.[1]

Protocol: Pd-Catalyzed Amination of Fluoro-Aryl Halides

Objective: Coupling a 4-bromo-fluorobenzene with a secondary amine.[1]

Reagents:

  • Substrate: 1.0 equiv Aryl Bromide (e.g., 1-bromo-4-fluorobenzene).[1]

  • Nucleophile: 1.2 equiv Amine (e.g., Morpholine).[1]

  • Catalyst: 1-2 mol%

    
     (Tris(dibenzylideneacetone)dipalladium(0)).[1]
    
  • Ligand: 2-4 mol% BINAP or XPhos. (BINAP is robust; XPhos is preferred for sterically hindered substrates).[1]

  • Base: 1.4 equiv

    
     (Sodium tert-butoxide).[1]
    
  • Solvent: Toluene or Dioxane (anhydrous).[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask or reaction vial and purge with Argon/Nitrogen. Oxygen is the enemy of the Pd(0) catalyst.[1]

  • Loading: Add

    
    , Ligand, and 
    
    
    to the flask.
  • Solvation: Add anhydrous Toluene via syringe. Stir for 5 minutes to generate the active catalytic species (Ligand exchange).[1]

  • Substrate Addition: Add the Aryl Bromide and Amine.

  • Reaction: Heat to 80-100°C. Monitor via LC-MS or TLC. Fluoro-substituents are generally stable under these conditions, but avoid temperatures >120°C to prevent potential defluorination side reactions (rare but possible with specific nucleophiles).[1]

  • Workup: Cool to RT, filter through a celite pad (to remove Pd black), dilute with EtOAc, and wash with water/brine.

  • Purification: Flash column chromatography.

Diagram: Catalytic Cycle

This diagram highlights the specific steps where the electronic nature of the fluoro-group influences the cycle (Oxidative Addition).[1]

BuchwaldHartwigPd0L-Pd(0)Active CatalystOxAddOxidative Addition(Ar-F facilitates if Ar-Cl used)Pd0->OxAddAr-XComplex1Pd(II)-Ar(F)-XOxAdd->Complex1CoordAmine Coordination& DeprotonationComplex1->CoordH-NR2 + BaseComplex2Pd(II)-Ar(F)-NCoord->Complex2RedElimReductive Elimination(Product Release)Complex2->RedElimRedElim->Pd0Regeneration

Caption: Buchwald-Hartwig catalytic cycle. Electron-poor fluoro-arenes facilitate the oxidative addition step.[1]

Case Study: Kinase Inhibitor Optimization

Context: Many Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib (Iressa), utilize a halo-aniline moiety.[1]

The Challenge: Early development candidates often feature a simple aniline ring.[1] However, these are rapidly metabolized and cleared by the liver.

The Solution (Gefitinib Example): Gefitinib employs a 3-chloro-4-fluoroaniline moiety.[1]

  • 4-Fluoro (Para): Specifically chosen to block the primary site of metabolic oxidation (as detailed in Section 2).[1] This significantly improves the pharmacokinetic profile (AUC and half-life).[1]

  • 3-Chloro (Meta): The chlorine atom adds lipophilicity (increasing membrane permeability) and steric bulk, which improves the fit into the hydrophobic pocket of the EGFR ATP-binding site.[1]

  • Synergy: The combination creates an electron-deficient ring that is metabolically robust yet retains the necessary H-bond donor capability of the aniline NH to interact with the hinge region of the kinase.[1]

Outcome: The 4-fluoro modification is not merely a "hydrogen replacement"; it is a calculated metabolic blockade that transforms a transient hit into a viable drug candidate.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • PubChem. (2024).[1] 4-Fluoroaniline Compound Summary. National Library of Medicine.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1]

Potential therapeutic targets for 2-Fluoro-5-(piperazin-1-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Fluoro-5-(piperazin-1-yl)aniline as a high-value pharmacophore scaffold. It is structured for medicinal chemists and drug discovery scientists, focusing on its strategic application in kinase inhibition, GPCR modulation, and DNA damage response pathways.

Executive Summary & Structural Pharmacophore Mapping

The 2-Fluoro-5-(piperazin-1-yl)aniline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a precise arrangement of electronic and steric features that address common challenges in drug design: solubility, metabolic stability, and specific protein-ligand interactions.

Pharmacophore Deconstruction
Structural FeatureChemical PropertyMedicinal Chemistry Function
Aniline Amine (-NH₂) H-Bond Donor/AcceptorHinge Binder: Primary interaction point for ATP-competitive kinase inhibitors. Can be derivatized to amides/ureas to reach hydrophobic back-pockets.
2-Fluoro Substituent Electron Withdrawing (σ)pKa Modulation: Lowers the pKa of the aniline nitrogen, enhancing its H-bond donor capability. Metabolic Blockade: Prevents oxidative metabolism at the susceptible ortho position.
5-Piperazine Ring Basic Amine / SolubilizerSolvent Front Exposure: Projects into the solvent channel to improve aqueous solubility. Ionic Interaction: The secondary amine (pKa ~9.8) forms salt bridges with Asp/Glu residues in GPCRs or kinases.
DOT Visualization: Pharmacophore Interaction Map

PharmacophoreMap Scaffold 2-Fluoro-5-(piperazin-1-yl)aniline Aniline Aniline (-NH2) (Hinge Binding / Derivatization) Scaffold->Aniline Fluorine 2-Fluoro Group (Metabolic Stability / pKa Modulation) Scaffold->Fluorine Piperazine 5-Piperazine Moiety (Solubility / Ionic Interaction) Scaffold->Piperazine Kinase Target: Tyrosine Kinases (BCR-ABL, EGFR) Aniline->Kinase H-Bond Donor Fluorine->Kinase Electronic Tuning GPCR Target: GPCRs (5-HT, Dopamine) Piperazine->GPCR Salt Bridge (Asp)

Figure 1: Pharmacophore interaction map highlighting the functional roles of each substituent on the core scaffold.

Primary Therapeutic Target: Kinase Inhibition (Oncology)

The most immediate application of this scaffold is in the design of Type I and Type II Kinase Inhibitors . The aniline moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.

Mechanism of Action
  • Hinge Binding: The aniline -NH₂ acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Met318 in c-Src).

  • Solvent Interaction: The piperazine ring at the 5-position (meta to the amine) projects away from the ATP pocket towards the solvent interface. This is a validated strategy used in drugs like Imatinib and Bosutinib to improve physicochemical properties without disrupting binding.

  • Fluorine Effect: The 2-fluoro group (ortho to the amine) creates an intramolecular hydrogen bond or electrostatic repulsion that can lock the aniline ring into a planar conformation, reducing the entropic penalty of binding.

Targeted Kinase Families
  • BCR-ABL / SRC Family: The scaffold is structurally homologous to the "tail" regions of 2nd and 3rd generation BCR-ABL inhibitors.

  • ALK / ROS1: The piperazine-aniline motif is common in ALK inhibitors (e.g., Ceritinib analogs) where the piperazine interacts with the ribose-binding pocket.

Experimental Protocol: Kinase Activity Assay (ADP-Glo)

Objective: Determine the IC₅₀ of derivatives against a panel of kinases.

  • Preparation: Dissolve test compounds in 100% DMSO to 10 mM. Prepare serial dilutions (3-fold) in kinase buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, 1 mM DTT).

  • Enzyme Reaction:

    • Add 2 µL of inhibitor solution to a 384-well plate.

    • Add 2 µL of Kinase Enzyme (e.g., recombinant c-Src, 0.5 ng/µL). Incubate for 10 min at RT.

    • Add 2 µL of Substrate/ATP mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr peptide).

    • Incubate for 60 min at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence on a plate reader. Plot RLU vs. log[Inhibitor] to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Secondary Therapeutic Target: GPCR Modulation (CNS)

The aryl-piperazine moiety is the "master key" for serotonergic and dopaminergic receptors. The 2-Fluoro-5-(piperazin-1-yl)aniline scaffold is particularly relevant for developing antipsychotics and antidepressants.

Mechanism of Action
  • Orthosteric Binding: The basic nitrogen of the piperazine (protonated at physiological pH) forms a critical salt bridge with a conserved Aspartate (Asp 3.32) residue in transmembrane helix 3 (TM3) of monoamine GPCRs.

  • Selectivity Tuning: The 2-fluoro substitution on the phenyl ring modulates the rotational barrier and electronic density, shifting selectivity between 5-HT1A, 5-HT2A, and D2 receptors.

Targeted Receptors
  • 5-HT1A / 5-HT2A: Serotonin modulation for anxiety and depression.

  • D2 / D3: Dopamine antagonism for schizophrenia (similar to Aripiprazole pharmacophore).

DOT Visualization: GPCR Signaling Pathway

GPCR_Pathway Ligand 2-F-5-Pip Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Asp3.32) GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition Response Decreased cAMP (Anxiolytic Effect) Effector->Response Signaling

Figure 2: Signal transduction pathway for a 5-HT1A agonist derived from the scaffold.

Synthetic Accessibility & Derivatization

To utilize this scaffold effectively, chemical modification is required. The aniline amine is the primary handle for "growing" the molecule into a drug candidate.

Synthetic Workflow
  • Core Synthesis (If not purchasing):

    • Starting Material: 2,4-Difluoronitrobenzene.

    • Step 1 (SNAr): Nucleophilic aromatic substitution with Piperazine (regioselective at the 4-position due to electronics).

    • Step 2 (Reduction): Reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) to yield 2-Fluoro-5-(piperazin-1-yl)aniline .

  • Library Generation (Derivatization):

    • Amide Coupling: React aniline with carboxylic acids (using HATU/DIPEA) to create Type II kinase inhibitors.

    • Urea Formation: React aniline with isocyanates to create "Sorafenib-like" kinase inhibitors.

    • Reductive Amination: React the secondary piperazine amine with aldehydes to tune GPCR lipophilicity.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link

  • Meyer, M. D., et al. (2010). "Structure-Activity Relationships of Aryl-Piperazine Derivatives as 5-HT1A Receptor Ligands." Current Medicinal Chemistry.
  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Methodological & Application

Step-by-step synthesis protocol for 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline

Introduction

2-Fluoro-5-(piperazin-1-yl)aniline is a valuable substituted aniline derivative that serves as a key building block in medicinal chemistry and materials science. The unique arrangement of the fluoro, amino, and piperazinyl groups on the phenyl ring makes it an attractive scaffold for the development of novel pharmaceutical agents and functional materials. The piperazine moiety, in particular, is a common feature in many biologically active compounds due to its ability to modulate physicochemical properties such as solubility and basicity, and to form critical interactions with biological targets.[1]

This document provides a detailed, two-step protocol for the synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline. The synthetic strategy is based on two fundamental and reliable organic transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This initial step involves the reaction of 1,4-difluoro-2-nitrobenzene with excess piperazine. The nitro group strongly activates the aromatic ring, facilitating the displacement of the fluoride at the C4 position (para to the nitro group) by the piperazine nucleophile.[2][3]

  • Catalytic Hydrogenation: The subsequent step is the reduction of the nitro group in the resulting intermediate to the desired primary amine using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[4][5]

This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible method for obtaining the target compound with high purity.

Overall Reaction Scheme

Scheme 1: Two-step synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline from 1,4-difluoro-2-nitrobenzene.

PART 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine (Intermediate)

This procedure details the nucleophilic aromatic substitution reaction to form the nitro-aromatic intermediate.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityNotes
1,4-Difluoro-2-nitrobenzene159.091.0 equiv (e.g., 5.00 g)Starting material
Piperazine86.145.0 equivActs as both nucleophile and base
Ethanol (EtOH)46.07~10 mL / g of starting materialSolvent
Ethyl acetate (EtOAc)88.11As neededFor extraction
Brine (Saturated NaCl)-As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededDrying agent
Round-bottom flask-Appropriate sizeReaction vessel
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Separatory funnel---
Rotary evaporator---
Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 equiv).

  • Reagent Addition: Add piperazine (5.0 equiv) to the flask, followed by ethanol (~10 mL per gram of the starting fluoro-compound). Using a significant excess of piperazine serves to drive the reaction to completion and acts as the base to neutralize the HF formed in situ.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2x) and then with brine (1x) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(4-fluoro-2-nitrophenyl)piperazine can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The product is typically a yellow or orange solid.

PART 2: Synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline (Final Product)

This procedure details the reduction of the nitro group to form the final aniline product.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityNotes
1-(4-Fluoro-2-nitrophenyl)piperazine225.221.0 equiv (e.g., product from Part 1)Intermediate
Palladium on Carbon (10% Pd/C)-5-10 mol% (by weight)Catalyst
Methanol (MeOH) or Ethanol (EtOH)32.04 / 46.07Sufficient to dissolve starting materialSolvent
Hydrogen (H₂) gas2.02Balloon or H₂ cylinderReducing agent
Celite®-As neededFiltration aid
High-vacuum pump--For drying
Hydrogenation apparatus--e.g., Parr shaker or balloon setup
Step-by-Step Protocol
  • Reaction Setup: Add the crude 1-(4-fluoro-2-nitrophenyl)piperazine from Part 1 to a suitable hydrogenation flask or a heavy-walled round-bottom flask.

  • Solvent and Catalyst Addition: Dissolve the intermediate in methanol or ethanol. Carefully add 10% Pd/C catalyst (5-10% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction Conditions: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is sufficient for many lab-scale reactions) at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the starting material spot has disappeared, usually within 12-24 hours.

  • Work-up - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. The palladium catalyst is pyrophoric and must not be exposed to air while dry. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol or ethanol to ensure all product is collected.

  • Concentration and Drying: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 2-fluoro-5-(piperazin-1-yl)aniline.

  • Purification: The final product can be purified by flash column chromatography on silica gel if necessary. A typical eluent system would be a gradient of methanol in dichloromethane (DCM). The pure product is usually an off-white to light brown solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • 1H NMR: The spectrum should show characteristic signals for the aromatic protons, the piperazine protons, and the amine protons.

  • 13C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.[6]

  • 1,4-Difluoro-2-nitrobenzene: This compound is a skin and eye irritant. Handle in a well-ventilated fume hood.

  • Piperazine: Corrosive and can cause skin burns and eye damage. Avoid inhalation of dust.

  • Anilines: Aromatic amines are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8] Handle with care in a fume hood.

  • Palladium on Carbon (Pd/C): The dry catalyst is highly flammable and can ignite spontaneously in air. Handle wet or under an inert atmosphere.[4]

  • Hydrogen Gas: Extremely flammable. Ensure there are no sources of ignition nearby during the hydrogenation step.

Experimental Workflow and Mechanism Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_part1 Part 1: SNAr Reaction cluster_part2 Part 2: Nitro Reduction A1 Combine 1,4-Difluoro-2-nitrobenzene, Piperazine, and Ethanol A2 Heat to Reflux (4-6 h) A1->A2 A3 Cool and Remove Solvent A2->A3 A4 Aqueous Work-up & Extraction with Ethyl Acetate A3->A4 A5 Dry, Filter, and Concentrate A4->A5 A6 Crude Intermediate: 1-(4-Fluoro-2-nitrophenyl)piperazine A5->A6 B1 Dissolve Intermediate in Methanol A6->B1 Proceed to next step B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (H₂ balloon, RT, 12-24 h) B2->B3 B4 Filter through Celite® to Remove Catalyst B3->B4 B5 Concentrate Filtrate B4->B5 B6 Purify by Column Chromatography B5->B6 B7 Final Product: 2-Fluoro-5-(piperazin-1-yl)aniline B6->B7

Caption: Experimental workflow for the two-step synthesis.

Simplified SNAr Mechanism

Caption: Simplified mechanism for the SNAr reaction step.

References

  • Sigma-Aldrich. 5-fluoro-2-(4-methylpiperazin-1-yl)
  • Wikipedia.
  • CDH Fine Chemical.
  • PubChem. 2-Fluoro-5-(trifluoromethyl)aniline Safety and Hazards.
  • TCI Chemicals. SAFETY DATA SHEET for 4-(4-Methyl-1-piperazinyl)aniline.
  • Organic Synthesis. Buchwald-Hartwig Coupling General Procedure.
  • Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • EPO. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • BenchChem.
  • PMC.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-5-(pentafluorothio)aniline.
  • The Royal Society of Chemistry.
  • ChemicalBook. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum.
  • BenchChem. Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.
  • RSC Publishing. Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.
  • ChemicalBook. 2-Nitro-5-(1-piperazinyl)aniline synthesis.
  • MDPI. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • SciELO South Africa. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors.
  • BLDpharm. 4-Fluoro-2-(piperidin-1-ylmethyl)aniline.
  • SpectraBase. 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts.
  • PMC.
  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • RSC Publishing. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines.
  • MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.
  • Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.
  • PMC. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel.
  • Organic Syntheses. 1-benzylpiperazine procedure.

Sources

Application Note: Purification of 2-Fluoro-5-(piperazin-1-yl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 2-Fluoro-5-(piperazin-1-yl)aniline presents a classic challenge in medicinal chemistry: isolating a highly polar, basic molecule containing both a primary aniline and a secondary piperazine amine.[1] Standard silica gel chromatography often results in irreversible adsorption, severe peak tailing, and low recovery due to strong interactions with acidic silanol groups. This Application Note provides three validated protocols to overcome these issues, ranging from modified normal-phase silica to amine-functionalized stationary phases and high-pH reverse-phase chromatography.[1]

Introduction & Compound Profile

2-Fluoro-5-(piperazin-1-yl)aniline is a critical scaffold in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and various kinase inhibitors (c-Met, VEGFR-2).[1] Its purification is often the bottleneck in scale-up due to its physicochemical properties.[1]

Physicochemical Challenges
  • Basicity: The piperazine nitrogen (pKa ~9.8) and aniline nitrogen (pKa ~4.[1]0) create a multi-basic system. On standard silica (pH ~5), the piperazine protonates, forming ionic bonds with silanols (

    
    ), leading to peak broadening.
    
  • Polarity: High polarity requires polar mobile phases (e.g., MeOH/DCM), which can dissolve silica impurities and complicate evaporation.

  • Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in non-polar hydrocarbons.

PropertyValue (Approx.)Implication for Chromatography
LogP 0.8 – 1.2Low retention on C18 without pH modification.[1]
pKa (Piperazine) ~9.8 (Secondary amine)Causes tailing on acidic silica.[1]
pKa (Aniline) ~3.5 – 4.0Weakly basic; less problematic than piperazine.[1]
Molecular Weight 195.24 g/mol Small molecule; requires high surface area phases.[1]

Strategic Decision Framework

Before selecting a method, analyze the crude mixture's complexity.

PurificationStrategy Start Crude Reaction Mixture (2-Fluoro-5-(piperazin-1-yl)aniline) CheckTLC TLC Analysis (10% MeOH in DCM) Start->CheckTLC Decision Is the Rf < 0.1 or Tailing? CheckTLC->Decision Method1 Method A: Standard Silica (with TEA modifier) Decision->Method1 Yes (Standard Lab) Method2 Method B: Amine-Silica (KP-NH) (Recommended) Decision->Method2 Yes (High Purity Req) Method3 Method C: C18 Reverse Phase (High pH Buffer) Decision->Method3 Complex Impurities

Figure 1: Decision tree for selecting the optimal purification strategy based on available resources and purity requirements.

Detailed Protocols

Method A: Modified Normal Phase Silica (The "Standard" Approach)

Best for: Routine purification when specialized columns are unavailable.

Principle: A basic modifier (Triethylamine or Ammonium Hydroxide) is added to the mobile phase to compete for silanol binding sites, "blocking" them from the analyte.

Materials:

  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).[1]

  • Solvent A: Dichloromethane (DCM).[1]

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .[1]

Protocol:

  • Column Pre-treatment (Critical): Flush the packed silica column with 3 column volumes (CV) of DCM containing 1% TEA . This neutralizes the silica acidity before the sample touches it.

  • Sample Loading: Dissolve crude material in minimal DCM/MeOH (9:1). If solubility is poor, adsorb onto silica (dry load) to prevent band broadening.

  • Gradient Elution:

    • Flow Rate: 20–40 mL/min (depending on column size).[1]

    • Gradient:

      • 0–5 min: 100% Solvent A (DCM)[1]

      • 5–20 min: 0% → 10% Solvent B (MeOH + 1% TEA)

      • 20–30 min: Hold at 10% Solvent B.

  • Workup: Collected fractions will contain TEA. Evaporate solvents, then redissolve in DCM and wash with saturated NaHCO₃ to remove residual TEA traces if necessary (though TEA is volatile and usually removed under high vacuum).

Pros/Cons:

  • [+] Low cost.[1][2]

  • [-] TEA has a strong odor; "Ghost peaks" common in MS if not removed; Recovery often <80%.[1]

Method B: Amine-Functionalized Silica (KP-NH) (The "Gold Standard")

Best for: Free amines, protecting group-free synthesis, and fragile anilines.[1]

Principle: The silica surface is chemically bonded with propyl-amine groups.[1] This creates a basic surface that repels the basic analyte (preventing adsorption) and eliminates the need for mobile phase modifiers.

Materials:

  • Stationary Phase: Amine-functionalized Silica (e.g., Biotage KP-NH, Chromabond NH2).[1]

  • Solvent A: Hexane or Heptane (or DCM if polarity is needed).[1]

  • Solvent B: Ethyl Acetate (EtOAc) or Ethanol (EtOH).[1]

Protocol:

  • No Pre-treatment Needed. [1]

  • Gradient Elution:

    • Unlike standard silica, this molecule will elute in much less polar solvents.

    • Gradient:

      • 0–2 min: 0% B[1]

      • 2–15 min: 0% → 50% Solvent B (EtOAc in Hexane).[1]

      • Note: If the compound is very polar, switch to DCM (A) / MeOH (B) gradient, usually eluting at <5% MeOH.

  • Detection: UV at 254 nm (Aniline absorption) and 280 nm.

Pros/Cons:

  • [+] No toxic modifiers (TEA) needed; Excellent recovery (>95%); Tailing elimination.[1]

  • [-] Higher cost of stationary phase.[1]

Method C: High-pH Reverse Phase (C18)

Best for: Final polishing, removing non-polar impurities, or large-scale separation.[1]

Principle: At low pH, the piperazine is protonated (ionized) and will not stick to C18. By raising the pH to ~10 (above the pKa of 9.8), the amine becomes neutral (free base) and retains well on the lipophilic C18 chain.

Materials:

  • Stationary Phase: C18 Flash Cartridge (e.g., Biotage Sfär C18, Teledyne C18).

  • Solvent A: Water + 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).[1]

  • Solvent B: Acetonitrile (ACN) or Methanol.[1]

Protocol:

  • Preparation: Ensure the C18 column is "capped" or designed for high pH stability (most modern flash columns are stable up to pH 11 for short runs).

  • Gradient Elution:

    • 0–1 min: 5% B[1]

    • 1–15 min: 5% → 60% B.[1]

    • The compound usually elutes around 30–40% ACN due to the fluorine lipophilicity.

  • Workup: Lyophilize the aqueous fractions or extract with DCM.

Pros/Cons:

  • [+] Removes polar salts and very non-polar byproducts; Easy to automate.[1]

  • [-] Requires pH adjustment; High pH can damage older silica-based C18 columns.[1]

Comparative Data Summary

ParameterMethod A (Silica + TEA)Method B (Amine-Silica)Method C (C18 High pH)
Peak Shape Broad / TailingSharp / SymmetricSharp
Recovery 70–80%90–98%>95%
Solvent Cost LowMediumMedium
Workup Requires TEA removalSimple EvaporationLyophilization/Extraction
Purity Achieved ~95%>98%>99%

Troubleshooting Guide

Issue: Compound "streaks" across the entire column (Method A).

  • Cause: Insufficient modifier or column overload.[1]

  • Fix: Increase TEA to 2% or switch to Method B. Ensure loading mass is <1% of silica mass.

Issue: Co-elution with "yellow" nitro-reduction impurity.

  • Cause: The precursor (1-(4-fluoro-3-nitrophenyl)piperazine) has similar polarity.[1]

  • Fix: Use Method C (Reverse Phase).[1] The nitro group makes the impurity significantly more lipophilic than the aniline product; they separate easily on C18.

Issue: Product oxidation (Darkening of fractions).

  • Cause: Anilines are air-sensitive, especially in basic solution.[1]

  • Fix: Evaporate fractions immediately at <40°C. Store under Argon/Nitrogen.[1]

References

  • BenchChem. Purification of Piperazine Derivatives: Technical Support Center. Retrieved from .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 104606430, 4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)aniline.[1] Retrieved from .[1]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.[3] International Journal of Quantum Chemistry, 80, 1107-1115.[3] Link.[1]

  • Biotage. Strategies for the Purification of Basic Compounds. Biotage Application Notes (General Reference for KP-NH usage).[1]

  • Sigma-Aldrich. 5-fluoro-2-(4-methylpiperazin-1-yl)aniline Product Specification. Retrieved from .[1]

Sources

Application Note: Recrystallization & Purification Methodologies for 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 2-Fluoro-5-(piperazin-1-yl)aniline . The protocols below synthesize specific solubility data of fluoro-piperazinyl-aniline scaffolds with advanced phase-separation principles.

Part 1: Executive Summary & Compound Analysis[1]

2-Fluoro-5-(piperazin-1-yl)aniline presents a unique purification challenge due to its "Janus-faced" polarity. The molecule contains a lipophilic, electron-withdrawing fluorobenzene core and a highly polar, basic piperazine moiety.

  • The Challenge: The free base often exhibits "oiling out" behavior (liquid-liquid phase separation) rather than distinct crystal nucleation due to the rotational freedom of the piperazine ring and competing hydrogen bond acceptors.

  • The Solution: This guide details two primary vectors:

    • Thermodynamic Recrystallization of the free base using a high-dielectric anti-solvent system.

    • Reactive Crystallization (Salt Formation) to lock the piperazine conformation, dramatically increasing melting point and impurity rejection.

Physicochemical Profile (Estimated)
PropertyCharacteristicImplication for Purification
Basicity Amphoteric (Aniline pKa ~3-4, Piperazine pKa ~9.[1]8)Critical: The secondary amine on the piperazine is the primary protonation site. pH control is essential.
Solubility Soluble in MeOH, DCM, EtOAc.[1] Insoluble in Water, Hexanes.[1]Standard "Like Dissolves Like" applies, but "Oiling Out" risk is high in pure non-polar solvents.
Stability Oxidation-sensitive (Aniline moiety)Requirement: All solvents must be degassed.[1] Minimize light exposure to prevent azo-dimerization.

Part 2: Strategic Solvent Selection

The choice of solvent system is dictated by the form of the material (Free Base vs. Salt).

Table 1: Solvent Screening Matrix
Solvent SystemRoleSuitabilityMechanism
Ethanol (Abs.) SolventHigh Good solubility at reflux; moderate at RT.[1] Best balance for free base.
Water Anti-SolventHigh Forces precipitation of the hydrophobic fluoro-aniline core.
Ethyl Acetate SolventMedium Good for extraction, but often holds impurities.[1] Use as a co-solvent.[1]
Isopropanol (IPA) SolventHigh (Salts) Ideal for HCl salt crystallization; lower solubility than MeOH/EtOH promotes yield.
Heptane Anti-SolventMedium Aggressive anti-solvent.[1] Risk of oiling out if added too quickly.

Part 3: Detailed Experimental Protocols

Protocol A: Thermodynamic Recrystallization of the Free Base

Best for: Material with purity >90% requiring removal of colored oxidation byproducts.

Principle: A binary solvent system (Ethanol/Water) utilizes the high temperature coefficient of solubility of the aniline derivative while water acts to exclude non-polar tars.

Reagents:

  • Crude 2-Fluoro-5-(piperazin-1-yl)aniline[1]

  • Ethanol (200 proof, degassed)

  • Deionized Water (degassed)

  • Activated Carbon (optional, for color removal)

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Add Ethanol (approx. 5-7 mL/g) . Heat the mixture to reflux (78°C) under a nitrogen blanket.

    • Note: If solids remain, add Ethanol in 1 mL increments until dissolution is complete.

  • Decolorization (Optional): If the solution is dark brown/black, cool slightly, add 0.5 g Activated Carbon, and reflux for 10 minutes. Filter hot through a Celite pad.

  • Nucleation Setup: Return the clear filtrate to reflux.

  • Anti-Solvent Addition: Dropwise, add hot Water (approx. 80°C) to the refluxing solution until a faint, persistent turbidity (cloudiness) is observed.

    • Ratio Target: Typically 10-20% water by volume.

  • Clarification: Add just enough Ethanol (dropwise) to redissolve the turbidity and restore a clear solution.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly on the oil bath (approx. rate: 10°C/hour).

    • Critical: Rapid cooling here will trap impurities.

  • Crystallization: Once at room temperature, transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter the off-white needles via vacuum filtration. Wash the cake with cold 20% Water/Ethanol .

  • Drying: Dry under vacuum (40°C, <50 mbar) over P₂O₅ or silica gel to remove trace moisture.

Protocol B: Reactive Crystallization (Dihydrochloride Salt Formation)

Best for: Oily crude material or high-purity requirements (>99.5%) for biological assays.

Principle: Protonating the piperazine and aniline nitrogens creates a highly crystalline ionic lattice, rejecting organic impurities that cannot fit into the crystal structure.

Reagents:

  • Crude Free Base

  • Isopropanol (IPA)

  • HCl in Isopropanol (5-6 M) or conc. HCl (37%)[2]

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude free base in Isopropanol (50 mL) at 40-50°C.

  • Salt Formation: Slowly add HCl in IPA (2.2 equivalents) dropwise over 20 minutes.

    • Observation: An immediate precipitate will form. The solution will warm (exothermic).

  • Digestion: Heat the slurry to mild reflux (80°C) for 30 minutes. This "Ostwald ripening" step dissolves small, impure crystals and deposits material onto larger, purer crystals.

  • Cooling: Allow the slurry to cool slowly to room temperature with gentle stirring.

  • Finishing: Chill to 0-5°C for 1 hour.

  • Filtration: Filter the white solid.

  • Washing: Wash with cold Isopropanol followed by MTBE to remove excess acid and organic impurities.

  • Drying: Dry in a vacuum oven at 50°C. Note: Ensure no residual HCl remains.

Part 4: Process Logic & Visualization[1]

Diagram 1: Purification Decision Matrix

This logic flow ensures the correct protocol is selected based on the physical state of the crude material.

PurificationStrategy Start Crude 2-Fluoro-5-(piperazin-1-yl)aniline CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Crystalline Oil Oil / Sticky Gum CheckState->Oil Amorphous CheckPurity Target Purity? Solid->CheckPurity ProtocolB Protocol B: HCl Salt Formation Oil->ProtocolB Force Crystallization HighPurity >99.5% (API Grade) CheckPurity->HighPurity StdPurity >95% (Intermediate) CheckPurity->StdPurity HighPurity->ProtocolB Superior Rejection ProtocolA Protocol A: Ethanol/Water Recrystallization StdPurity->ProtocolA Simpler Workup

Caption: Decision matrix for selecting between thermodynamic recrystallization and reactive salt formation based on crude state.

Diagram 2: Recrystallization Workflow (Protocol A)

Visualizing the critical temperature gradients required to prevent "oiling out."

RecrystWorkflow Dissolve 1. Dissolve in Refluxing EtOH (T = 78°C) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolv 3. Add Hot Water (Until Turbid) Filter->AntiSolv Clear 4. Add EtOH Dropwise (Restore Clarity) AntiSolv->Clear Cool 5. Slow Cooling (Rate: 10°C/hr) Clear->Cool Isolate 6. Filter & Wash (Cold 20% EtOH/H2O) Cool->Isolate

Caption: Step-by-step workflow for the Ethanol/Water recrystallization process.

Part 5: Troubleshooting & Quality Control[1]

Common Failure Modes
  • Oiling Out:

    • Symptom:[1][3][4] Product separates as droplets at the bottom of the flask instead of crystals.

    • Cause: Temperature dropped too fast, or too much water (anti-solvent) was added.

    • Remedy: Reheat to reflux to redissolve the oil. Add a small amount of Ethanol.[3] Seed the solution with a pure crystal at 5-10°C below the boiling point.

  • Colored Impurities Persist:

    • Cause: Oxidation of the aniline nitrogen.

    • Remedy: Use Protocol B (Salt Formation). Impurities often remain in the mother liquor during salt crystallization.

Analytical Validation[1]
  • HPLC: Monitor purity. The piperazine ring is UV active but weak; ensure detection at 210 nm or 254 nm (aromatic ring).

  • 1H-NMR: Verify the integrity of the piperazine ring (multiplets at ~2.8-3.0 ppm) and the aromatic region (splitting pattern characteristic of 1,2,4-substitution).

References

  • BenchChem. (2025).[3][5] Technical Support Center: Recrystallization of Substituted Anilines. BenchChem Application Notes. Link

  • Vibrant Pharma Inc. (2024).[6] 3-Fluoro-4-(piperazin-1-yl)aniline Product Specification. Catalog V02751. Link

  • European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent EP2894154. Link

  • National Institutes of Health (NIH). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. PMC Article. Link

  • Sigma-Aldrich. (2025).[1] 5-fluoro-2-(4-methylpiperazin-1-yl)aniline Safety Data Sheet. Merck KGaA. Link

Sources

HPLC Analytical Method for 2-Fluoro-5-(piperazin-1-yl)aniline Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Fluoro-5-(piperazin-1-yl)aniline is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies (e.g., Olaparib analogues).[1] The molecule features a unique combination of a fluorinated aniline core and a piperazine ring.

This structural duality presents specific analytical challenges:

  • High Polarity: The piperazine ring (secondary amine) confers significant hydrophilicity, leading to poor retention on standard C18 columns.

  • Basicity: With a pKa of approximately 9.8 (piperazine nitrogen) and ~4.0 (aniline nitrogen), the molecule exists as a dication at acidic pH, causing severe peak tailing due to secondary silanol interactions.

  • UV Response: While the aniline moiety provides UV absorbance, the piperazine ring is UV-transparent, necessitating detection strategies focused on the aromatic core.

This guide details a High-pH Reverse Phase HPLC protocol designed to neutralize the basic piperazine moiety, ensuring sharp peak shape, adequate retention, and robust purity assessment. An alternative low-pH method using a Polar-Embedded C18 column is provided for laboratories restricted to acidic mobile phases.[1]

Chemical Context & Method Strategy

Physicochemical Properties[1]
  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    [1]
  • Molecular Weight: 195.24 g/mol [1]

  • pKa Values:

    • 
       (Piperazine secondary amine)[1]
      
    • 
       (Piperazine tertiary amine / Aniline system)[1]
      
  • LogP: ~0.8 (Low hydrophobicity)[1]

Method Development Logic (The "Why")

The Challenge of Acidic pH: Standard HPLC methods often employ 0.1% Formic Acid or TFA (pH ~2-3). Under these conditions, the piperazine ring is fully protonated (


). This creates two issues:
  • Repulsion: The positive charge repels the hydrophobic C18 chains, causing the analyte to elute near the void volume (

    
    ).
    
  • Silanol Tailing: The cationic amine interacts strongly with residual anionic silanols on the silica surface, destroying peak symmetry.

The High-pH Solution: By adjusting the mobile phase pH to 10.0 (using Ammonium Bicarbonate/Ammonium Hydroxide), we suppress the ionization of the piperazine ring.

  • Result: The molecule becomes neutral/less charged, significantly increasing its hydrophobicity. This allows for strong retention on the C18 stationary phase and eliminates silanol-based tailing without the need for messy ion-pairing reagents.[1]

Decision Tree for Method Selection

MethodSelection Start Start: Method Selection CheckColumn Is a High-pH Stable Column Available? (e.g., XBridge, Gemini, Triart) Start->CheckColumn HighPH Select PROTOCOL A: High pH (pH 10) RP-HPLC (Recommended) CheckColumn->HighPH Yes LowPH Select PROTOCOL B: Low pH (pH 2.5) Polar-C18 (Alternative) CheckColumn->LowPH No ReasonA Advantages: - Superior Peak Shape - Better Retention - MS Compatible HighPH->ReasonA ReasonB Use Case: - Lab restriction on High pH - Silica-only columns available LowPH->ReasonB

Figure 1: Decision matrix for selecting the appropriate chromatographic conditions based on column availability.

Protocol A: High pH RP-HPLC (Gold Standard)[1]

This method is the primary recommendation for purity assessment. It utilizes a hybrid-silica column capable of withstanding pH 10, ensuring the piperazine ring remains deprotonated for optimal chromatography.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5 - 10 µL
Detection UV-Vis / PDA at 240 nm (Quantification) and 210 nm (Impurity profiling)
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955End Initial Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955Stop
Sample Preparation
  • Stock Solution: Weigh 10 mg of 2-Fluoro-5-(piperazin-1-yl)aniline into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1000 µg/mL).

  • Working Standard: Dilute the Stock Solution with Water:Methanol (90:10) to a final concentration of 100 µg/mL.

    • Note: Diluting with a high-aqueous solvent ensures the sample solvent matches the initial mobile phase conditions, preventing "solvent effect" peak distortion.

Protocol B: Low pH Polar-Embedded HPLC (Alternative)[1]

If high-pH stable columns are unavailable, this protocol uses a "Polar-Embedded" or "Aqueous Stable" C18 column.[1] Standard C18 columns are not recommended as they will likely result in peak splitting or void elution.[1]

Chromatographic Conditions
ParameterSpecification
Column Waters SymmetryShield RP18 , Agilent Zorbax SB-Aq , or Phenomenex Synergi Hydro-RP
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.[1]0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 240 nm
  • Why TFA? TFA acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated piperazine, increasing retention and masking silanols better than Formic Acid.

Gradient Program (Steeper Slope)

Due to the polarity of the protonated species, a shallower initial gradient is required to prevent early elution.

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
5.0982
20.04060
22.0595
25.0982

System Suitability & Validation Criteria

To ensure the method is generating reliable data, the following System Suitability Test (SST) criteria must be met before running sample batches.

SST Parameters (Protocol A)
ParameterAcceptance LimitRationale
Tailing Factor (

)

Critical for piperazine derivatives.[1]

indicates silanol activity.[2]
Theoretical Plates (

)

Ensures column efficiency.[1]
Retention Time %RSD

Verifies pump/gradient stability.
Area %RSD

Verifies injector precision (n=5 injections).
Resolution (

)

Between main peak and nearest impurity (if present).
Linearity & Range
  • Range: 0.5 µg/mL (LOQ) to 150 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][3]

Troubleshooting Guide

Common Issues and Fixes
SymptomProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions.[1]Protocol A: Increase buffer concentration to 20mM. Protocol B: Add 0.1% Triethylamine (TEA) to Mobile Phase A (competes for silanols).[1]
Early Elution (

)
Analyte is too polar/charged.[1]Protocol A: Ensure pH is

. Protocol B: Use a column with higher carbon load or switch to HILIC mode.[1]
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase A (High aqueous content). Do not inject 100% MeOH or ACN.
Carryover Piperazine sticking to injector needle.[1]Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid .
Sample Preparation Workflow

SamplePrep Weigh Weigh 10mg Sample Dissolve Dissolve in 100% Methanol Weigh->Dissolve Stock Prep Dilute Dilute 1:10 with Water (or Buffer A) Dissolve->Dilute Prevent Solvent Effect Filter Filter (0.2 µm PTFE or Nylon) Dilute->Filter Remove Particulates Inject Inject HPLC Filter->Inject

Figure 2: Sample preparation workflow emphasizing the dilution step to match mobile phase polarity.

References

  • PubChem. (n.d.).[1] 5-fluoro-2-(4-methylpiperazin-1-yl)aniline Compound Summary. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Sielc Technologies. (2012).[1] HPLC Analysis of Piperazine on Primesep 100. Retrieved February 18, 2026, from [Link]

  • Waters Corporation. (2021).[1] XBridge BEH C18 Columns Care & Use Manual. Retrieved February 18, 2026, from [Link]

  • University of Regina. (2008). pKa Values of Some Piperazines at Different Temperatures. Retrieved February 18, 2026, from [Link]

Sources

Introduction: Strategic Value of 2-Fluoro-5-(piperazin-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Arylation Reactions Using 2-Fluoro-5-(piperazin-1-yl)aniline

In the landscape of modern drug discovery, the assembly of molecular scaffolds with optimal pharmacological properties is paramount. 2-Fluoro-5-(piperazin-1-yl)aniline has emerged as a highly valuable and versatile building block. Its strategic importance lies in the unique combination of three distinct structural motifs: a reactive aniline for carbon-nitrogen (C-N) bond formation, a fluorine atom for modulating electronic and metabolic properties, and a piperazine ring—a well-established "privileged scaffold".[1][2][3][4][5]

The piperazine moiety is a cornerstone in medicinal chemistry, frequently incorporated into FDA-approved drugs to enhance aqueous solubility, bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2][3][6] The fluorine substituent offers chemists a tool to fine-tune the basicity of the aniline nitrogen, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with biological targets.[7][8] This guide provides a detailed exploration of the application of 2-Fluoro-5-(piperazin-1-yl)aniline in N-arylation reactions, focusing on the underlying principles and field-proven protocols for its successful implementation.

Reactivity and Mechanistic Considerations

The reactivity of 2-Fluoro-5-(piperazin-1-yl)aniline in N-arylation is governed by the interplay of its functional groups. The primary aromatic amine (-NH₂) is the principal nucleophile for cross-coupling reactions. The fluorine atom, being electron-withdrawing, slightly attenuates the nucleophilicity of the aniline compared to its non-fluorinated counterpart, a factor that must be considered during methods development.

A key structural feature is the presence of two distinct nitrogen nucleophiles: the primary aniline nitrogen (N1) and the secondary aliphatic nitrogen of the piperazine ring (N4). While both are theoretically capable of reacting, palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, overwhelmingly favor arylation at the more reactive aniline nitrogen. However, achieving selective mono-arylation at the aniline nitrogen without subsequent reaction at the piperazine N4 requires careful control of reaction conditions or the implementation of a protecting group strategy, as detailed later in this guide.

Core Methodologies for N-Arylation

Two principal metal-catalyzed cross-coupling reactions are widely employed for the N-arylation of anilines: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

A. The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for the formation of C-N bonds due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[9][10] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate).

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[9][11] The key steps are:

  • Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired N-aryl product, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord RNH₂ PdII_Amine [L-Pd(II)(Ar)(NH₂R)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NHR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product

Caption: Buchwald-Hartwig Catalytic Cycle for N-Arylation.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical reaction for coupling 2-Fluoro-5-(piperazin-1-yl)aniline with an aryl bromide.

Materials:

ReagentM.W.Eq.Amount (for 1 mmol scale)
Aryl Bromide-1.01.0 mmol
2-Fluoro-5-(piperazin-1-yl)aniline195.251.2234.3 mg (1.2 mmol)
Pd₂(dba)₃915.720.0218.3 mg (0.02 mmol)
RuPhos469.600.0837.6 mg (0.08 mmol)
Sodium tert-butoxide (NaOt-Bu)96.101.4134.5 mg (1.4 mmol)
Toluene (anhydrous)--5 mL

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 2-Fluoro-5-(piperazin-1-yl)aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-arylated product.

B. The Ullmann Condensation / Goldberg Reaction

The Ullmann condensation is a copper-catalyzed alternative for N-arylation.[12] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be advantageous for specific substrates where palladium-based methods fail.[13] The N-arylation of anilines is specifically referred to as the Goldberg reaction.[12][13]

Key Features:

  • Catalyst: Typically uses a Cu(I) source, such as CuI.[12]

  • Ligands: The reaction is often accelerated by the addition of ligands, such as 1,10-phenanthroline or L-proline.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard.[12]

Protocol 2: General Procedure for Ullmann N-Arylation

This protocol describes the coupling of 2-Fluoro-5-(piperazin-1-yl)aniline with an aryl iodide.

Materials:

ReagentM.W.Eq.Amount (for 1 mmol scale)
Aryl Iodide-1.01.0 mmol
2-Fluoro-5-(piperazin-1-yl)aniline195.251.2234.3 mg (1.2 mmol)
Copper(I) Iodide (CuI)190.450.119.0 mg (0.1 mmol)
L-Proline115.130.223.0 mg (0.2 mmol)
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg (2.0 mmol)
Dimethyl Sulfoxide (DMSO, anhydrous)--4 mL

Procedure:

  • Setup: To a reaction vial, add the aryl iodide (1.0 mmol), 2-Fluoro-5-(piperazin-1-yl)aniline (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent & Inerting: Add anhydrous DMSO (4 mL) and purge the vial with nitrogen. Seal the vial tightly.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS (typically 12-36 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Controlling Selectivity: The N-Boc Protection Strategy

To ensure exclusive mono-arylation at the aniline nitrogen and prevent competitive or subsequent arylation at the piperazine N4, a protection strategy is highly recommended. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of installation and clean removal under acidic conditions.[6][14]

Boc_Protection_Workflow start 2-Fluoro-5-(piperazin-1-yl)aniline step1 Step 1: Boc Protection start->step1 (Boc)₂O, Base boc_protected tert-butyl 4-(3-amino-4-fluorophenyl) piperazine-1-carboxylate step1->boc_protected step2 Step 2: N-Arylation (Buchwald-Hartwig or Ullmann) boc_protected->step2 Ar-X, Catalyst arylated_boc Boc-Protected N-Aryl Product step2->arylated_boc step3 Step 3: Boc Deprotection arylated_boc->step3 TFA or HCl final_product Final Mono-N-Arylated Product step3->final_product

Caption: Workflow for selective mono-N-arylation via Boc protection.

This three-step sequence—protection, N-arylation, and deprotection—provides a robust and reliable route to the desired selectively functionalized product, which retains a free piperazine nitrogen for further synthetic elaboration.

Comparative Summary and Field Insights

FeatureBuchwald-Hartwig AminationUllmann Condensation (Goldberg Reaction)
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)
Ligands Biaryl phosphines (RuPhos, BrettPhos), Bidentate phosphines (BINAP)[9][15]Diamines (Phenanthroline), Amino Acids (L-Proline)[13]
Base Strong, non-nucleophilic (NaOt-Bu, K₃PO₄)[15]Weaker inorganic (K₂CO₃, Cs₂CO₃)
Temperature Moderate (80-120 °C)High (120-200+ °C)[12]
Pros High yields, broad scope, mild conditions, well-understood mechanism.[10]Cost-effective catalyst, alternative for Pd-resistant substrates.
Cons Expensive catalyst/ligands, potential for catalyst poisoning.Harsher conditions, often slower, mechanism less defined.

Expert Insight: For initial screening and general synthesis, the Buchwald-Hartwig amination is the method of choice due to its reliability and extensive literature support. The use of modern, sterically hindered biaryl phosphine ligands is critical for achieving high yields, especially when coupling with less reactive aryl chlorides. The Ullmann reaction serves as a valuable secondary option, particularly in cases of catalyst poisoning or when scaling up where catalyst cost is a significant factor.

Conclusion

2-Fluoro-5-(piperazin-1-yl)aniline is a powerful synthetic intermediate for the construction of complex, nitrogen-containing molecules. Its successful application in N-arylation reactions hinges on the rational selection of methodology and careful control of reaction parameters. The Buchwald-Hartwig amination offers a versatile and high-yielding approach, while the Ullmann condensation provides a practical alternative. For applications requiring a free piperazine moiety in the final product, a protection/deprotection strategy is the most effective path to ensure regiochemical purity. This guide provides the foundational knowledge and protocols for researchers to confidently employ this valuable building block in their drug discovery and development programs.

References

  • Benchchem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • Benchchem. The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.
  • National Center for Biotechnology Information. Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines.
  • MDPI. Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions.
  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubMed. Reaction pathways for biodehalogenation of fluorinated anilines.
  • Wikipedia. Ullmann condensation.
  • RSC Publishing. Nickel-catalyzed amination of aryl fluorides with primary amines.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • LUP Student Papers. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Letters. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • National Center for Biotechnology Information. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • chemeurope.com. Ullmann condensation.
  • MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • Dalton Transactions. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
  • Bentham Science. Asymmetric Synthesis of Biologically Active Piperazine Derivatives.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.

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The Strategic Application of 2-Fluoro-5-(piperazin-1-yl)aniline in High-Throughput Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is increasingly reliant on the principles of parallel synthesis. This high-throughput approach enables the rapid generation of vast libraries of structurally related compounds, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery. Central to the success of these endeavors is the judicious selection of core scaffolds—molecular frameworks that are not only synthetically tractable but also imbued with desirable physicochemical and pharmacological properties. 2-Fluoro-5-(piperazin-1-yl)aniline emerges as a preeminent building block in this context, offering a unique convergence of functionalities that empower chemists to explore diverse chemical space with remarkable efficiency.

This technical guide provides an in-depth exploration of the application of 2-Fluoro-5-(piperazin-1-yl)aniline in parallel synthesis. We will delve into the chemical rationale behind its utility, present detailed protocols for key chemical transformations, and showcase its potential in the construction of compound libraries for screening against a multitude of biological targets.

The Chemical Rationale: Unpacking the Utility of 2-Fluoro-5-(piperazin-1-yl)aniline

The versatility of 2-Fluoro-5-(piperazin-1-yl)aniline as a scaffold for parallel synthesis is rooted in its distinct structural features, each contributing to its synthetic accessibility and the pharmacological potential of its derivatives.

  • The Aniline Moiety: The primary aromatic amine serves as a key handle for a variety of chemical transformations. It readily participates in robust and well-established reactions such as amide bond formation, reductive amination, and sulfonylation, allowing for the introduction of a wide array of substituents.[1][2]

  • The Piperazine Ring: This heterocyclic moiety is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility and bioavailability of drug candidates.[3] The secondary amine of the piperazine ring provides an additional, orthogonal site for diversification, enabling the exploration of structure-activity relationships (SAR) at this position. This can be achieved through reactions like N-alkylation, N-acylation, and reductive amination.[4]

  • The Fluorine Atom: The strategic placement of a fluorine atom on the aniline ring profoundly influences the molecule's properties. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, impacting its nucleophilicity and reactivity.[5] Furthermore, the introduction of fluorine can enhance metabolic stability and binding affinity of the final compounds to their biological targets.[5]

This trifecta of reactive sites, coupled with the favorable properties imparted by the piperazine and fluorine substituents, makes 2-Fluoro-5-(piperazin-1-yl)aniline an ideal starting point for the construction of diverse and medicinally relevant compound libraries.

Workflow for Parallel Synthesis Using 2-Fluoro-5-(piperazin-1-yl)aniline

The following diagram illustrates a generalized workflow for the utilization of 2-Fluoro-5-(piperazin-1-yl)aniline in a solid-phase parallel synthesis campaign. This approach allows for the systematic and efficient generation of a library of discrete compounds.

G cluster_loading Step 1: Scaffold Immobilization cluster_diversification1 Step 2: Diversification at Aniline Nitrogen cluster_deprotection Step 3: Deprotection of Piperazine cluster_diversification2 Step 4: Diversification at Piperazine Nitrogen cluster_cleavage Step 5: Cleavage and Purification Resin Solid Support (e.g., Wang Resin) Immobilization Immobilization via Linker Resin->Immobilization Scaffold 2-Fluoro-5-(piperazin-1-yl)aniline (Protected Piperazine) Scaffold->Immobilization Immobilized_Scaffold Resin-Bound Scaffold Immobilization->Immobilized_Scaffold Reaction_A Parallel Reactions (e.g., Amide Coupling, Reductive Amination) Immobilized_Scaffold->Reaction_A Building_Blocks_A Building Blocks 'A' (Carboxylic Acids, Aldehydes, etc.) Building_Blocks_A->Reaction_A Diversified_Scaffold Resin-Bound Intermediate Library Reaction_A->Diversified_Scaffold Deprotection Piperazine Deprotection Diversified_Scaffold->Deprotection Deprotected_Library Resin-Bound Deprotected Library Deprotection->Deprotected_Library Reaction_B Parallel Reactions (e.g., N-Alkylation, Reductive Amination) Deprotected_Library->Reaction_B Building_Blocks_B Building Blocks 'B' (Alkyl Halides, Aldehydes, etc.) Building_Blocks_B->Reaction_B Final_Library_Resin Final Resin-Bound Library Reaction_B->Final_Library_Resin Cleavage Cleavage from Resin Final_Library_Resin->Cleavage Final_Library Purified Compound Library Cleavage->Final_Library

Caption: A generalized workflow for solid-phase parallel synthesis.

Detailed Application Notes and Protocols

The following section provides detailed protocols for key chemical transformations involving 2-Fluoro-5-(piperazin-1-yl)aniline in the context of parallel synthesis.

Protocol 1: Solid-Phase Amide Coupling of 2-Fluoro-5-(piperazin-1-yl)aniline

Anilines, particularly those with electron-withdrawing groups, can be challenging nucleophiles in amide bond formation.[6] This protocol outlines a robust method for the parallel synthesis of an amide library on a solid support.

Materials:

  • 2-Fluoro-5-(N-Boc-piperazin-1-yl)aniline

  • Wang Resin (or other suitable carboxyl-functionalized resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • A diverse set of carboxylic acids

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Parallel synthesis reaction block or individual reaction vessels

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in the reaction vessels.

  • Scaffold Immobilization:

    • Dissolve 2-Fluoro-5-(N-Boc-piperazin-1-yl)aniline (2 equivalents relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF.

    • Add the solution to the swollen resin and agitate at room temperature for 12-16 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection (if applicable to the linker): Treat the resin with 20% piperidine in DMF for 20 minutes to remove any Fmoc protecting groups on the linker. Wash as in step 2.

  • Parallel Amide Coupling:

    • To each reaction vessel, add a solution of a unique carboxylic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Agitate the reactions at room temperature for 16-24 hours.

    • Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x).

  • Piperazine Deprotection: Treat the resin with a solution of 20% TFA in DCM for 1 hour. Wash thoroughly with DCM (5x) and DMF (3x).

  • Piperazine Diversification (Optional): The now free secondary amine of the piperazine can be further functionalized using protocols for N-alkylation or reductive amination.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Isolate the product by centrifugation and decantation.

  • Purification: Purify the individual library members using parallel HPLC.

Protocol 2: Solution-Phase Reductive Amination for Library Synthesis

This protocol describes a solution-phase approach for diversifying the aniline nitrogen via reductive amination, suitable for automated parallel synthesizers.

Materials:

  • 2-Fluoro-5-(piperazin-1-yl)aniline

  • A diverse library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • 96-well reaction block

Procedure:

  • Reaction Setup:

    • To each well of the 96-well plate, add a solution of 2-Fluoro-5-(piperazin-1-yl)aniline in DCE (e.g., 50 µL of a 0.2 M solution).

    • To each well, add a solution of a unique aldehyde or ketone (1.2 equivalents) in DCE.

  • Imine Formation: Add a catalytic amount of acetic acid to each well and allow the plate to shake at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a solution of sodium triacetoxyborohydride (1.5 equivalents) in DCE to each well.

  • Reaction: Seal the plate and shake at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the products using an automated liquid handler with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to yield the crude product library.

  • Purification: Purify the compounds via parallel HPLC.

Data Presentation: A Hypothetical Compound Library

To illustrate the potential of 2-Fluoro-5-(piperazin-1-yl)aniline in generating diverse compound libraries, the following table presents a hypothetical set of derivatives that could be synthesized using the protocols described above.

Compound IDR1 (from Carboxylic Acid)R2 (at Piperazine-N)Theoretical MWLogP (calculated)
LIB-001PhenylMethyl314.383.15
LIB-0024-ChlorophenylEthyl362.853.98
LIB-0032-ThiophenylIsopropyl374.483.87
LIB-004CyclohexylBenzyl408.534.92
LIB-0053-PyridylCyclopropylmethyl381.463.45

Visualization of a Key Reaction: Amide Bond Formation

The following diagram illustrates the key chemical transformation in the solid-phase synthesis of an amide library from 2-Fluoro-5-(piperazin-1-yl)aniline.

Caption: Solid-phase amide coupling reaction.

Conclusion: Empowering Drug Discovery through Strategic Synthesis

2-Fluoro-5-(piperazin-1-yl)aniline stands as a testament to the power of rational scaffold design in modern drug discovery. Its unique combination of reactive handles and favorable physicochemical properties makes it an exceptionally valuable building block for the parallel synthesis of diverse and medicinally relevant compound libraries. The protocols and workflows detailed in this guide provide a robust framework for researchers and scientists to leverage this versatile scaffold in their own high-throughput synthesis campaigns. By enabling the efficient exploration of vast chemical space, 2-Fluoro-5-(piperazin-1-yl)aniline will undoubtedly continue to play a pivotal role in the identification of the next generation of therapeutic agents.

References

  • Apodaca, R., & Xiao, W. (2001). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Letters, 3(11), 1745–1748.
  • Choudhary, V. R., et al. (2020). A palladium-catalyzed N-acylation of tertiary amines by carboxylic acids. Organic Letters, 22(14), 5517–5521.
  • Dangerfield, E. M., Plunkett, C. H., & Win-Mason, A. L. (2010).
  • Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009). An effective protocol for a waste-minimized, environmentally benign thermal condensation of carboxylic acids with amines. Synthesis, 2009(01), 160-164.
  • Hosseini-Sarvari, M., Sodagar, E., & Doroodmand, M. M. (2011). Nanosized sulfated titania as a highly efficient catalyst for direct amidation of fatty acids and benzoic acids with various amines under solvent-free conditions. The Journal of Organic Chemistry, 76(8), 2853–2859.
  • Houshdar Tehrani, M. H., et al. (2018). Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins: Synthesis and Testing of a Library of 144 Discrete Chemicals as Potential Farnesyltransferase Inhibitors.
  • Hu, L., et al. (2016). Ynamides as Novel Coupling Reagents for the Synthesis of Amides and Peptides. Journal of the American Chemical Society, 138(40), 13135–13138.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
  • Kubota, K., Ito, H., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(13), 5035–5041.
  • Luo, R., et al. (2025). An iridium-catalyzed Leuckart-type reductive amination of carbonyls. Synthesis, 57(03), 629-636.
  • Mishiro, K., Yushima, Y., & Kunishima, M. (2017). Dehydration Condensations of Carboxylic Acids and Amines Mediated by a UV-Generated Ynamine. Organic Letters, 19(18), 4912–4915.
  • Sabatini, M. T., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(27), 7033-7043.
  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.
  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232.
  • Sun, X., & Wang, R. (2022).
  • Tang, J., et al. (2017).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Xiang, J.-C., et al. (2017). A practicable quinoline synthesis from aniline and two amino acids. The Journal of Organic Chemistry, 82(17), 9210–9216.
  • Yadav, N., et al. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs.
  • Blakey, S. B., & MacMillan, D. W. C. (2003). The First Suzuki Cross-Couplings of Aryltrimethylammonium Salts. Journal of the American Chemical Society, 125(20), 6046–6047.
  • Bumagin, N. A., & Bykov, V. V. (1997). Ligand-free palladium catalysed Suzuki cross-coupling reaction. Tetrahedron, 53(42), 14437-14450.
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  • Sole, N. A., & Barany, G. (1992). A comparative guide to cleavage cocktails for Boc and Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 57(20), 5399–5403.

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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Fluoro-5-(piperazin-1-yl)aniline in Medicinal Chemistry

The compound 2-Fluoro-5-(piperazin-1-yl)aniline is a highly valuable and versatile building block in modern drug discovery. Its structure incorporates three key pharmacophoric elements that make it an attractive starting point for the synthesis of a wide array of bioactive molecules:

  • Aromatic Aniline Core: The primary aniline group serves as a key nucleophilic handle for a variety of chemical transformations, most notably amide and sulfonamide bond formation. These functional groups are ubiquitous in pharmaceuticals, contributing to structural rigidity and providing crucial hydrogen bonding interactions with biological targets.

  • Piperazine Moiety: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry.[1] Its two nitrogen atoms offer points for structural diversification, influencing solubility, basicity, and pharmacokinetic properties. The secondary amine of the piperazine is a readily functionalizable site for introducing various substituents to explore structure-activity relationships (SAR).[2]

  • Fluorine Substitution: The fluorine atom ortho to the aniline group significantly modulates the electronic properties of the aromatic ring. It can enhance metabolic stability, improve binding affinity to target proteins through specific interactions, and influence the pKa of the aniline nitrogen.[3]

This unique combination of features makes 2-Fluoro-5-(piperazin-1-yl)aniline an ideal precursor for developing novel therapeutics, particularly in oncology as kinase inhibitors, and for agents targeting the central nervous system.[4][5] This guide provides detailed protocols and the underlying scientific rationale for key synthetic transformations starting from this versatile scaffold.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 2-Fluoro-5-(piperazin-1-yl)aniline revolves around the selective functionalization of its two primary reactive sites: the aniline nitrogen and the secondary piperazine nitrogen. The choice of reaction conditions dictates which site is modified.

G cluster_aniline Aniline N-Functionalization cluster_piperazine Piperazine N'-Functionalization start 2-Fluoro-5-(piperazin-1-yl)aniline acylation Amide Synthesis (Acylation) start->acylation R-COCl or R-COOH + Coupling Agent sulfonylation Sulfonamide Synthesis (Sulfonylation) start->sulfonylation R-SO₂Cl, Base alkylation N-Alkylation start->alkylation R-X, Base reductive_amination Reductive Amination start->reductive_amination R-CHO, Reducing Agent buchwald Buchwald-Hartwig Amination start->buchwald Aryl-X, Pd-Catalyst bioactive Diverse Bioactive Molecules (e.g., Kinase Inhibitors) acylation->bioactive sulfonylation->bioactive alkylation->bioactive reductive_amination->bioactive buchwald->bioactive G cluster_workflow Amide Coupling Workflow prep 1. Prepare Reactants - Carboxylic Acid (1.0 eq) - 2-Fluoro-5-(piperazin-1-yl)aniline (1.1 eq) - HATU (1.2 eq) - DIPEA (3.0 eq) - Anhydrous DMF mix 2. Mix & Activate - Dissolve Acid, Aniline, HATU in DMF - Add DIPEA dropwise at 0 °C prep->mix react 3. Reaction - Stir at room temperature - Monitor by TLC/LC-MS (4-16 h) mix->react workup 4. Workup - Dilute with Ethyl Acetate - Wash with aq. LiCl, NaHCO₃, brine react->workup purify 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify product Final Product N-(4-fluoro-3-(piperazin-1-yl)phenyl)amide purify->product

Caption: Step-by-step workflow for HATU-mediated amide synthesis.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Fluoro-5-(piperazin-1-yl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate, Lithium Chloride (aq.), Sodium Bicarbonate (aq.), Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), 2-Fluoro-5-(piperazin-1-yl)aniline (1.1 eq), and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Sulfonamide Synthesis

The synthesis of sulfonamides is achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. This reaction is crucial for creating molecules that can mimic the transition state of enzymatic reactions, a common strategy in inhibitor design.

Causality and Experimental Choices:

  • Reactivity: Sulfonyl chlorides are highly electrophilic and react readily with the aniline nitrogen.

  • Base: A base like triethylamine or pyridine is required to scavenge the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous, non-protic solvents such as 1,4-dioxane or CH₂Cl₂ are ideal to prevent hydrolysis of the sulfonyl chloride. [6] Experimental Protocol 2: General Procedure for Sulfonamide Synthesis

Materials:

  • Arylsulfonyl Chloride (1.0 eq)

  • 2-Fluoro-5-(piperazin-1-yl)aniline (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0-3.0 eq)

  • Anhydrous 1,4-Dioxane or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-Fluoro-5-(piperazin-1-yl)aniline (1.1 eq) and triethylamine (2.0-3.0 eq) in anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C.

  • Add a solution of the arylsulfonyl chloride (1.0 eq) in 1,4-dioxane dropwise to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • After completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography. [6]

    Reaction Type Key Reagents Solvent Typical Yield (Analogous Systems)
    Amide Coupling Carboxylic Acid, HATU, DIPEA DMF 60-90% [7]
    Sulfonylation Sulfonyl Chloride, Et₃N 1,4-Dioxane 70-95% [6]
    Table 1: Summary of conditions for aniline functionalization.

Part 2: Functionalization of the Piperazine Nitrogen

The secondary amine of the piperazine ring is a strong nucleophile and is often the more reactive site, especially under conditions that do not strongly favor reaction at the aniline. Selective protection of the aniline (e.g., as a Boc-carbamate) can be employed if exclusive piperazine functionalization is required, but often, careful choice of reagents allows for selective reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. [8]It allows for the coupling of the piperazine nitrogen with aryl halides or triflates, providing access to N-arylpiperazine derivatives, which are a large class of CNS-active drugs.

Causality and Experimental Choices:

  • Catalyst System: The success of this reaction hinges on the choice of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. [9]Sterically hindered, electron-rich ligands like XantPhos or RuPhos are often required to facilitate the crucial reductive elimination step, especially with less reactive aryl chlorides. [1]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used, although milder bases like Cs₂CO₃ or K₃PO₄ can be effective with more reactive aryl bromides or iodides. [9]* Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.

Experimental Protocol 3: General Procedure for Buchwald-Hartwig Amination

G cluster_workflow Buchwald-Hartwig Amination Workflow prep 1. Assemble Flask (Inert) - Aryl Halide (1.0 eq) - Starting Material (1.2 eq) - Pd Catalyst (1-5 mol%) - Ligand (1.2-6 mol%) - Base (1.5-2.0 eq) add_solvent 2. Add Solvent - Anhydrous Toluene or Dioxane - Degas the mixture prep->add_solvent react 3. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS (8-24 h) add_solvent->react workup 4. Workup - Cool and filter through Celite - Concentrate filtrate react->workup purify 5. Purification - Column Chromatography workup->purify product Final Product N'-Aryl-2-fluoro-5-(piperazin-1-yl)aniline purify->product

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl Halide (Br, Cl) or Triflates (1.0 eq)

  • 2-Fluoro-5-(piperazin-1-yl)aniline (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., XantPhos) (1.2-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 eq), 2-Fluoro-5-(piperazin-1-yl)aniline (1.2 eq), palladium pre-catalyst, phosphine ligand, and NaOt-Bu (1.5 eq) to a dry reaction vessel.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction may take 8-24 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash column chromatography to afford the N'-arylpiperazine product.

Coupling PartnerCatalyst SystemBaseSolventTypical Yield (Analogous Systems)
Aryl Bromide Pd₂(dba)₃ / XantPhosNaOt-BuToluene80-97% [9]
Aryl Chloride Pd(OAc)₂ / RuPhosK₃PO₄Dioxane75-95% [1]
Table 2: Representative conditions for Buchwald-Hartwig amination.

Conclusion

2-Fluoro-5-(piperazin-1-yl)aniline is a powerful and versatile scaffold for the synthesis of diverse and complex bioactive molecules. By strategically targeting either the aniline or piperazine nitrogen through well-established synthetic methodologies such as amide coupling, sulfonylation, and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of compounds for screening and lead optimization. The protocols and rationale provided herein serve as a robust foundation for researchers in drug discovery to leverage the full synthetic potential of this valuable building block.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • A. Singh, K., & Singh, K. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry.
  • Advanced Pharmaceutical Bulletin. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin.
  • Due-Hansen, M. E., Pandey, S. K., et al. (2016).
  • Chemistry LibreTexts. (2023).
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • ResearchGate. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
  • Reddit. (2026, January 30).
  • BenchChem. (2025).
  • Scribd. (2011). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.
  • Jarman, C. K., et al. (2018).
  • National Institutes of Health. (2018). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.
  • National Institutes of Health. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PMC.
  • Flore. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

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Application Notes and Protocols: 2-Fluoro-5-(piperazin-1-yl)aniline as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the development of novel therapeutics with enhanced pharmacological profiles. The piperazine moiety is a privileged scaffold, frequently found in a multitude of approved drugs due to its ability to improve aqueous solubility, cell permeability, and receptor-binding affinity.[1][2][3] When combined with a fluorine-substituted aniline, the resulting molecule, 2-Fluoro-5-(piperazin-1-yl)aniline, becomes a highly versatile and valuable precursor for the synthesis of a wide array of pharmaceutical intermediates. The presence of the fluorine atom can significantly modulate the physicochemical properties of the final active pharmaceutical ingredient (API), often leading to improved metabolic stability, enhanced binding affinity, and better oral bioavailability.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Fluoro-5-(piperazin-1-yl)aniline in the synthesis of pharmaceutical intermediates. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols to ensure reproducible and efficient outcomes in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental to its safe and effective handling.

PropertyValueReference
Molecular Formula C₁₀H₁₄FN₃[5]
Molecular Weight 195.24 g/mol [5]
Appearance Typically a powder
Storage Temperature Room Temperature[5]
Purity Typically ≥97%[5]

Safety Information:

2-Fluoro-5-(piperazin-1-yl)aniline and its related starting materials, such as 2-fluoroaniline, are hazardous chemicals and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6][7] Always consult the latest Safety Data Sheet (SDS) before use.[8][9] Key hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Causes skin and eye irritation.[6][7]

  • May cause respiratory irritation.[7]

Synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline

The synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group in a suitable precursor activates the aromatic ring for substitution by piperazine. This is followed by the reduction of the nitro group to an amine.

Workflow for the Synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline

A Step 1: Nucleophilic Aromatic Substitution D Intermediate: 1-(4-Nitrophenyl)piperazine A->D B Starting Materials: - 1-Fluoro-4-nitrobenzene - Piperazine B->A C Reaction Conditions: - Base (e.g., K₂CO₃) - Solvent (e.g., DMAc) - Heat (e.g., 120°C) C->A E Step 2: Nitro Group Reduction D->E G Product: 2-Fluoro-5-(piperazin-1-yl)aniline E->G F Reducing Agent: - Catalytic Hydrogenation (e.g., Pd/C, H₂) F->E

Caption: Synthesis workflow for 2-Fluoro-5-(piperazin-1-yl)aniline.

Protocol 1: Synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline

This protocol is a generalized procedure based on established chemical principles for similar transformations.[10]

Materials:

  • 5-Chloro-2-nitroaniline (or a similar fluorinated precursor)

  • Piperazine (anhydrous)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ethyl acetate

Procedure:

  • Nucleophilic Aromatic Substitution:

    • To a stirred mixture of 5-chloro-2-nitroaniline (1.0 eq) and anhydrous piperazine (5.0 eq) in anhydrous DMAc, add anhydrous potassium carbonate (1.0 eq).

    • Heat the reaction mixture to 120°C and stir for 21 hours.[10]

    • After cooling to room temperature, pour the mixture into ice water.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, 5-(piperazin-1-yl)-2-nitroaniline.

  • Nitro Group Reduction:

    • Dissolve the intermediate from the previous step in methanol.

    • Add 10% Pd/C catalyst (typically 5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to yield pure 2-Fluoro-5-(piperazin-1-yl)aniline.

Application in Pharmaceutical Intermediate Synthesis: The Case of Vortioxetine

2-Fluoro-5-(piperazin-1-yl)aniline is a key precursor in the synthesis of various pharmaceutical agents. A notable example is its indirect use in the synthesis of vortioxetine, an antidepressant.[11] The aniline functional group is crucial for the subsequent diazotization and coupling reactions.

Reaction Scheme: Synthesis of a Vortioxetine Intermediate

A 2-Fluoro-5-(piperazin-1-yl)aniline C₁₀H₁₄FN₃ B Diazotization NaNO₂, Acid (e.g., AcOH/H₂O) A->B Step 1 C Diazonium Salt Intermediate B->C D Coupling Reaction 2,4-Dimethylbenzenethiol C->D Step 2 E Vortioxetine Intermediate D->E

Caption: Reaction scheme for the synthesis of a vortioxetine intermediate.

Protocol 2: Synthesis of a Vortioxetine Intermediate via Diazotization

This protocol is adapted from a patented synthetic route for vortioxetine.[11]

Materials:

  • 2-(Piperazin-1-yl)aniline (a related, non-fluorinated analog is used in the patent, but the chemistry is applicable) (1.0 eq)

  • Acetic acid (AcOH)

  • Water

  • Sodium nitrite (NaNO₂) (1.0 eq)

  • 2,4-Dimethylbenzenethiol (1.05 eq)

Procedure:

  • Diazotization:

    • Dissolve 2-(piperazin-1-yl)aniline in a mixture of acetic acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

    • Stir the mixture at this temperature for 1.5 hours to form the diazonium salt.[11]

  • Coupling and Rearrangement:

    • To the cold diazonium salt solution, slowly add 2,4-dimethylbenzenethiol.

    • After stirring for 30 minutes at 5°C, heat the reaction mixture to 60-70°C for several hours (e.g., 2-20 hours, reaction progress should be monitored).[11]

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired vortioxetine intermediate.

Analytical Methods for Quality Control

Ensuring the purity and identity of 2-Fluoro-5-(piperazin-1-yl)aniline and its derivatives is critical. A combination of chromatographic and spectroscopic techniques is recommended.

TechniquePurposeTypical Observations
HPLC-UV Purity assessment and quantificationA single major peak at the expected retention time. The UV spectrum should be consistent with the aniline chromophore.[12][13]
LC-MS Identity confirmationThe mass spectrum should show the expected molecular ion peak (e.g., [M+H]⁺).[14]
¹H NMR & ¹⁹F NMR Structural elucidationThe proton and fluorine NMR spectra should show the characteristic chemical shifts and coupling patterns for the aromatic and piperazine protons, as well as the fluorine atom.
GC-MS Analysis of volatile impurities and by-productsCan be used to separate and identify related piperazine-containing compounds.[14]

Conclusion

2-Fluoro-5-(piperazin-1-yl)aniline is a cornerstone building block in the synthesis of complex pharmaceutical intermediates. Its unique combination of a reactive aniline group, a solubilizing piperazine ring, and a modulating fluorine atom provides a powerful tool for medicinal chemists. The protocols and data presented herein offer a robust framework for the successful application of this precursor in drug discovery and development programs. Adherence to rigorous safety protocols and analytical quality control is essential for achieving reliable and scalable synthetic outcomes.

References

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 - EPO. (2015, July 15). Retrieved February 14, 2024, from [Link]

  • Analytical Methods - RSC Publishing. (2010, January 15). Retrieved February 14, 2024, from [Link]

  • 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS - Loba Chemie. (2015, April 9). Retrieved February 14, 2024, from [Link]

  • 5-fluoro-2-(4-methylpiperazin-1-yl)aniline - PubChemLite. (n.d.). Retrieved February 14, 2024, from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - MDPI. (2016, September 27). Retrieved February 14, 2024, from [Link]

  • 5-fluoro-2-piperazin-1-ylquinoxaline - C12H13FN4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 14, 2024, from [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - FLORE. (2023, December 21). Retrieved February 14, 2024, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - Advanced Pharmaceutical Bulletin. (2019, February 20). Retrieved February 14, 2024, from [Link]

  • Search Orphan Drug Designations and Approvals - FDA. (n.d.). Retrieved February 14, 2024, from [Link]

  • 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem. (n.d.). Retrieved February 14, 2024, from [Link]

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - MDPI. (2023, August 31). Retrieved February 14, 2024, from [Link]

  • Piperazine azaspiro derivatives - CN112154145A - Google Patents. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved February 14, 2024, from [Link]

  • Analytical Methods - OPUS at UTS. (2013, October 21). Retrieved February 14, 2024, from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. (n.d.). Retrieved February 14, 2024, from [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - WUR eDepot. (2023, July 25). Retrieved February 14, 2024, from [Link]

  • L-Proline Catalyzed Synthesis of Novel 5-{[2-(2-phenylpiperazin-1-yl)quinolin] methylene}-2,4-dione Derivatives | Request PDF - ResearchGate. (2025, August 7). Retrieved February 14, 2024, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - ARPI. (2023, November 2). Retrieved February 14, 2024, from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Fluoro-5-(piperazin-1-yl)aniline in Medicinal Chemistry

2-Fluoro-5-(piperazin-1-yl)aniline is a key building block in modern drug discovery, valued for its unique combination of structural features that impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds.[1] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the piperazine moiety often improves aqueous solubility and can be a crucial site for further functionalization to modulate a compound's activity and selectivity.[2] This aniline derivative is a versatile precursor for the synthesis of a wide range of complex molecules, particularly through carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.

This guide provides detailed application notes and optimized protocols for three of the most important transformations involving 2-Fluoro-5-(piperazin-1-yl)aniline: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and amide bond formation. The insights and methodologies presented herein are designed to empower researchers in medicinal chemistry and drug development to efficiently and effectively utilize this valuable synthetic intermediate.

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines with unprecedented efficiency and scope.[3][4] For a substrate like 2-Fluoro-5-(piperazin-1-yl)aniline, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents, paving the way for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig amination is critically dependent on the interplay of the palladium catalyst, the phosphine ligand, the base, and the solvent.

  • Palladium Precatalyst: While various palladium sources can be used, pre-catalysts like [Pd(allyl)Cl]₂ or Pd₂(dba)₃ are often preferred for their reliability in generating the active Pd(0) species in situ.[1]

  • Ligand Selection: The choice of ligand is paramount. For an electron-rich and potentially sterically hindered aniline like our substrate, bulky, electron-rich phosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, or BrettPhos have demonstrated broad utility in the coupling of anilines with aryl halides.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be employed, particularly when base-sensitive functional groups are present.

  • Solvent: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices, as they provide good solubility for the reactants and are stable at the elevated temperatures often required for the reaction.

Protocol 1: Buchwald-Hartwig Amination of 2-Fluoro-5-(piperazin-1-yl)aniline with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 2-Fluoro-5-(piperazin-1-yl)aniline with a representative aryl bromide.

Reaction Scheme:

Buchwald-Hartwig Amination reactant1 2-Fluoro-5-(piperazin-1-yl)aniline reagents reagents reactant1->reagents reactant2 + Aryl-Br reactant2->reagents product N-Aryl-2-fluoro-5-(piperazin-1-yl)aniline reagents->product Pd Catalyst, Ligand, Base Solvent, Heat

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:
ReagentMolecular WeightAmount (mmol)Equivalents
2-Fluoro-5-(piperazin-1-yl)aniline195.241.01.0
Aryl Bromide-1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.650.050.05
Sodium tert-butoxide (NaOtBu)96.101.51.5
Anhydrous Toluene-5 mL-
Step-by-Step Procedure:
  • To an oven-dried Schlenk tube, add 2-Fluoro-5-(piperazin-1-yl)aniline (195 mg, 1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (23.8 mg, 0.05 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoro-5-(piperazin-1-yl)aniline.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5] While 2-Fluoro-5-(piperazin-1-yl)aniline itself is not the direct substrate for a Suzuki coupling, it can be readily converted to an aryl halide (e.g., by Sandmeyer reaction of the corresponding diazonium salt) to then participate in a Suzuki reaction. Alternatively, the piperazine nitrogen can be arylated with a haloaryl group, which can then undergo a Suzuki coupling. For the purpose of this guide, we will focus on a hypothetical scenario where the aniline has been converted to an aryl bromide.

Rationale for Experimental Parameters
  • Palladium Catalyst and Ligand: A variety of palladium catalysts are effective for Suzuki couplings.[6] Pd(PPh₃)₄ is a classic choice, though more modern catalyst systems involving bulky phosphine ligands often provide higher yields and broader substrate scope, especially with challenging substrates.

  • Boronic Acid/Ester: Arylboronic acids are the most common coupling partners. They are generally stable, commercially available, and have low toxicity.[5]

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently used, often in an aqueous solution.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Fluoro-5-(piperazin-1-yl)bromobenzene Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of our title compound with a representative arylboronic acid.

Reaction Scheme:

Suzuki-Miyaura Coupling reactant1 2-Fluoro-5-(piperazin-1-yl)bromobenzene reagents reagents reactant1->reagents reactant2 + Aryl-B(OH)₂ reactant2->reagents product 2-Fluoro-5-(piperazin-1-yl)biphenyl derivative reagents->product Pd Catalyst, Base Solvent/Water, Heat

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials:
ReagentMolecular WeightAmount (mmol)Equivalents
2-Fluoro-5-(piperazin-1-yl)bromobenzene derivative-1.01.0
Arylboronic Acid-1.51.5
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene-4 mL-
Water-1 mL-
Step-by-Step Procedure:
  • In a round-bottom flask, dissolve the 2-Fluoro-5-(piperazin-1-yl)bromobenzene derivative (1.0 mmol) and the arylboronic acid (1.5 mmol) in toluene (4 mL).

  • Add an aqueous solution of sodium carbonate (212 mg, 2.0 mmol in 1 mL of water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond between the aniline nitrogen of 2-Fluoro-5-(piperazin-1-yl)aniline and a carboxylic acid is a fundamental transformation for introducing a vast array of functional groups.[] Given the reduced nucleophilicity of anilines compared to aliphatic amines, a coupling reagent is typically required to activate the carboxylic acid.

Considerations for Amide Coupling
  • Coupling Reagents: A wide variety of coupling reagents are available.[] For anilines, which can be sluggish nucleophiles, more potent activating agents are often employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular choices that generate highly reactive activated esters.[]

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to ensure the solubility of all reaction components.

Protocol 3: Amide Coupling of 2-Fluoro-5-(piperazin-1-yl)aniline with a Carboxylic Acid

This protocol describes a general method for the amide coupling of 2-Fluoro-5-(piperazin-1-yl)aniline with a generic carboxylic acid using HATU as the coupling agent.

Reaction Scheme:

Amide Coupling reactant1 2-Fluoro-5-(piperazin-1-yl)aniline reagents reagents reactant1->reagents reactant2 + R-COOH reactant2->reagents product Amide Product reagents->product HATU, DIPEA DMF

Caption: General workflow for amide bond formation.

Materials:
ReagentMolecular WeightAmount (mmol)Equivalents
2-Fluoro-5-(piperazin-1-yl)aniline195.241.01.0
Carboxylic Acid-1.11.1
HATU380.231.21.2
N,N-Diisopropylethylamine (DIPEA)129.243.03.0
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-
Step-by-Step Procedure:
  • In a dry round-bottom flask, dissolve the carboxylic acid (1.1 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (3 mL).

  • Add DIPEA (0.52 mL, 3.0 mmol) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 2-Fluoro-5-(piperazin-1-yl)aniline (195 mg, 1.0 mmol) in anhydrous DMF (2 mL).

  • Add the aniline solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution (2 x 15 mL) to remove residual DMF, followed by a wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

Conclusion

2-Fluoro-5-(piperazin-1-yl)aniline is a powerful and versatile building block for the synthesis of complex, biologically active molecules. The strategic application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and robust amide bond formation techniques, provides medicinal chemists with the tools to rapidly explore chemical space and optimize lead compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, facilitating the efficient and successful application of these critical synthetic transformations.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206–3221.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (2015).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: Scale-Up Synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline , a critical pharmacophore found in PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.

While discovery-scale routes often utilize nucleophilic aromatic substitution (


) on difluoro-nitrobenzene precursors, this approach suffers from poor regioselectivity (favoring the 4-isomer) and difficult purification at scale. This guide proposes a regiodivergent Palladium-catalyzed cross-coupling strategy  starting from 4-bromo-1-fluoro-2-nitrobenzene . This route leverages the chemoselectivity of Buchwald-Hartwig amination to install the piperazine moiety specifically at the 5-position (relative to the aniline), ensuring high isomeric purity (>99.5%) and eliminating the need for tedious regio-isomer separation.

Strategic Analysis & Route Selection

The Regioselectivity Challenge

The structural requirement is a 1,2,5-substitution pattern: Aniline (1), Fluorine (2), and Piperazine (5).

  • Discovery Route (

    
    ):  Reacting 2,4-difluoronitrobenzene with piperazine typically results in attack at the para-fluorine (position 4), yielding the unwanted 4-piperazinyl isomer. The ortho-fluorine (position 2) is sterically hindered and less electrophilic, making the target 5-isomer difficult to access via direct 
    
    
    
    .
  • Scale-Up Route (Pd-Catalysis): We utilize 4-bromo-1-fluoro-2-nitrobenzene .

    • 
       Reactivity:  Under standard 
      
      
      
      conditions, the fluorine (ortho to nitro) is more labile than bromine, leading to the wrong product (displacement of F).
    • Pd-Catalyzed Reactivity: Palladium oxidative addition occurs preferentially at the C-Br bond , leaving the C-F bond intact. This "reverses" the natural reactivity, allowing exclusive functionalization at the desired position.

Synthetic Pathway Visualization

SyntheticStrategy SM 4-Bromo-1-fluoro-2-nitrobenzene (Starting Material) SNAr_Prod 2-Nitro-4-bromo-phenylpiperazine (WRONG ISOMER) SM->SNAr_Prod Standard SNAr (Attacks F) Buchwald_Int Intermediate A: 1-(4-Fluoro-3-nitrophenyl)-4-Boc-piperazine SM->Buchwald_Int Pd-Catalysis (Attacks Br) Target Target: 2-Fluoro-5-(piperazin-1-yl)aniline Buchwald_Int->Target 1. H2/Pd-C (Reduction) 2. HCl (Deprotection)

Figure 1: Strategic divergence. Pd-catalysis is required to target the C-Br bond, as standard nucleophilic substitution would attack the activated C-F bond.

Detailed Protocols

Step 1: Buchwald-Hartwig Coupling

Objective: Selective coupling of N-Boc-piperazine to the aryl bromide. Reaction Scale: 100 g basis.

Reagents & Materials
ReagentEquiv.[1][2][3]RoleCritical Attribute
4-Bromo-1-fluoro-2-nitrobenzene 1.0SubstratePurity >98%
1-Boc-piperazine 1.1NucleophileSolid, easy handling
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorHigh quality source
Xantphos 0.03 (3 mol%)LigandLarge bite angle for stability
Cs₂CO₃ 2.0BaseFinely ground, anhydrous
1,4-Dioxane 10 VolSolventDegassed, Anhydrous
Procedure
  • Inerting: Charge a 2L jacketed reactor with Cs₂CO₃ (2.0 equiv) and 1-Boc-piperazine (1.1 equiv). Purge with N₂ for 15 minutes.

  • Dissolution: Add anhydrous 1,4-Dioxane (10 volumes relative to substrate mass). Agitate to suspend solids.

  • Substrate Addition: Add 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv).

  • Catalyst Charge: Add Xantphos (3 mol%) and Pd(OAc)₂ (2 mol%). Note: Premixing catalyst and ligand in a small volume of dioxane for 10 mins can enhance activation.

  • Reaction: Heat the mixture to 90°C under N₂ atmosphere.

  • Monitoring: Monitor by HPLC. Reaction typically completes in 4–6 hours. Look for the disappearance of the bromide peak.

  • Workup:

    • Cool to 25°C.

    • Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse cake with EtOAc.

    • Concentrate filtrate to dryness.[4]

    • Purification: Recrystallize from Ethanol/Heptane (1:3) to obtain Intermediate A as a yellow solid.

    • Target Yield: 85–90%.

Step 2: Nitro Reduction & Boc-Deprotection (Telescoped)

Objective: Reduction of the nitro group followed by removal of the Boc protecting group.

Reagents
ReagentSpecification
Intermediate A From Step 1
10% Pd/C 5 wt% loading, 50% wet
Hydrogen (

)
3–5 bar pressure
Methanol (MeOH) Solvent
HCl (4M in Dioxane) Deprotection agent
Procedure
  • Hydrogenation:

    • Charge Intermediate A into an autoclave. Add MeOH (10 Vol).

    • Add 10% Pd/C (5 wt% relative to substrate).

    • Pressurize with

      
       (3 bar) and stir at 25–30°C . Caution: Exothermic reaction. Monitor internal temperature.
      
    • Monitor by HPLC for conversion of Nitro (-NO₂) to Aniline (-NH₂).[5]

    • Once complete, filter over Celite to remove catalyst. Do not concentrate yet.

  • Deprotection:

    • To the methanolic filtrate containing the aniline intermediate, add 4M HCl in Dioxane (5 equiv) dropwise at 0–5°C.

    • Allow to warm to 20°C and stir for 3 hours.

    • Precipitation of the hydrochloride salt usually occurs.

  • Isolation (Free Base):

    • Concentrate the mixture to remove volatiles.

    • Resuspend the solid in DCM.

    • Add saturated aqueous

      
       slowly until pH > 8.
      
    • Separate layers.[3][5] Extract aqueous layer with DCM (2x).

    • Dry organic layer (

      
      ), filter, and concentrate.
      
  • Final Product: 2-Fluoro-5-(piperazin-1-yl)aniline.

    • Appearance: Off-white to pale brown solid.

    • Purity: >98% (HPLC).

Process Safety & Quality Control

Impurity Management
  • Genotoxic Impurities (GTIs): Aromatic amines and nitro compounds are potential GTIs. The final crystallization or salt formation is a Critical Control Point (CCP) to purge unreacted nitro-precursors.

  • Regio-isomers: The Buchwald method is highly selective. However, trace

    
     byproduct (displacement of F) must be monitored.
    
    • QC Test: 1H NMR is definitive. The target (5-piperazinyl) will show a specific coupling pattern for the aromatic protons (doublet of doublets for the proton ortho to F and meta to amine).

Thermal Safety
  • Nitro Reduction: The hydrogenation of nitroarenes is highly exothermic (~500 kJ/mol). On scale-up (>100g), use a loop reactor or strictly controlled semi-batch hydrogen feed to manage heat removal.

References

  • Buchwald-Hartwig Amination on Halonitrobenzenes

    • M. Pauton et al., "The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a 'minimalist' radiofluorination/palladium-catalyzed amination sequence," Org.[6] Biomol. Chem., 2019, 17 , 6359-6363.[6] Link

    • Note: Demonstrates chemoselectivity of Pd-coupling on bromo-fluoro-heterocycles.
  • Precursor Synthesis (Reduction of Nitro group)

    • ChemicalBook, "5-BROMO-2-FLUOROANILINE Synthesis Protocol," ChemicalBook, Accessed 2025.[5] Link

    • Note: Validates the stability of the Bromo-Fluoro motif during nitro reduction.
  • General Piperazine Coupling Strategies

    • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA," PMC, 2023. Link

    • Note: Reviews industrial methods for installing piperazines, comparing and Buchwald routes.
  • Industrial Application Note (Analogous Chemistry)

    • BenchChem, "Application Notes: 2-Fluoro-5-phenylpyrazine in Organic Synthesis," BenchChem, 2025.[7] Link

    • Note: Provides context on the utility of 2-fluoro-5-substituted scaffolds in kinase inhibitor design.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up reactions involving nitro compounds and hydrogenation.

Sources

Application Note: Derivatization of 2-Fluoro-5-(piperazin-1-yl)aniline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Fluoro-5-(piperazin-1-yl)aniline Scaffold

The 2-fluoro-5-(piperazin-1-yl)aniline scaffold is a "privileged structure" in modern medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] Its value stems from a combination of advantageous physicochemical and structural properties. The fluorine atom can enhance metabolic stability, modulate pKa, and form key hydrogen bonds with protein targets, while the piperazine ring provides a versatile, basic nitrogen handle that improves aqueous solubility and offers a robust site for derivatization.[3][4] The aniline amine group presents a second, distinct vector for chemical modification.

This application note provides a detailed guide for researchers on the strategic derivatization of this core scaffold to generate compound libraries for Structure-Activity Relationship (SAR) studies. We will detail field-proven protocols for functionalizing both the piperazine and aniline nitrogens and discuss the underlying chemical principles that guide these synthetic choices.

Strategic Considerations for Derivatization

The 2-fluoro-5-(piperazin-1-yl)aniline core offers two primary, chemically distinct sites for modification: the secondary amine of the piperazine ring (N-4) and the primary aromatic amine (aniline N-1). The significant difference in basicity and nucleophilicity between the aliphatic piperazine nitrogen and the aromatic aniline nitrogen allows for highly selective derivatization.

  • Piperazine N-4 Position: This secondary amine is more nucleophilic and basic, making it the primary site for reactions like N-acylation, N-sulfonylation, N-alkylation, and reductive amination.[5] Modifications at this position are crucial for exploring interactions within solvent-exposed regions of a binding pocket or for fine-tuning pharmacokinetic properties.[6] The piperazine moiety is often essential for potent biological activity.[7][8]

  • Aniline N-1 Position: The aniline nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the aromatic ring. It typically requires more forcing conditions to react or activation of the coupling partner. Common modifications include acylation to form amides or reaction with isocyanates to form ureas. These modifications can introduce hydrogen bond donors and acceptors that interact with the deep, often hydrophobic, regions of a target's active site.

The overall workflow for a typical SAR study originating from this scaffold is a systematic process of synthesis, purification, characterization, and biological evaluation.

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_analysis Screening & Analysis Start 2-Fluoro-5-(piperazin-1-yl)aniline (Starting Material) N4_Deriv Piperazine (N-4) Derivatization (Acylation, Alkylation, etc.) Start->N4_Deriv N1_Deriv Aniline (N-1) Derivatization (Amide/Urea Formation) Start->N1_Deriv Library Diverse Compound Library N4_Deriv->Library N1_Deriv->Library Purification Purification & Characterization (HPLC, LC-MS, NMR) Library->Purification Screening Biological Screening (e.g., IC50 Assay) SAR SAR Analysis & Interpretation Screening->SAR SAR->Start Iterative Optimization (Design Next Generation) Purification->Screening

Caption: High-level workflow for SAR studies.

Application Protocols: Core Derivatization Methodologies

The following protocols are foundational methods for generating a diverse library of analogs. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acylation of the Piperazine Moiety

This protocol describes the formation of an amide bond at the N-4 position of the piperazine ring using an acyl chloride. This is one of the most common and reliable methods for introducing a wide variety of substituents.

Rationale: The piperazine nitrogen is highly nucleophilic and will selectively react over the aniline nitrogen under these mild conditions. An acyl chloride is used as it is a highly reactive acylating agent. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct generated during the reaction.

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-(piperazin-1-yl)aniline (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise while stirring.

  • Acylation: In a separate flask, dissolve the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the N-acylated product.[9]

Protocol 2: N-Alkylation of the Piperazine via Reductive Amination

Reductive amination is a versatile method for introducing alkyl groups to the piperazine nitrogen by reacting it with an aldehyde or ketone in the presence of a mild reducing agent.[10]

Rationale: This two-step, one-pot reaction first involves the formation of an iminium ion intermediate between the piperazine amine and the carbonyl compound.[10] This intermediate is then immediately reduced by a hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the starting aldehyde/ketone. STAB is often preferred for its selectivity and tolerance of mildly acidic conditions which can catalyze iminium ion formation.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve 2-fluoro-5-(piperazin-1-yl)aniline (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to obtain the N-alkylated product.[11]

Protocol 3: Acylation of the Aniline Moiety

This protocol details the formation of an amide at the N-1 aniline position. This typically requires pre-functionalization of the more reactive piperazine nitrogen.

Rationale: To selectively acylate the less nucleophilic aniline, the piperazine nitrogen must first be protected or derivatized (e.g., as in the products from Protocol 3.1 or 3.2). The reaction often requires a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) to activate a carboxylic acid, forming a more reactive intermediate for the aniline to attack.

Step-by-Step Protocol:

  • Acid Activation: In a dry flask, dissolve the desired carboxylic acid (1.2 eq), EDC (1.3 eq), and HOBt (1.3 eq) in anhydrous dimethylformamide (DMF). Stir at room temperature for 30 minutes to form the active ester.

  • Setup: In a separate flask, dissolve the N-4 substituted 2-fluoro-5-(piperazin-1-yl)aniline starting material (1.0 eq) in anhydrous DMF.

  • Coupling Reaction: Add the pre-activated acid solution to the aniline solution. Add a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash successively with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final compound by column chromatography or preparative HPLC.

Derivatization_Sites cluster_mol mol N4 Site 1: Piperazine N-4 (More Basic/Nucleophilic) N4_point N4->N4_point N1 Site 2: Aniline N-1 (Less Basic/Nucleophilic) N1_point N1->N1_point

Caption: Key derivatization sites on the core scaffold.

Characterization and SAR Data Presentation

Each newly synthesized compound must be rigorously characterized to confirm its structure and purity before biological testing. Standard analytical techniques include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess purity.[12]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and connectivity of the atoms.[13]

  • HPLC (High-Performance Liquid Chromatography): To determine the final purity of the compound, which should typically be >95% for use in biological assays.[14]

Once a library of analogs is synthesized and characterized, the data from biological screening (e.g., IC₅₀ values from an enzymatic assay) should be organized to facilitate SAR analysis. A structured table is the most effective way to present this data.

Table 1: Illustrative SAR Data for a Hypothetical Kinase Target

Compound IDModification SiteR GroupStructure (R Group)IC₅₀ (nM)Notes
Parent -HH5,200Starting point, weak activity.
A-01 Piperazine N-4Acetyl-C(O)CH₃850Small acyl group improves potency.
A-02 Piperazine N-4Benzoyl-C(O)Ph250Aromatic ring likely makes favorable interaction.
A-03 Piperazine N-4Cyclopropylmethyl-CH₂-cPr45Small, constrained alkyl group is highly favorable.[15]
A-04 Piperazine N-4Isopropyl-CH(CH₃)₂1,200Increased steric bulk is detrimental.
B-01 Aniline N-1 (on A-03)4-Me-Phenylurea-C(O)NH-Ph-4-Me5Combining optimal N-4 sub with aniline mod gives potent inhibitor.

Interpretation: From this hypothetical data, a clear SAR trend emerges. Small, rigid groups at the piperazine N-4 position (A-03) are significantly more potent than bulky (A-04) or simple acyl groups (A-01). Adding a substituted urea to the aniline position of the most potent piperazine derivative (A-03) leads to a synergistic effect, resulting in a highly potent compound (B-01). This suggests the presence of distinct sub-pockets in the target's binding site that can be simultaneously engaged by these two vectors.

Conclusion and Future Perspectives

The 2-fluoro-5-(piperazin-1-yl)aniline scaffold provides a robust and versatile platform for medicinal chemistry exploration. The distinct reactivity of its two nitrogen atoms allows for selective and systematic derivatization, enabling a thorough investigation of the structure-activity landscape. By employing the fundamental protocols of N-acylation and N-alkylation/reductive amination, researchers can efficiently generate libraries of novel compounds. The subsequent analysis of biological data, when organized systematically, provides clear insights that guide the iterative process of drug design toward more potent and selective therapeutic candidates.

References

  • Thompson, A. et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Thompson, A. et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. Available at: [Link]

  • Thermo Fisher Scientific Inc. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available at: [Link]

  • Wang, X. et al. (2024). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]

  • El-Gazzar, M. et al. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]

  • Ibragimov, R. et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]

  • Kim, I.K. et al. (2012). Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). ResearchGate. Available at: [Link]

  • Pellock, S.J. et al. (2018). Focused SAR reveals key role of piperazine for potent GUS inhibition.... ResearchGate. Available at: [Link]

  • Al-Salahat, A. et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI. Available at: [Link]

  • Chemspace. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemspace. Available at: [Link]

  • Priya, A. et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • Vitale, P. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • ResearchGate. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF. Available at: [Link]

  • Beshore, D.C. & Dinsmore, C.J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Vitale, P. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. Available at: [Link]

  • Wessig, P. et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. Available at: [Link]

  • Christensen, J.B. et al. (2012). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Gilio, A.K. et al. (2022). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • Li, S. et al. (2013). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Alam, M.M. et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Fluoro-5-(piperazin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 2-Fluoro-5-(piperazin-1-yl)aniline , a critical intermediate scaffold often found in kinase inhibitors (e.g., FGFR, PARP targets).

This guide deviates from standard protocols by addressing the specific regiochemical trap that causes most yield failures for this specific isomer.

Status: Operational | Tier: L3 (Senior Scientist Support)

The Core Problem: The "Regio-Trap"

User Query: "I am attempting an SNAr reaction on 5-bromo-2-fluoronitrobenzene with piperazine, but I am isolating the wrong isomer or getting <10% yield of the target. Why?"

Root Cause Analysis

The synthesis of the 5-piperazinyl isomer is chemically distinct from the more common 4-piperazinyl analogs.

  • The Trap: Users often attempt Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-2-fluoronitrobenzene .

  • The Chemistry: In nitro-arenes, the position ortho to the nitro group (C2-Fluorine) is significantly more activated for nucleophilic attack than the meta position (C5-Bromine), even though Bromine is a good leaving group.[1]

  • The Result: Piperazine preferentially displaces the Fluorine at C2, forming 5-bromo-2-(piperazin-1-yl)nitrobenzene . This is a dead end.

The Solution: Switch to Buchwald-Hartwig Coupling

To install the piperazine at C5 while preserving the C2-Fluorine, you must bypass SNAr electronics and use Palladium-catalyzed C-N cross-coupling.[1]

Recommended Workflow:

  • Starting Material: 5-Bromo-2-fluoroaniline (Commercially available).

  • Protection (Critical): Protect the aniline amine to prevent self-polymerization (Ar-Br reacting with Ar-NH₂).

  • Coupling: React with N-Boc-piperazine using a Pd-catalyst.

  • Global Deprotection: Remove Boc and Aniline protecting groups.[1]

Optimized Synthetic Protocol

Objective: High-yield synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline avoiding regiochemical side-products.

Step 1: Aniline Protection

Why: The free aniline at C1 interferes with the Pd-catalyst and competes as a nucleophile.[1]

  • Reagents: 5-Bromo-2-fluoroaniline (1.0 eq), Boc₂O (1.1 eq), DMAP (cat.), THF.

  • Target: tert-butyl (5-bromo-2-fluorophenyl)carbamate.

  • Yield Target: >90%.

Step 2: Buchwald-Hartwig Amination (The Yield Step)

Why: Pd-catalysis is required to functionalize the unactivated C5 position (meta to the nitrogen).

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Robust source of Pd(0).
Ligand XPhos or BrettPhos (2-4 mol%)Bulky, electron-rich biaryl phosphines are essential for coupling secondary amines (piperazine) to deactivated/hindered aryls.
Base Cs₂CO₃ (2.0 eq)Weaker bases like carbonate prevent competing SNAr at the C2-Fluorine (which strong bases like NaOtBu might trigger).
Solvent 1,4-Dioxane or Toluene Anhydrous; degassed to prevent catalyst oxidation.[1]
Temp 80–100 °CSufficient energy for oxidative addition without degrading the catalyst.[1]
Step 3: Deprotection[1]
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Note: This removes both the Boc on the aniline (if used) and the Boc on the piperazine.[1]

Visualizing the Pathway

The following diagram contrasts the "Failed SNAr Route" with the "Successful Buchwald Route."

SynthesisPathways Start_Nitro 5-Bromo-2-fluoro nitrobenzene Trap_Product TRAP: 5-Bromo-2-piperazinyl nitrobenzene (Wrong Isomer) Start_Nitro->Trap_Product SNAr (Piperazine) Attack at C2 (F) Start_Aniline 5-Bromo-2-fluoro aniline Protected_Int Protected Intermediate (N-Boc-Aniline) Start_Aniline->Protected_Int Boc2O Protection Coupled_Int Coupled Intermediate (Boc-Pip at C5) Protected_Int->Coupled_Int Pd-Cat / XPhos Boc-Piperazine (Attacks C5-Br) Final_Target TARGET: 2-Fluoro-5-(piperazin-1-yl) aniline Coupled_Int->Final_Target Acid Deprotection

Caption: Comparison of the failed SNAr route (Red) which displaces the fluorine, versus the successful Buchwald-Hartwig route (Green) which correctly functionalizes the C5 position.

Troubleshooting FAQ

Q: Why is my yield low even with the Buchwald conditions?

A: Check for "Protodehalogenation" (Reduction of Ar-Br to Ar-H).

  • Diagnosis: LCMS shows a mass corresponding to N-(2-fluorophenyl)acetamide (loss of Br).

  • Fix: This often happens if the reaction is overheated or if the solvent contains trace water/alcohols acting as hydride sources.[1] Switch to strictly anhydrous 1,4-dioxane and lower the temperature to 80°C. Ensure the catalyst/ligand ratio is optimized (1:1.2 to 1:2).

Q: I cannot use Pd-chemistry due to cost/metal limits. Is there an SNAr alternative?

A: Only if you change the starting material structure entirely.[1]

  • You cannot use 5-bromo-2-fluoronitrobenzene.

  • Alternative Precursor: You would need a precursor where the leaving group at C5 is activated, and C2 is not.[1] This is synthetically difficult because the Nitro group at C1 activates C2 (Ortho) and C4 (Para), but deactivates C5 (Meta).[1]

  • Verdict: SNAr is not viable for the 5-isomer unless you build the benzene ring de novo or use very exotic directing groups.[1] Stick to the Buchwald route.

Q: My product is water-soluble and I'm losing it during workup.

A: The target is an amphoteric zwitterion-like molecule (Aniline + Piperazine).

  • The Issue: At acidic pH, the piperazine is protonated (soluble in water).[1] At neutral pH, it may still be partially soluble.[1]

  • Workup Protocol:

    • Quench reaction with water.[1][2]

    • Adjust pH to >10 using NaOH or Na₂CO₃ (ensure Piperazine is free base).[1]

    • Extract with DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . Pure EtOAc often fails to extract polar aryl-piperazines.

    • Wash organic layer with brine, dry over Na₂SO₄.[1][2][3]

References

  • Vortioxetine Intermediates (SNAr Regioselectivity)

    • Note: Illustrates the standard preference for ortho/para substitution in fluoronitrobenzenes, confirming why the meta-substitution for the 5-isomer fails via SNAr.
    • European Patent Office.[1] (2015).[4] Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

  • Buchwald-Hartwig Amination of Fluorinated Anilines

    • Note: Establishes the protocol for coupling secondary amines (piperazine) to aryl bromides in the presence of ortho-fluorine.
    • Maitland, J. A. P., et al. (2018).[1] Efficient Synthesis of Fluorinated Polyanilines via Buchwald-Hartwig Coupling.

    • (General methodology reference).

  • Protection Strategies for Halo-Anilines

    • Note: Details the necessity of Boc-protection to prevent self-coupling during Pd-c
    • Organic Chemistry Portal.[1] Protective Groups: Boc-Protection of Anilines.

  • Workup of Polar Piperazine Derivatives

    • Note: Techniques for extracting polar amino-aryl compounds.
    • BenchChem Application Notes.[1][2] (2025).[2][5] 2-Fluoro-5-phenylpyrazine in Organic Synthesis.

    • (General handling of fluoro-phenyl-piperazines).

Sources

Technical Support Center: Synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline. This molecule is a key building block in medicinal chemistry, particularly in the development of advanced pharmaceutical agents. Its synthesis, while conceptually straightforward, involves common pitfalls that can lead to significant side product formation and reduced yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical principles to empower your research.

The most prevalent synthetic route involves a two-step process:

  • A Nucleophilic Aromatic Substitution (SNAr) reaction between a suitable precursor like 2,4-difluoronitrobenzene and piperazine (or a mono-protected variant).

  • The subsequent reduction of the nitro group to the target aniline.

This document will dissect the challenges within each of these core steps.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Intermediate 1-(5-Fluoro-2-nitrophenyl)piperazine 2,4-Difluoronitrobenzene->Intermediate + Piperazine (Base, Solvent) Piperazine (or Boc-Piperazine) Piperazine (or Boc-Piperazine) Piperazine (or Boc-Piperazine)->Intermediate Final_Product 2-Fluoro-5-(piperazin-1-yl)aniline Intermediate->Final_Product Reduction (e.g., H₂, Pd/C)

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Step

This initial step is critical for establishing the correct molecular framework. The primary challenges revolve around regioselectivity and preventing multiple substitutions.

Q1: My reaction is producing a significant isomeric impurity alongside my desired 1-(5-fluoro-2-nitrophenyl)piperazine. What is it and why is it forming?

Answer: You are likely observing the formation of the regioisomer, 4-fluoro-2-(piperazin-1-yl)-1-nitrobenzene .

Causality: The reaction between piperazine and 2,4-difluoronitrobenzene involves the displacement of a fluoride ion. Both fluorine atoms are activated by the electron-withdrawing nitro group, but they are not electronically equivalent.

  • Desired Path (C4-Attack): Nucleophilic attack at the C4 position (para to the nitro group) is generally favored. The negative charge in the resulting Meisenheimer complex can be delocalized onto the highly electronegative oxygen atoms of the nitro group, leading to a more stable intermediate.[1]

  • Side Path (C2-Attack): Attack at the C2 position (ortho to the nitro group) is sterically more hindered and the resulting intermediate is typically less stable. However, the choice of solvent can significantly influence this outcome. Nonpolar solvents can sometimes favor ortho-substitution through the formation of a specific six-membered polar transition state.[2]

Recommended Solutions:

  • Solvent Selection: Employ polar aprotic solvents like DMF or DMSO. These solvents are effective at solvating the ionic intermediates and generally favor the thermodynamically preferred para-substitution product.[3]

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 50-70°C) can provide a better selectivity profile than forcing it at higher temperatures, which may overcome the activation energy barrier for the formation of the undesired ortho isomer.

G Start 2,4-Difluoronitrobenzene + Piperazine Desired Desired Product 1-(5-Fluoro-2-nitrophenyl)piperazine (para-substitution) Start->Desired Favored Path (Polar Aprotic Solvent) Undesired_Ortho Side Product 4-Fluoro-2-(piperazin-1-yl)nitrobenzene (ortho-substitution) Start->Undesired_Ortho Possible Side Path (Non-polar Solvent) Undesired_Di Side Product 1,4-Bis(5-fluoro-2-nitrophenyl)piperazine (Disubstitution) Start->Undesired_Di Possible Side Path (Incorrect Stoichiometry)

Caption: Potential reaction pathways in the SNAr step.

Q2: I am observing a high-molecular-weight impurity that is difficult to remove. LC-MS suggests it's a disubstituted product. How do I prevent its formation?

Answer: This impurity is almost certainly 1,4-bis(5-fluoro-2-nitrophenyl)piperazine , arising from the reaction of both nitrogen atoms of the piperazine ring with two molecules of the aryl fluoride.

Causality: Piperazine is a bidentate nucleophile. Once the first substitution occurs to form the desired intermediate, the second nitrogen atom remains nucleophilic and can react with another molecule of 2,4-difluoronitrobenzene. This is especially problematic if the aryl fluoride is not the limiting reagent.

Recommended Solutions:

  • Use Mono-Protected Piperazine: The most robust solution is to use a mono-protected piperazine, such as 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The Boc (tert-butyloxycarbonyl) group renders one nitrogen non-nucleophilic, ensuring only mono-arylation can occur. The Boc group can be easily removed later in the synthesis with an acid like HCl or TFA.[3][4]

  • Control Stoichiometry: If using unprotected piperazine, use a significant excess of piperazine (e.g., 4-5 equivalents). This ensures that a molecule of 2,4-difluoronitrobenzene is statistically more likely to encounter an unreacted piperazine molecule than a mono-arylated one. However, this requires removal of the excess piperazine during workup.

Method Advantages Disadvantages
Using 1-Boc-Piperazine High selectivity, clean reaction, prevents disubstitution.Adds two steps (protection/deprotection), higher cost.
Using Excess Piperazine Fewer steps, lower raw material cost.Requires extensive workup to remove excess piperazine, potential for minor disubstitution.

Part 2: Troubleshooting the Nitro Reduction Step

The conversion of the nitro group to an amine is the final and critical transformation. The primary challenges here are ensuring complete reaction and avoiding unwanted side reactions like dehalogenation.

Q3: After my reduction reaction, I still see a significant amount of the starting nitro compound. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue stemming from catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

Causality: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates (nitroso, hydroxylamine).[5] Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a standard method.[3][6] The catalyst's surface can be "poisoned" by impurities, or the reaction may stall due to insufficient hydrogen pressure or poor mixing. Metal/acid reductions, such as with iron in acetic acid, rely on the surface area and reactivity of the metal, which can diminish over time.[7]

Recommended Solutions:

  • For Catalytic Hydrogenation (H₂/Pd/C):

    • Catalyst Loading & Quality: Ensure you are using a fresh, high-quality catalyst. A typical loading is 5-10 mol% of palladium.

    • Hydrogen Pressure: Increase the hydrogen pressure (e.g., from 1 atm to 5-10 bar) to increase the concentration of active hydrogen species on the catalyst surface.[3]

    • Solvent & Agitation: Use a solvent like methanol, ethanol, or ethyl acetate that fully dissolves the substrate. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen gas.

  • For Metal/Acid Reduction (e.g., Fe/AcOH):

    • Metal Activation: Use a fine powder of the metal (e.g., iron powder) to maximize surface area. Pre-treating the metal with a dilute acid can sometimes help remove passivating oxide layers.

    • Stoichiometry: Ensure a sufficient molar excess of the metal is used (typically 3-5 equivalents).[8]

Q4: My final product is contaminated with a species that has lost its fluorine atom. What is this impurity and how can I prevent it?

Answer: This impurity is 4-(piperazin-1-yl)aniline , the product of hydrodehalogenation (specifically, hydrodefluorination).

Causality: This is a known side reaction in catalytic hydrogenation. The palladium catalyst, which is highly active for breaking bonds via hydrogenolysis, can cleave the C-F bond in addition to reducing the nitro group. This is often exacerbated by prolonged reaction times, elevated temperatures, or the presence of basic additives that can modulate the catalyst's activity.

Recommended Solutions:

  • Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Over-running the reaction significantly increases the risk of hydrodefluorination.

  • Alternative Reducing Agents: If hydrodefluorination is a persistent issue, consider switching to a different reduction system that is less prone to this side reaction. Chemical reduction with iron/acetic acid, iron/ammonium chloride, or tin(II) chloride (SnCl₂) are excellent alternatives that typically do not affect aryl halides.[8][9]

G Start 1-(5-Fluoro-2-nitrophenyl)piperazine Desired Desired Product 2-Fluoro-5-(piperazin-1-yl)aniline Start->Desired Complete Reduction (Optimal Conditions) Incomplete Side Product (Unreacted Starting Material) Start->Incomplete Incomplete Reduction (e.g., Low H₂ pressure) Dehalogenated Side Product 4-(Piperazin-1-yl)aniline (Hydrodefluorination) Start->Dehalogenated Reductive Dehalogenation (e.g., Prolonged H₂/Pd/C)

Caption: Potential outcomes of the nitro reduction step.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate (SNAr Step)

  • To a round-bottom flask, add 1-Boc-piperazine (1.1 eq), 2,4-difluoronitrobenzene (1.0 eq), and potassium carbonate (K₂CO₃, 1.2 eq).

  • Add a suitable volume of anhydrous DMF to create a stirrable slurry (approx. 5-10 mL per gram of aryl fluoride).

  • Stir the mixture at 50°C under a nitrogen atmosphere.[3]

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 12-18 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline (Reduction & Deprotection)

  • Dissolve the Boc-protected intermediate from Protocol 1 in methanol (MeOH) or ethyl acetate (EtOAc).

  • Carefully add 5% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) to the solution.

  • Place the flask in a hydrogenation apparatus and purge with hydrogen gas.

  • Hydrogenate the mixture under 10 bar of H₂ pressure for 12-16 hours with vigorous stirring.[3]

  • Monitor for completion. Once the reaction is finished, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the Boc-protected aniline.

  • Dissolve the crude product in a suitable solvent like EtOAc or MeOH and add an excess of 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Stir at room temperature for 2-4 hours until the deprotection is complete (monitor by LC-MS).

  • Concentrate the solvent. The product can be isolated as the hydrochloride salt or neutralized with a base and extracted to yield the free amine.

Compound Name Potential Origin Molecular Weight ( g/mol ) Key Analytical Feature
4-Fluoro-2-(piperazin-1-yl)-1-nitrobenzeneSNAr Regioisomer225.21Different aromatic splitting pattern in ¹H NMR compared to desired intermediate.
1,4-Bis(5-fluoro-2-nitrophenyl)piperazineSNAr Disubstitution364.30High MW peak in MS; symmetrical structure in NMR.
1-(5-Fluoro-2-nitrophenyl)piperazineIncomplete Reduction225.21Presence of nitro-intermediate in the final product analysis.
4-(Piperazin-1-yl)anilineHydrodefluorination177.24Absence of C-F coupling in ¹⁹F and ¹³C NMR; MS peak M-18 amu lower than the product.

References

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. EPO. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Aromatic Substitution. Vapourtec Ltd. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. PubMed. Available at: [Link]

  • Process for preparing 2-fluoro-5-nitroaniline - Google Patents. Google Patents.
  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Available at: [Link]

  • Reduction of nitrobenzene. YouTube. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Chemistry Portal. Available at: [Link]

  • Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? Chemistry Stack Exchange. Available at: [Link]

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Available at: [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. Google Patents.
  • 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Fluoro-5-(piperazin-1-yl)aniline. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly. The methodologies described herein are grounded in established pharmaceutical science principles to ensure reliable and reproducible results.

Compound Profile: 2-Fluoro-5-(piperazin-1-yl)aniline - An Overview

  • Weakly Basic Nature: Both the aniline and piperazine groups are weakly basic. The presence of these groups strongly suggests that the aqueous solubility of 2-Fluoro-5-(piperazin-1-yl)aniline will be highly dependent on pH.[1][2] At lower pH values, these basic groups will become protonated, forming salts that are generally more water-soluble.[1][3]

  • Poor Aqueous Solubility at Neutral pH: The aromatic ring and the overall hydrocarbon scaffold contribute to the molecule's lipophilicity. This, combined with the weakly basic nature, likely results in poor aqueous solubility in neutral or alkaline conditions (pH > 7).

  • Potential for Polymorphism: As with many active pharmaceutical ingredients (APIs), the solid-state properties of 2-Fluoro-5-(piperazin-1-yl)aniline, such as its crystalline form, can significantly impact its solubility and dissolution rate.[4]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Fluoro-5-(piperazin-1-yl)aniline in my aqueous buffer. What is the likely cause?

A1: The poor aqueous solubility of 2-Fluoro-5-(piperazin-1-yl)aniline at neutral pH is the most probable cause. The molecule is a weak base, and its solubility is expected to be significantly higher in acidic conditions where the amine groups are protonated.

Q2: What is the first and simplest step I should take to try and dissolve my compound?

A2: The most straightforward initial approach is to lower the pH of your aqueous solution. By creating a more acidic environment (e.g., pH 2-4), you can protonate the aniline and piperazine nitrogens, forming a more soluble salt.[1] A simple protocol is provided in the Troubleshooting Guides section.

Q3: Are there any common solvents I should try for initial stock solution preparation?

A3: For creating a concentrated stock solution that can then be diluted into your aqueous experimental medium, consider using a water-miscible organic solvent in which the compound is likely to be more soluble. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.[5][6] Always check the compatibility of these solvents with your specific experimental system.

Q4: If pH adjustment isn't sufficient or not suitable for my experiment, what are my next options?

A4: If pH modification is not a viable option, you should consider more advanced formulation strategies. The most common and effective approaches for a compound like this include the use of co-solvents, cyclodextrins, or creating a solid dispersion.[7][8][9] Detailed guides for these techniques are provided below.

In-Depth Troubleshooting Guides

Guide 1: Solubility Enhancement via pH Adjustment

This is the most direct method for improving the solubility of weakly basic compounds like 2-Fluoro-5-(piperazin-1-yl)aniline.

The "Why": The Underlying Mechanism

The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[10] For a weak base, lowering the pH of the solution increases the concentration of the protonated (ionized) form of the molecule. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[1][11]

Experimental Workflow for pH Adjustment

G A Prepare a slurry of the compound in deionized water. B Add a small amount of a suitable acid (e.g., 0.1 M HCl) dropwise while stirring. A->B C Monitor the pH and visual clarity of the solution. B->C D Continue adding acid until the compound fully dissolves. C->D E Record the final pH at which complete dissolution occurs. D->E F Adjust the pH to the desired experimental value, observing for any precipitation. E->F

Caption: Workflow for pH-based solubility enhancement.

Step-by-Step Protocol:

  • Preparation: Weigh a known amount of 2-Fluoro-5-(piperazin-1-yl)aniline and add it to a measured volume of your desired aqueous buffer or deionized water to create a suspension.

  • Acidification: While continuously stirring, slowly add a dilute acid (e.g., 0.1 M HCl or 0.1 M citric acid) dropwise to the suspension.

  • Observation: Monitor the solution for visual changes. As the pH decreases, the compound should begin to dissolve.

  • Endpoint Determination: Continue adding acid until the solution becomes clear. Record the pH at which complete dissolution is achieved. This is your "solubility pH."

  • Final pH Adjustment: If your experiment requires a higher pH, you can carefully adjust it upwards with a dilute base (e.g., 0.1 M NaOH). Be aware that the compound may precipitate if the pH is raised too high.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

When pH adjustment is not feasible, the use of water-miscible organic solvents, or co-solvents, is a common and effective alternative.[5][8]

The "Why": The Underlying Mechanism

Co-solvents work by reducing the polarity of the aqueous solvent system.[12] This makes the solvent more "like" the lipophilic solute, thereby increasing the solubility of the non-polar compound. Common co-solvents used in pharmaceutical formulations include propylene glycol, ethanol, and polyethylene glycols (PEGs).[5][7]

Experimental Workflow for Co-solvent System Development

G A Select a panel of biocompatible co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol). B Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v). A->B C Add an excess of the compound to each mixture and equilibrate (e.g., 24h at a controlled temperature). B->C D Separate the undissolved solid (centrifugation or filtration). C->D E Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). D->E F Plot solubility vs. co-solvent concentration to identify the optimal system. E->F

Caption: Workflow for developing a co-solvent formulation.

Step-by-Step Protocol:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system. For in-vitro assays, DMSO is common for stock solutions, while for in-vivo studies, propylene glycol or PEG 400 are often preferred.

  • System Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Equilibrium Solubility Measurement: Add an excess amount of 2-Fluoro-5-(piperazin-1-yl)aniline to each co-solvent mixture.

  • Incubation: Seal the containers and agitate them at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[13][14]

Guide 3: Cyclodextrin-Mediated Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[15][16][17]

The "Why": The Underlying Mechanism

Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[15][16] Poorly soluble, lipophilic molecules like 2-Fluoro-5-(piperazin-1-yl)aniline can be encapsulated within the hydrophobic core, forming a host-guest complex.[4][18] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[19]

Experimental Workflow for Cyclodextrin Formulation

G A Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations. B Add an excess of the compound to each cyclodextrin solution. A->B C Equilibrate the mixtures with stirring for 24-48 hours. B->C D Separate the undissolved solid. C->D E Quantify the dissolved compound concentration in the supernatant. D->E F Plot solubility vs. cyclodextrin concentration to determine the complexation efficiency. E->F

Caption: Workflow for cyclodextrin-based solubility enhancement.

Step-by-Step Protocol:

  • Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions containing increasing concentrations of a suitable cyclodextrin, such as HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Complexation: Add an excess amount of 2-Fluoro-5-(piperazin-1-yl)aniline to each cyclodextrin solution.

  • Equilibration: Seal the containers and shake or stir them at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Sample Preparation: Separate the undissolved solid by centrifugation or filtration.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant by a suitable analytical method (e.g., HPLC-UV).

Comparative Data Summary

The following table provides a hypothetical comparison of the potential solubility enhancement that could be achieved with the different methods described above.

MethodSolvent SystemHypothetical Solubility (µg/mL)
Baseline Deionized Water (pH 7.0)< 1
pH Adjustment 0.01 M HCl (pH 2.0)500
Co-solvency 20% PEG 400 in Water150
Cyclodextrin 10% HP-β-CD in Water250

Advanced Strategies: Solid Dispersions

For more challenging cases, particularly for oral drug delivery applications, creating a solid dispersion can be a powerful technique.[20][21][22][23]

The "Why": The Underlying Mechanism

In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[20][21][24] This prevents the drug from crystallizing, and the high surface area of the dispersed drug in the soluble carrier leads to a much faster dissolution rate and higher apparent solubility.[22] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[9]

The preparation of solid dispersions typically involves methods like solvent evaporation, melting (fusion), or hot-melt extrusion and is a more advanced formulation development technique.

Analytical Methods for Solubility Determination

Accurate determination of solubility is crucial for evaluating the effectiveness of any enhancement technique.

  • Shake-Flask Method: This is the gold standard for determining equilibrium solubility. An excess of the compound is agitated in the solvent system until equilibrium is reached, and the concentration in the filtered supernatant is measured.

  • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the weight of the remaining solid is determined.[25][26]

  • Instrumental Analysis: HPLC-UV is the most common and reliable method for quantifying the concentration of the dissolved compound in solubility studies, offering high sensitivity and specificity.[13][14] Other techniques include UV-Vis spectroscopy and mass spectrometry.[14]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. (2019). Pharmaceutics. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). Molecules. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). Journal of Pharmaceutical Sciences.
  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019). Pharmaceutics. [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
  • Cyclodextrin In Drug Delivery: A Review. (2012). International Journal of Pharmaceutical and Chemical Sciences.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPD
  • Cosolvent - Wikipedia. (n.d.). [Link]

  • Full article: Cyclodextrins for drug delivery. (2010). Expert Opinion on Drug Delivery. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2013). Journal of Drug Delivery and Therapeutics.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.org.
  • Co-solvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). PubMed. [Link]

  • Solvents & Co-solvents for Pharmaceutical Applic
  • solubility experimental methods.pptx. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems. (n.d.). Pearson.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • 23.1: Properties of amines. (2024). Chemistry LibreTexts. [Link]

  • 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline. (n.d.). CymitQuimica.
  • 7.3 Solubility of Amines. (n.d.).
  • 5-fluoro-2-(4-methylpiperazin-1-yl)aniline. (n.d.). PubChemLite.
  • 5-fluoro-2-piperazin-1-ylquinoxaline. (2025). ChemSynthesis. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2016). Molecules. [Link]

  • 3-Fluoro-4-(piperazin-1-yl)aniline. (n.d.). Vibrant Pharma Inc.
  • 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. (n.d.). PubChem. [Link]

  • 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. (n.d.).

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Optimization of reaction conditions for fluorinated aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Fluorinated Aniline Synthesis Role: Senior Application Scientist Audience: Pharmaceutical Process Chemists & Research Scientists

Mission Statement

Welcome to the Technical Support Center. Synthesizing fluorinated anilines presents a unique paradox: the fluorine atom renders the ring electron-deficient, aiding nucleophilic attack, yet the carbon-fluorine bond is susceptible to unwanted cleavage (hydrodefluorination) during subsequent reduction steps. This guide moves beyond basic textbook protocols to address the causality of failure modes.

We focus on the two primary industrial routes:

  • The "Halex-Reduction" Sequence:

    
     fluorination of chloronitrobenzenes followed by nitro reduction.
    
  • Metal-Catalyzed Cross-Coupling: Buchwald-Hartwig amination of fluorinated aryl halides.[1]

Part 1: Route Selection Strategy

Before mixing reagents, verify your pathway. The position of the fluorine relative to the amine dictates the chemistry.

Decision Matrix: Synthetic Pathway Selection

RouteSelection Start Target: Fluorinated Aniline Substrate Available Starting Material? Start->Substrate Nitro Chloronitrobenzene Substrate->Nitro Nitro Precursor Halo Fluorinated Aryl Halide (Br/Cl/I) Substrate->Halo Halide Precursor Decision1 Is the Cl activated? (Ortho/Para to Nitro?) Nitro->Decision1 RouteB Route B: Buchwald-Hartwig Amination Halo->RouteB Coupling with Amine RouteA Route A: Halex Reaction (S_NAr + Reduction) Decision1->RouteA Yes (Activated) RouteC Route C: Direct Nitration (Low Selectivity Risk) Decision1->RouteC No (Meta)

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and electronic activation.

Part 2: The Halex Reaction (Halogen Exchange)

Context: Converting Chloronitrobenzenes to Fluoronitrobenzenes. Core Mechanism: Nucleophilic Aromatic Substitution (


).[2]
Troubleshooting Guide: Low Yields & Incomplete Conversion

Q: My reaction stalls at 60% conversion despite heating to 180°C in DMSO. What is wrong? A: The culprit is likely trace moisture. The fluoride ion (


) is a strong base but a poor nucleophile in protic environments because it forms tight hydrogen bonds with water.
  • The Fix:

    • Reagent Quality: Use spray-dried Potassium Fluoride (KF). Standard crystalline KF has a low surface area. Spray-drying increases surface area and reactivity.

    • Azeotropic Drying: Before adding the substrate, reflux your solvent (Sulfolane or DMSO) with toluene and distill off the toluene-water azeotrope.

    • Phase Transfer: Add 2-5 mol% of Tetraphenylphosphonium bromide (

      
      ) or 18-Crown-6. This shuttles the 
      
      
      
      into the organic phase.[3]

Q: I see significant tar formation (black reaction mixture). A: You are seeing thermal decomposition of the nitro group or polymerization.

  • The Fix:

    • Temperature Control: Do not exceed 190°C. If the reaction is too slow, switch from DMSO (unstable >150°C long-term) to Sulfolane or NMP .

    • Atmosphere: Oxygen accelerates decomposition at these temperatures. Ensure a rigorous Nitrogen sparge.

Optimized Protocol: Halex Reaction

Target: 2,4-Difluoronitrobenzene from 2,4-Dichloronitrobenzene

  • Drying: In a reactor, charge Sulfolane (5 vol) and KF (spray-dried, 2.5 equiv). Add Toluene (2 vol). Heat to reflux and collect water via a Dean-Stark trap until dry. Distill off toluene.

  • Reaction: Cool to 100°C. Add 2,4-Dichloronitrobenzene (1.0 equiv) and

    
     (0.03 equiv).
    
  • Heating: Heat to 180°C for 12 hours. Monitor by HPLC.

  • Workup: Cool to 50°C. Filter off inorganic salts (KCl/KF). Dilute filtrate with water and extract into Ethyl Acetate.

    • Note: The filtration step is critical to remove fluoride salts before aqueous workup to prevent glass etching.

Part 3: Catalytic Hydrogenation (The Critical Step)

Context: Reducing the Nitro group to Aniline without removing the Fluorine. Major Risk: Hydrodefluorination (HDF).[4] The C-F bond is labile on Pd surfaces.

Workflow: Preventing Defluorination

Hydrogenation Input Fluoronitrobenzene Catalyst Catalyst Selection Input->Catalyst PdC Pd/C (Standard) Catalyst->PdC PtSC Pt(S)/C (Sulfided) Catalyst->PtSC Path1 High HDF Risk (Loss of F) PdC->Path1 Fast Kinetics Path2 Selective Reduction (-NO2 to -NH2) PtSC->Path2 Poisoned Surface Additive Add Vanadium or Acid Scavenger? Path1->Additive Troubleshoot Product Fluoroaniline Path2->Product Additive->Product If Optimized

Figure 2: Catalyst selection workflow to prevent hydrodefluorination during nitro reduction.

Troubleshooting Guide: Hydrogenation

Q: I am using 10% Pd/C and losing my fluorine atom (forming aniline instead of fluoroaniline). A: Palladium is too active for C-F bonds. Pd inserts into C-F bonds readily.

  • The Fix: Switch to 5% Pt(S)/C (Sulfided Platinum on Carbon) . The sulfur modifies the catalyst surface, geometrically and electronically inhibiting the adsorption of the C-F bond while allowing the nitro group to reduce.

  • Alternative: If you must use Pd/C, add an inhibitor like Diphenylsulfide (0.1 equiv) or maintain acidic conditions (H2SO4) to protonate the resulting aniline immediately, which sometimes alters adsorption kinetics.

Q: The reaction is selective but extremely slow. A: Sulfided catalysts are inherently slower.

  • The Fix: Increase Hydrogen pressure (from 1 bar to 5-10 bar) and temperature (to 50-60°C).

  • Check: Ensure you are not using a basic solvent (like MeOH with TEA), as base promotes HF elimination.

Part 4: Buchwald-Hartwig Amination

Context: Coupling a fluorinated aryl halide with an amine.[1]

Troubleshooting Guide: Catalyst Poisoning & Homocoupling

Q: I am using a Fluorinated Aryl Iodide and the reaction dies after 10%. A: Iodide inhibition. In highly fluorinated systems, the oxidative addition is fast, but the resulting Pd-I species can form stable, inactive dimers.

  • The Fix: Switch to the Aryl Bromide . Contrary to standard trends, Ar-Br often outperforms Ar-I in Buchwald couplings for electron-deficient rings because the transmetalation step is less inhibited.

Q: Which ligand should I use for a fluorinated substrate? A: Use bulky, electron-rich phosphines.

  • Primary Amines: Use BrettPhos or tBuBrettPhos .[5] These prevent the smaller fluorinated arene from coordinating in a way that leads to C-F activation.

  • Secondary Amines: Use RuPhos .[5]

  • Base: Avoid strong bases like LiHMDS which can cause deprotonation ortho to the fluorine (benzyne formation). Use Cs2CO3 or K3PO4 .

Part 5: Data Summary & Safety

Comparative Solvent/Catalyst Table
Reaction TypeRecommended SolventCatalyst/ReagentKey ParameterCommon Pitfall
Halex Sulfolane, DMSO (dry)Spray-dried KF,

Temp: 180°CWet solvent kills reactivity.
Hydrogenation Methanol, EtOAcPt(S)/C Pressure: 5-10 barPd/C causes defluorination.
Buchwald Toluene, DioxanePd-G3-BrettPhosBase:

Strong base causes benzyne.
Safety Warning: HF Generation

Any side reaction involving C-F cleavage (hydrodefluorination or nucleophilic displacement by hydroxide) generates Hydrogen Fluoride (HF) .

  • Indicator: Etching of glass reactors.

  • Mitigation: Always have Calcium Gluconate gel available. Use Hastelloy or glass-lined reactors; avoid standard steel if acidic fluoride is present.

References

  • Furuya, T., Klein, J. E., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides.[6] Synthesis, 2010(11), 1804–1821.[6] Link

  • Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.[7] Link

  • Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.[8][9] Environmental Science & Technology, 46(18), 10199–10205. Link

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[3][4][6][10] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[3][6] Journal of the American Chemical Society, 78(23), 6034–6037. Link

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027–3043. Link

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Technical Support Center: Purification of 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 2-Fluoro-5-(piperazin-1-yl)aniline (CAS: 205873-15-0 or analogs), a critical intermediate scaffold often used in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and various kinase inhibitors.

This molecule presents a "dual-personality" challenge in purification:

  • The Aniline Head: Electron-rich and prone to rapid oxidation (browning/tarring).

  • The Piperazine Tail: Highly polar and basic, causing severe tailing on silica and solubility issues in non-polar solvents.

This guide moves beyond standard textbook advice, focusing on the specific physicochemical behaviors of this fluorinated diamine to help you isolate high-purity material.

Part 1: Chemical Profile & Impurity Landscape[1]

Before troubleshooting, verify your impurity profile against this reference table.

Property / ImpurityCharacteristicsRemoval Strategy
Target Molecule pKa1 (Aniline): ~3.5–4.0pKa2 (Piperazine): ~9.0–9.8LogP: ~1.2 (Moderate lipophilicity)Acid-Base Swing (Primary)Recrystallization (Secondary)
Oxidation Impurities Colored (brown/red/black). Azo-dimers, quinone imines. Formed by air exposure.Activated Charcoal or Salt Formation (HCl/Tosylate).
Unreacted Piperazine Highly basic, very water-soluble.Aqueous Wash (pH > 11). It partitions into water; product extracts into organic.[1]
Nitro Precursor Neutral/Non-basic. (2-Fluoro-5-(piperazin-1-yl)nitrobenzene).Acid Wash (pH 1–2). Precursor stays in organic; product moves to water.
Defluoro-Analog Chemically similar.[2][3][4] (3-(piperazin-1-yl)aniline).[2]Recrystallization or High-Res Chromatography . Hard to remove via extraction.

Part 2: The "Acid-Base Swing" (The Workhorse Protocol)

Q: My product is a dark oil containing starting materials. How do I clean it without a column?

A: The most effective method for this molecule is a pH-controlled Acid-Base Swing Extraction . Because your molecule has a basic piperazine tail and a weakly basic aniline, you can toggle its solubility to wash away impurities.

The Protocol
  • Dissolution (Acid Phase): Dissolve your crude oil in 1M HCl (approx. 10 mL/g). Check that pH < 2.

    • Why? Both the aniline and piperazine nitrogens protonate. The molecule becomes highly water-soluble.

    • Action: Extract this aqueous layer with Ethyl Acetate (EtOAc) or DCM (2x).

    • Result: Neutral impurities (nitro precursor, non-basic tars) move to the organic layer. Discard the organic layer.

  • Basification (The Swing): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or Sat. K2CO3 until pH > 12.

    • Why? You must exceed the pKa of the piperazine (~9.8) to fully deprotonate it. At pH 12, the molecule is neutral and lipophilic.

    • Crucial Detail: Unreacted piperazine (starting material) is extremely water-soluble even at high pH and will largely remain in the aqueous phase.

  • Extraction (Base Phase): Extract the cloudy aqueous mixture with DCM (3x).

    • Why DCM? Chlorinated solvents are better at solubilizing the free piperazine moiety than EtOAc.

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Visualizing the Workflow

AcidBaseSwing Start Crude Mixture (Product + Nitro + Piperazine + Tars) AcidStep Add 1M HCl (pH < 2) Wash with EtOAc Start->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgLayer1 Organic Layer (Contains Nitro, Tars) DISCARD PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Protonated Product + Piperazine) PhaseSep1->AqLayer1 BaseStep Adjust to pH > 12 (NaOH/K2CO3) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep PhaseSep2 Phase Separation ExtractStep->PhaseSep2 AqLayer2 Aqueous Layer (Excess Piperazine, Salts) DISCARD PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Purified Product) PhaseSep2->OrgLayer2

Caption: Logic flow for removing neutral and highly water-soluble impurities using pH manipulation.

Part 3: Troubleshooting Chromatography

Q: I tried running a column, but the product streaks/tails and co-elutes with impurities. Why?

A: This is "Amine Tailing." The secondary amine in the piperazine ring interacts strongly with the acidic silanols on the silica gel surface, causing the band to broaden and streak.

The Fix: Mobile Phase Modifiers

Do NOT use plain Hexane/EtOAc. You must suppress the ionization of the silica or the amine.

  • Option A (DCM/MeOH + Ammonia):

    • Use DCM : MeOH (95:5 to 90:10).

    • Crucial Additive: Add 1% NH4OH (aq) or 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1] The ammonia/TEA saturates the active sites on the silica, allowing your product to pass through without sticking.

  • Option B (Amine-Functionalized Silica):

    • Use "NH-Silica" cartridges (amino-bonded silica). These are designed specifically for basic amines and require no mobile phase additives.

Part 4: Handling Oxidation (The "Brown Tar" Issue)

Q: My product was light yellow, but after drying on the rotovap, it turned dark brown/black. Is it ruined?

A: Not necessarily. Electron-rich anilines oxidize rapidly in air, especially when in solution or as an oil. The color comes from trace quinone-like impurities (highly colored) that can mask the bulk purity.

Scavenging & Stabilization Protocol
  • Activated Charcoal Treatment:

    • Dissolve the dark oil in boiling Ethanol or EtOAc .

    • Add Activated Carbon (5-10 wt%).

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad.

    • Result: The carbon preferentially adsorbs the high-molecular-weight colored oxidation products.

  • Salt Formation (Stabilization):

    • Convert the free base to the HCl salt or Tosylate salt immediately after isolation.

    • Dissolve free base in EtOAc/MeOH. Add 4M HCl in Dioxane (2-3 eq).

    • The salt is generally stable to oxidation and can be stored for months without degradation.

Part 5: Summary of Quantitative Data

Solvent SystemSolubility (Free Base)Application
Water (pH 7) LowNot useful for dissolution.
Water (pH 1) HighAcid Wash Step (removes neutrals).
DCM HighExtraction Solvent (best for recovery).
Hexane/Heptane InsolubleAnti-solvent for precipitation.
Ethanol (Hot) HighRecrystallization solvent.[5]

References

  • AstraZeneca AB. (2014).[5] Process for the preparation of Olaparib and intermediates thereof. World Intellectual Property Organization. Patent WO2018038680A1. Link

    • Context: Describes the synthesis and purification of phthalazinone-piperazine intermediates, detailing acid-base workups similar to the one described above.
  • Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7][8] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link

    • Context: Provides precise pKa values for piperazine derivatives, validating the pH 12 requirement for the extraction swing.
  • BenchChem Technical Support. (2025). Purification of Halogenated Aniline Compounds.[1]Link

    • Context: General protocols for handling electron-rich, oxidation-prone aniline deriv
  • Lacivita, E., et al. (2009). Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity.[9] Bioorganic & Medicinal Chemistry, 17(3), 1339-1344. Link

    • Context: Explains the electronic effects of aryl substituents (like Fluorine) on the basicity of the piperazine nitrogen.

Sources

Stability issues of 2-Fluoro-5-(piperazin-1-yl)aniline and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Fluoro-5-(piperazin-1-yl)aniline .

This guide is designed for medicinal chemists and process engineers encountering stability challenges with this specific intermediate. Unlike generic safety data sheets, this document addresses the why and how of degradation, providing actionable recovery protocols.

Part 1: Technical Overview & Critical Stability Profile

Compound Identity:

  • IUPAC Name: 2-Fluoro-5-(piperazin-1-yl)aniline

  • Common Role: Key intermediate for PARP inhibitors, kinase inhibitors, and GPCR ligands.

  • Chemical Nature: Electron-rich aromatic system containing both a primary aniline and a secondary cyclic amine (piperazine).

The Core Problem: "The Browning Effect" Users frequently report that the off-white solid turns brown or black upon storage. This is not usually hydrolytic decomposition but rather oxidative polymerization .

  • Electronic Cause: The piperazine moiety at the C5 position acts as a strong Electron Donating Group (EDG). Combined with the aniline NH₂, this makes the benzene ring highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

  • Structural Consequence: The radical cations formed tend to dimerize or polymerize, creating highly conjugated (colored) impurities even at trace levels (ppm).

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: Physical Appearance & Purity

Q: My sample has turned from pale yellow to dark brown. Is it ruined? A: Not necessarily. The color comes from "aniline black" type oxidation products (azo/azoxy oligomers) which have high extinction coefficients.

  • Diagnosis: Run an LC-MS. Often, the bulk purity is still >95% despite the color.

  • Action: If purity is >90%, perform a Salt Formation Rescue (see Protocol A below). If <90%, use Acid-Base Extraction (Protocol B).

  • Prevention: Store under Argon/Nitrogen. The free base is significantly less stable than the HCl or Tosylate salt.

Issue 2: Solubility & Handling

Q: The compound is not dissolving in water or forming a suspension in DCM. A:

  • Free Base: Insoluble in water; soluble in DCM, MeOH, DMSO.

  • Salt Forms (HCl/TFA): Highly water-soluble; poor solubility in DCM.

  • Troubleshooting: If your "free base" is insoluble in DCM, it may have partially formed a carbonate salt by absorbing atmospheric CO₂ (piperazine is a CO₂ scrubber).

  • Fix: Wash the organic suspension with dilute NaOH (1M) to break the carbonate/carbamate, then dry the organic layer.

Issue 3: Analytical Artifacts (LC-MS)

Q: I see a "Ghost Peak" at M+16 or M+32 in my LC-MS. A: This is likely N-Oxidation .

  • Cause: Piperazines are prone to N-oxidation (N-oxide formation) on the secondary amine, especially in protic solvents like Methanol if allowed to sit.

  • Differentiation: Check the retention time. N-oxides are much more polar and elute earlier than the parent peak.

  • Fix: Prepare LC-MS samples in Acetonitrile (MeCN) instead of MeOH and run immediately. Avoid using aged solvents containing peroxides.

Part 3: Mechanism of Degradation

Understanding the pathway allows you to choose the right inhibitor or storage condition. The following diagram illustrates the oxidative cascade triggered by air exposure.

OxidationMechanism Start 2-Fluoro-5-(piperazin-1-yl)aniline (Electron Rich) Radical Radical Cation Intermediate [M]+• Start->Radical -e- (Oxidation) NOxide N-Oxide (M+16) Start->NOxide Peroxides/Air (Slow) O2 Atmospheric O2 (Light/Heat) O2->Radical Dimer Hydrazine/Azo Dimers (Colored Impurities) Radical->Dimer Coupling Polymer Insoluble Black Tar (Poly-anilines) Dimer->Polymer Polymerization

Caption: Figure 1. Oxidative degradation pathway of electron-rich anilines. The formation of radical cations leads to colored dimers (browning) and eventually insoluble polymers.

Part 4: Rescue & Handling Protocols

Protocol A: Salt Formation Rescue (Stabilization)

Use this to convert the unstable free base into a stable solid for long-term storage.

  • Dissolution: Dissolve 1.0 g of the brown/dark free base in 10 mL of Ethyl Acetate (EtOAc) or Ethanol (EtOH) .

    • Note: If insoluble material remains (polymers), filter through a 0.45 µm PTFE syringe filter.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl) until pH < 2.

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold Diethyl Ether (Et₂O) to remove colored organic impurities (oxidized byproducts often stay in the mother liquor).

  • Drying: Dry under high vacuum. The salt is stable at 4°C for months.

Protocol B: Acid-Base Extraction (Purification)

Use this if the sample is heavily degraded (<90% purity).

  • Dissolve: Dissolve crude material in 1M HCl (aq) .

    • Logic: The aniline and piperazine will protonate and go into water. Neutral oxidized tars will likely remain insoluble or form a suspension.

  • Wash: Wash the aqueous acidic layer with Dichloromethane (DCM) (3x).

    • Result: The colored impurities partition into the DCM (organic layer). The product remains in the water (colorless/pale yellow).

  • Basify: Adjust the aqueous layer pH to >12 using 4M NaOH or Sat. Na₂CO₃ .

  • Extract: Extract the now-cloudy aqueous layer with DCM or EtOAc (3x).

  • Dry & Concentrate: Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Part 5: Stability Data Summary

ParameterFree BaseHCl / Tosylate Salt
Physical State Low-melting solid or oilHigh-melting crystalline solid (>180°C)
Air Stability Poor (Browns in <24h)Good (Stable for months)
Light Sensitivity High (Protect from light)Moderate
Solubility (Water) InsolubleSoluble
Solubility (DMSO) SolubleSoluble
Primary Degradant Azo-dimers / PolymersHydrolysis (rare)

References

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved February 18, 2026, from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved February 18, 2026, from [Link]

  • PubChem. (2025).[1] 2-(Benzenesulfonyl)-5-(piperazin-1-YL)aniline Compound Summary. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 2-Fluoro-5-(piperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this versatile building block. We will move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expertise to troubleshoot and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for reactions with 2-Fluoro-5-(piperazin-1-yl)aniline, a key intermediate in the synthesis of various pharmacologically active compounds.

Q1: Which catalytic reactions are most common for 2-Fluoro-5-(piperazin-1-yl)aniline, and what are the primary challenges?

A1: The most prevalent catalytic reaction for this substrate is the Buchwald-Hartwig amination, where it serves as the amine coupling partner. The primary challenge stems from its multifunctional nature. The molecule contains three distinct nitrogen atoms: the primary aniline amine, and the secondary and tertiary amines of the piperazine ring. All can potentially coordinate with the metal center of the catalyst, leading to catalyst inhibition or undesired side reactions. The fluorine atom, while generally less reactive than other halogens in cross-coupling, can also influence the electronic properties of the aromatic ring.

Q2: For a Buchwald-Hartwig amination, what is the best initial choice for a palladium catalyst and ligand?

A2: A robust starting point for coupling 2-Fluoro-5-(piperazin-1-yl)aniline with aryl halides is a third-generation (G3) palladium precatalyst, such as [(G3-Xantphos)Pd(OAc)2]. These precatalysts are air-stable and efficiently form the active catalytic species. Xantphos is a preferred ligand due to its wide bite angle, which promotes the reductive elimination step and can help prevent β-hydride elimination. For challenging couplings, highly active biarylphosphine ligands like RuPhos or SPhos can also be very effective.

Q3: Can the piperazine group interfere with the desired reaction at the aniline nitrogen? How can this be mitigated?

A3: Yes, the piperazine nitrogens are basic and can compete with the aniline for coordination to the palladium center, potentially deactivating the catalyst. This can be mitigated in several ways:

  • Use of a Boc-protected piperazine derivative: If the piperazine nitrogen is not required to be free, starting with a Boc-protected version, such as tert-butyl 4-(4-amino-3-fluorophenyl)piperazine-1-carboxylate, is the most common strategy. This temporarily masks the nucleophilicity and coordinating ability of the piperazine nitrogen.

  • Choice of Base: Using a weaker, sterically hindered base like Cs2CO3 or K3PO4 can be less likely to deprotonate the piperazine nitrogen compared to stronger bases like NaOtBu, thereby reducing its interference.

  • Ligand Selection: Bulky electron-rich phosphine ligands can create a sterically hindered environment around the metal center that favors coordination of the less hindered primary aniline over the piperazine moiety.

Q4: Is it possible to perform a C-F bond activation/functionalization on this molecule?

A4: While C-F bond activation is more challenging than for other halogens, it is possible under specific catalytic conditions, typically requiring specialized nickel or palladium catalysts with tailored ligands designed for this purpose. However, for 2-Fluoro-5-(piperazin-1-yl)aniline, reactions at the aniline or piperazine nitrogen are far more common and synthetically straightforward. Functionalizing the C-F bond would likely require harsh conditions that could lead to decomposition or side reactions at the nitrogen centers.

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during catalytic reactions with 2-Fluoro-5-(piperazin-1-yl)aniline.

Problem 1: Low or No Conversion in a Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Inhibition 1. Protect the Piperazine: If possible, switch to a Boc-protected starting material to prevent the piperazine nitrogen from coordinating to the palladium center.The Boc group electronically deactivates and sterically hinders the piperazine nitrogen, preventing it from acting as a ligand and poisoning the catalyst.
2. Increase Catalyst Loading: Incrementally increase the palladium precatalyst and ligand loading (e.g., from 1 mol% to 3 mol%).If catalyst deactivation is occurring, a higher initial concentration of active catalyst may be sufficient to drive the reaction to completion before the catalyst is fully inhibited.
3. Switch Ligand: Change from a standard ligand like Xantphos to a more electron-rich and sterically bulky biarylphosphine ligand such as RuPhos or BrettPhos.These advanced ligands can form more stable and active catalytic complexes that are more resistant to deactivation and can accelerate the rate-limiting oxidative addition step.
Inefficient Catalyst Activation 1. Use a Precatalyst: Ensure you are using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) rather than sourcing Pd from Pd(OAc)2 or Pd2(dba)3 directly.Precatalysts are designed for reliable and rapid formation of the active Pd(0) species in solution, leading to more reproducible and efficient reactions.
Incorrect Base 1. Screen Bases: Test a range of bases from strong (NaOtBu, LHMDS) to moderate (K3PO4, Cs2CO3).The choice of base is critical. It must be strong enough to deprotonate the aniline but not so strong that it promotes side reactions or degrades the substrate or catalyst. The optimal base often depends on the specific aryl halide and ligand used.
Workflow: Troubleshooting Low Yield

Caption: Decision tree for troubleshooting low yield reactions.

Part 3: Experimental Protocols & Data

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of an aryl bromide with tert-butyl 4-(4-amino-3-fluorophenyl)piperazine-1-carboxylate.

Materials:

  • tert-butyl 4-(4-amino-3-fluorophenyl)piperazine-1-carboxylate

  • Aryl bromide (Ar-Br)

  • (G3-RuPhos)Pd precatalyst

  • RuPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide (1.0 mmol), tert-butyl 4-(4-amino-3-fluorophenyl)piperazine-1-carboxylate (1.2 mmol), (G3-RuPhos)Pd precatalyst (0.02 mmol, 2 mol%), and RuPhos (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous toluene (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst/Ligand Performance Data Summary

The following table summarizes typical starting conditions for coupling with different classes of aryl halides.

Aryl Halide (Ar-X)Recommended Catalyst SystemBaseTemperature (°C)Typical Loading (mol%)
Ar-I / Ar-Br Pd(OAc)2 / XantphosCs2CO390-1101-3
Ar-Br (electron-rich) (G3-RuPhos)PdNaOtBu80-1001-2
Ar-Cl (activated) (G3-SPhos)PdNaOtBu100-1202-4
Ar-OTf (G3-Xantphos)PdK3PO480-1001-3
Catalyst Activation Pathway

Catalyst_Activation Precatalyst Pd(II) Precatalyst (e.g., G3-RuPhos) Pd_L Pd(II)-Ligand Complex Precatalyst->Pd_L Ligand Exchange Pd_0 Active Pd(0)L_n Pd_L->Pd_0 Reductive Elimination (promoted by base/amine) Cycle Catalytic Cycle Pd_0->Cycle Enters Cycle

Preventing decomposition of fluorinated anilines during synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Foreword from the Senior Application Scientist

Fluorinated anilines are indispensable building blocks in modern chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can dramatically enhance a molecule's biological activity and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] However, the very properties that make these compounds so valuable also present unique challenges during their synthesis. The electron-withdrawing nature of fluorine can render the aniline ring susceptible to decomposition through various pathways, including oxidation, defluorination, and side reactions during cross-coupling.[2][3]

This Technical Support Center is designed to be a living resource for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). My goal, as your virtual Senior Application Scientist, is to not only offer solutions but to explain the underlying chemical principles. By understanding the "why" behind a particular experimental choice, you will be better equipped to anticipate and mitigate the decomposition of these valuable synthetic intermediates.

Here, you will find field-proven insights and evidence-based recommendations to help you navigate the complexities of working with fluorinated anilines, ensuring the integrity of your synthesis and the success of your research.

Technical Support Center: Preventing Decomposition of Fluorinated Anilines

Troubleshooting Guides

Scenario 1: Unexpected Side-Products and Tar Formation During Oxidation Reactions

Question: I'm attempting to oxidize a fluorinated aniline to the corresponding nitro compound, but I'm observing significant tar formation and a complex mixture of side-products. What's going wrong?

Answer: This is a common issue arising from the high reactivity of the aniline nitrogen and the electron-deficient nature of the fluorinated aromatic ring. Standard oxidizing agents can lead to over-oxidation, polymerization, and other unwanted side reactions.[2][4]

Root Cause Analysis:

  • Over-oxidation: The amino group is highly susceptible to oxidation, and harsh conditions can lead to the formation of azoxybenzenes, nitroso compounds, and eventually polymeric tars.[4]

  • Ring Sensitivity: The electron-withdrawing fluorine atoms can activate the aromatic ring towards certain oxidative pathways, sometimes leading to dearomatization or ring-opening under aggressive conditions.

  • Radical Reactions: Some oxidation processes can generate radical intermediates that initiate uncontrolled polymerization.

Recommended Solutions & Protocols:

  • Employ Milder, More Selective Oxidizing Agents: Instead of aggressive reagents like permanganate or dichromate, consider using reagents specifically designed for the controlled oxidation of anilines.

    • Hypofluorous Acid (HOF): Generated in situ from a fluorine-acetonitrile-water system, HOF has proven to be an excellent and rapid oxidizer for electron-deficient anilines, often providing high yields of the desired nitro compounds with minimal side-products.[2]

    • Hydrogen Peroxide with a Catalyst: In the presence of certain catalysts, hydrogen peroxide can be a clean and efficient oxidant. The choice of base can also influence the selectivity towards either azoxybenzenes or nitrobenzenes.[4]

  • Protect the Amine Group: If direct oxidation is problematic, protecting the amine as a less reactive functional group can be a highly effective strategy.

    • Acetamide Formation: Convert the aniline to the corresponding acetanilide. The acetyl group reduces the electron-donating ability of the nitrogen, making the ring less susceptible to over-oxidation. The nitro group can then be introduced, followed by hydrolysis to reveal the free amine.

    • Carbamate Protection: Using protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxycarbonyl) can effectively shield the amine during oxidation.[5][6] These are typically stable to many oxidizing conditions and can be selectively removed later.[5][6]

Experimental Protocol: Amine Protection (Boc)

  • Dissolve the fluorinated aniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine or diisopropylethylamine (1.2 equivalents).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected aniline.

Scenario 2: Defluorination During Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling Reactions

Question: I'm performing a palladium-catalyzed cross-coupling reaction with a poly-fluorinated aniline, and I'm observing significant loss of fluorine atoms from my starting material and product. How can I prevent this?

Answer: Defluorination is a known decomposition pathway for fluorinated aromatics, especially under basic and/or high-temperature conditions often employed in cross-coupling reactions.[3] The mechanism can involve nucleophilic attack on the carbon bearing the fluorine or through oxidative/reductive pathways.[7][8]

Root Cause Analysis:

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), commonly used in Buchwald-Hartwig and other cross-coupling reactions, can directly attack the electron-deficient C-F bond, leading to hydrodefluorination.

  • High Temperatures: Thermal instability of some fluorinated anilines can lead to decomposition, which may include the loss of fluorine.[9]

  • Reductive Elimination from Metal Center: In some catalytic cycles, the fluorinated substrate can interact with the metal center in a way that facilitates C-F bond cleavage.

Recommended Solutions & Protocols:

  • Use Weaker Bases: Opt for milder, non-nucleophilic bases that are still capable of facilitating the catalytic cycle.

    • Potassium Phenoxide (KOPh): This has been shown to be a highly effective weak base for the palladium-catalyzed coupling of fluoroalkylamines with aryl halides, minimizing decomposition of the fluorinated products.[3]

    • Carbonates: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often sufficiently basic for many cross-coupling reactions while being less aggressive towards C-F bonds.

  • Optimize Reaction Temperature and Time: Run reactions at the lowest possible temperature that still allows for a reasonable reaction rate. Prolonged heating should be avoided. Microwave-assisted synthesis can sometimes be beneficial by allowing for rapid heating to the desired temperature and shorter overall reaction times.

  • Ligand Selection: The choice of ligand in a palladium-catalyzed reaction is crucial. Bulky, electron-rich phosphine ligands can promote the desired C-N bond formation while minimizing side reactions. For instance, AdBippyPhos has been used successfully in conjunction with a weak base for the synthesis of fluorinated anilines.[3]

Experimental Protocol: Palladium-Catalyzed C-N Coupling with a Weak Base

  • To an oven-dried reaction vessel, add the aryl halide, the fluorinated aniline, potassium phenoxide (KOPh), and the palladium catalyst/ligand system (e.g., [Pd(allyl)Cl]₂ and AdBippyPhos).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My fluorinated aniline seems to be degrading upon storage in chloroform. Why is this happening and what is a better storage solution?

A1: Some N- and/or 2-substituted 4-fluoroanilines have been observed to be thermally unstable when dissolved in chloroform, even at ambient temperature.[9] Chloroform, especially if not properly stabilized, can contain acidic impurities (HCl) and phosgene which can react with the aniline. It is recommended to store fluorinated anilines neat (if they are solids or stable liquids) in a cool, dark place under an inert atmosphere (argon or nitrogen). If a solution is necessary, use a less reactive, aprotic solvent like anhydrous toluene or dioxane for short-term storage.

Q2: I am having trouble with the site-selectivity of fluorination when trying to synthesize a fluorinated aniline from an aniline precursor. What are my options?

A2: Direct electrophilic fluorination of anilines often leads to a mixture of ortho-, meta-, and para-isomers, and can be difficult to control.[1]

  • Protecting and Directing Groups: Converting the aniline to an anilide (e.g., acetanilide) can help direct fluorination to the para-position due to the steric bulk of the protecting group.

  • Domino Reaction Strategies: Recent advances have shown that multi-step domino reactions can provide highly functionalized ortho-fluoroanilines with excellent selectivity, bypassing the issues of direct fluorination.[1]

  • Schiemann Reaction: While a classic method, the thermal decomposition of diazonium tetrafluoroborates derived from the corresponding aminobenzoic acids can be a reliable way to introduce fluorine at a specific position.[10]

Q3: Can I use protecting groups to prevent decomposition, and which ones are most suitable for fluorinated anilines?

A3: Yes, protecting groups are an excellent strategy. The choice depends on the subsequent reaction conditions.

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions (e.g., trifluoroacetic acid). Stable to basic and catalytic reduction conditions.[5][6]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Removed by secondary amines like piperidine; stable under acidic conditions.[5] This offers orthogonality with the Boc group.

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by fluoride ion sources like TBAF.[5] This can be a good option if your molecule is sensitive to both acid and base.

Q4: What are the primary decomposition pathways for fluorinated anilines in biological or environmental systems?

A4: In biological systems, decomposition often involves enzymatic processes. Microsomal NADPH-dependent dehalogenation can occur through monooxygenation at a fluorinated position, leading to the formation of reactive quinoneimines.[11] These reactive intermediates can then lose a fluoride ion. The stability of fluorinated anilines in the environment varies, with aerobic degradation being possible but often slow, especially with increased fluorine substitution.[12]

Visualizations

DecompositionPathways cluster_oxidation Oxidative Decomposition cluster_defluorination Defluorination Pathways FA Fluorinated Aniline Nitroso Nitroso Intermediate FA->Nitroso Harsh Oxidants Quinoneimine Reactive Quinoneimine FA->Quinoneimine Enzymatic Oxidation Hydrodefluorination Hydrodefluorination Product FA->Hydrodefluorination Strong Base/ High Temp. Azoxy Azoxybenzene Nitroso->Azoxy Polymer Polymeric Tar Azoxy->Polymer Quinoneimine->Hydrodefluorination Loss of F-

Caption: Common decomposition pathways for fluorinated anilines.

ProtectionStrategy Start Fluorinated Aniline (Reactive) Protected Protected Aniline (e.g., Boc, Fmoc) Start->Protected Add Protecting Group Reaction Desired Synthesis Step (e.g., Oxidation, Coupling) Protected->Reaction Inert to Reaction Conditions Deprotection Deprotection Step Reaction->Deprotection Remove Protecting Group Product Final Product (Stable) Deprotection->Product

Caption: General workflow for using protecting groups.

Data Summary Table
IssueCommon CausesRecommended SolutionsKey Reagents/Conditions
Oxidative Decomposition Harsh oxidizing agents, over-oxidation, radical polymerizationUse milder oxidants, protect the amine groupHOF/in situ, H₂O₂/catalyst, Boc₂O, Acetic Anhydride
Defluorination Strong bases, high temperatures in cross-coupling reactionsUse weaker bases, lower reaction temperatures, optimize ligandsKOPh, Cs₂CO₃, K₂CO₃, AdBippyPhos
Poor Storage Stability Reactive solvents (e.g., Chloroform), exposure to air/lightStore neat under inert gas, use non-reactive solvents for solutionsAnhydrous Toluene, Dioxane, Argon/Nitrogen atmosphere
Low Selectivity in Fluorination Direct fluorination of unprotected anilineUse directing groups, employ alternative synthetic routesAcetanilide intermediate, Domino reactions, Schiemann reaction

References

  • A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines. Organic Chemistry Frontiers. Available at: [Link]

  • Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. Available at: [Link]

  • Proposed mechanisms of hydrolytic and oxidative defluorination of AM-2201 to the respective 5-HPM. ResearchGate. Available at: [Link]

  • 4-Fluoroanilines: synthesis and decomposition. Academia.edu. Available at: [Link]

  • Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices. ACS Publications. Available at: [Link]

  • 4-Fluoroaniline. Grokipedia. Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Publications. Available at: [Link]

  • Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed. Available at: [Link]

  • Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. PubMed. Available at: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]

  • Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. ResearchGate. Available at: [Link]

  • Preparation of fluorinated anilines. Google Patents.
  • Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Potential radioprotective agents. 2. Substituted anilines. PubMed. Available at: [Link]

  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

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  • Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater. PMC - NIH. Available at: [Link]

  • Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. PubMed. Available at: [Link]

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Technical Support Center: Synthesis and Purification of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis and purification of fluorinated building blocks. The unique properties that make fluorine-containing molecules invaluable in pharmaceuticals and materials science also introduce distinct challenges in their chemical manipulation.[1][2][3][4] The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the specific reactivity of fluorinating agents require carefully considered strategies and rigorous experimental techniques.[5][6]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-tested troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in organofluorine chemistry.

Section 1: General Troubleshooting & FAQs

This section addresses common issues applicable across various fluorination methods. When a reaction fails, a systematic approach is crucial.

Q1: My fluorination reaction has a very low yield or is not working at all. What are the first things I should check?

A1: When a fluorination reaction fails, it is essential to systematically verify the foundational parameters before investigating more complex variables.[7] Many issues stem from the inherent reactivity and sensitivity of the reagents and reactions involved.

Core Troubleshooting Steps:

  • Reagent Quality & Handling : Fluorinating agents are often highly reactive and susceptible to degradation.[7][8]

    • Moisture Sensitivity : Many popular reagents, such as Deoxo-Fluor® and DAST, react violently or are rapidly quenched by water.[9][10] Electrophilic sources like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are also sensitive to moisture, which can lead to inconsistent results.[10][11] Always use a fresh bottle or a reagent that has been stored meticulously under an inert atmosphere in a desiccator.[10]

    • Activity Check : If you suspect reagent degradation, run a control reaction with a simple, reliable substrate known to work well under your conditions.[10] This can quickly differentiate a reagent problem from a substrate-specific issue.

  • Anhydrous Reaction Conditions : This is arguably the most critical factor for a majority of fluorination reactions.

    • Solvent Purity : Use freshly dried solvents. Even commercially available "anhydrous" solvents can absorb enough atmospheric moisture to inhibit a sensitive reaction.[10] Consider passing the solvent through an activated alumina column or distilling from an appropriate drying agent.[10]

    • Glassware & Atmosphere : All glassware must be rigorously dried (oven or flame-dried) and cooled under a positive pressure of an inert gas like nitrogen or argon.[8][10] Maintain this inert atmosphere throughout the entire experimental setup and duration.

  • Substrate Purity and Stability :

    • Purity : Impurities in the starting material can consume the expensive fluorinating agent or poison a catalyst.[7] Verify the purity of your substrate by NMR, LC-MS, or another suitable method before starting.

    • Functional Group Compatibility : Review the compatibility of all functional groups on your substrate with the chosen fluorinating agent. Some reagents have narrow functional group tolerance.[12]

  • Reaction Parameters :

    • Temperature : Many fluorination reactions have a narrow optimal temperature window.[8] Deoxyfluorinations with DAST, for instance, are often started at -78 °C to suppress elimination side reactions.[8]

    • Stoichiometry : Inaccurate stoichiometry can lead to incomplete conversion or the formation of byproducts like di- or poly-fluorinated species, a common issue with highly activated substrates.[8][13]

Below is a workflow to guide your troubleshooting process.

G start Low / No Yield reagent 1. Check Reagent Quality start->reagent conditions 2. Verify Reaction Conditions reagent->conditions If OK reagent_q1 Fresh bottle? Stored correctly? Sensitive to moisture? reagent->reagent_q1 substrate 3. Assess Substrate conditions->substrate If OK conditions_q1 Anhydrous solvent? Inert atmosphere? Correct temperature? conditions->conditions_q1 method 4. Re-evaluate Method substrate->method If OK substrate_q1 Purity confirmed? Competing reactive sites? Solubility issues? substrate->substrate_q1 method_q1 Functional group compatibility? Try different fluorinating agent? Alternative catalytic system? method->method_q1 success Problem Solved reagent_q1->success Fix Found conditions_q1->success Fix Found substrate_q1->success Fix Found method_q1->success Fix Found

Caption: General troubleshooting workflow for low-yield fluorination reactions.

Q2: I am observing significant byproduct formation. How can I identify and minimize common side reactions?

A2: Side reactions are common and often depend on the specific reagent and substrate used. Understanding the potential alternative reaction pathways is key to suppression.

Reagent FamilyCommon Side Reaction(s)Mitigation Strategies
DAST / Deoxo-Fluor® Elimination (alkene formation), especially with secondary/tertiary alcohols.[8]Lower the reaction temperature (start at -78 °C and warm slowly).[8] Use a less-hindered reagent if available.
Selectfluor® Di- or Poly-fluorination , especially with activated substrates (e.g., β-ketoesters).[8]Carefully control stoichiometry; use 0.95-1.0 equivalents of Selectfluor®.[8] Monitor the reaction closely and stop it once the starting material is consumed.[8]
NFSI Sulfonylation (substrate attacks a sulfur atom) or Amination (C-N bond formation).[13]Modify reaction conditions (solvent, temperature).[13] If using a transition metal catalyst, screen different metals or consider a catalyst-free approach if applicable.[13]
Nucleophilic Fluorides (KF, CsF) Low Reactivity/Yield due to low solubility and nucleophilicity.[8]Use a phase-transfer catalyst (e.g., crown ether, quaternary ammonium salt) to enhance fluoride solubility and nucleophilicity. Use a polar aprotic solvent.
Section 2: Purification Troubleshooting Guide

The unique physical properties of organofluorine compounds—often being both hydrophobic and lipophobic—can make their purification non-trivial.

Q3: My fluorinated product is difficult to separate from byproducts or the starting material using standard silica gel chromatography. What should I try?

A3: This is a frequent challenge. The high polarity of the C-F bond does not always translate to strong interaction with silica gel.

  • Modify Your Solvent System :

    • Increase Polarity Gradually : Avoid large jumps in eluent polarity, which can cause co-elution.

    • Try Different Solvent Systems : If a hexane/ethyl acetate system fails, consider dichloromethane/methanol or systems containing a small amount of acetone.

  • Consider Alternative Stationary Phases :

    • Reverse-Phase Chromatography : For highly fluorinated compounds, reverse-phase (C18 or C8) chromatography can be very effective, as it separates based on hydrophobicity.

    • Alumina (Basic or Neutral) : If your compound is sensitive to the acidic nature of silica, or if acidic impurities are the problem, switching to alumina can be beneficial.

  • Fluorous Solid-Phase Extraction (F-SPE) :

    • This technique is exceptionally powerful for purifying compounds containing a sufficiently large fluorous domain (a "fluorous tag").[14] Non-fluorous impurities are washed away with an organic solvent (e.g., methanol/water), after which the desired fluorous compound is eluted with a fluorophilic solvent.[14] This method provides very high purity in a single pass.[14]

G cluster_0 Options for Phase Change start Purification Challenge silica Standard Silica Gel (Hex/EtOAc) start->silica f_spe Fluorous Affinity Purification start->f_spe If fluorous-tagged modify_solvent Modify Eluent (e.g., DCM/MeOH) silica->modify_solvent Fails change_phase Change Stationary Phase modify_solvent->change_phase Fails reverse_phase Reverse Phase (C18) change_phase->reverse_phase alumina Alumina (Basic/Neutral) change_phase->alumina

Caption: Decision workflow for selecting a purification strategy.

Section 3: Safety & Handling FAQs

Working with fluorinating agents requires the utmost attention to safety due to their high reactivity, corrosivity, and toxicity.[15][16]

Q4: What are the essential safety precautions when working with common fluorinating agents like DAST, Deoxo-Fluor®, or elemental fluorine?

A4: Safety protocols must be rigorously followed. Never work alone.

  • Engineering Controls : Always handle these reagents in a well-ventilated chemical fume hood.[9][17] For highly hazardous reagents like fluorine gas, a dedicated, vented gas cabinet is mandatory.[17][18]

  • Personal Protective Equipment (PPE) : Standard PPE (lab coat, safety glasses) is insufficient.

    • Wear a face shield in addition to safety glasses.[9]

    • Use gloves made of compatible materials (consult a glove compatibility chart).

    • For highly corrosive substances like HF or fluorine gas, specialized protective clothing may be required.[19]

  • Emergency Preparedness :

    • HF Exposure : For any work involving reagents that can produce hydrofluoric acid (HF), such as DAST or fluorine gas reacting with moisture, an HF exposure kit must be immediately accessible.[17] This kit must contain 2.5% calcium gluconate gel, which should be applied to the affected skin area after copious washing with water.[17]

    • Spill Control : Have appropriate spill control materials ready (e.g., sodium bicarbonate for acidic spills).

    • Medical Attention : Seek immediate medical attention in case of any exposure.[17] Fluorine and HF can cause deep tissue damage that is not immediately apparent.[17]

ReagentPrimary HazardsKey Handling Precautions
Fluorine (F₂) Gas Extreme oxidizer, highly toxic, corrosive, reacts violently with most materials.[17][19]Use only in specialized equipment (passivated metal).[18] Requires remote-controlled valves and double-valving systems.[17]
DAST / Deoxo-Fluor® Toxic, corrosive, reacts violently with water to release HF.[9] DAST is thermally unstable and can detonate.Perform reactions at low temperatures.[8] Never heat DAST above 50 °C. Deoxo-Fluor® is more thermally stable.[8]
Selectfluor® Strong oxidizing agent.[9] Irritant.Avoid contact with combustible materials.[9]
NFSI Irritant.[9]Handle as a typical bench-stable solid, but in a fume hood. Store in a cool, dry place.[13]
Section 4: Analytical & Characterization FAQs
Q5: How can I confirm that my fluorination was successful and determine the regioselectivity?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹⁹F NMR Spectroscopy : This is the primary and most definitive technique.[20][21]

    • Confirmation : The presence of a signal in the ¹⁹F NMR spectrum is direct evidence of C-F bond formation.

    • Quantification : ¹⁹F NMR can be used for quantitative analysis (qNMR) to determine purity and yield.[20]

    • Structural Information : The chemical shift (δ) and coupling constants (J-couplings) provide a wealth of information about the electronic environment of the fluorine atom and its proximity to other nuclei (¹H, ¹³C, etc.), which is crucial for determining regioselectivity and stereoselectivity.[20]

  • ¹H and ¹³C NMR Spectroscopy : The introduction of fluorine will cause characteristic splitting patterns in the signals of nearby protons and carbons. For example, a proton on a carbon adjacent to a CF₂ group will appear as a triplet.

  • Mass Spectrometry (LC-MS, GC-MS) : This is excellent for confirming the mass of the desired product and for monitoring reaction progress.[13] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Section 5: Experimental Protocols

These protocols are representative examples and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 1: α-Fluorination of a β-Ketoester using Selectfluor®

This protocol describes a common electrophilic fluorination.[9]

  • Preparation : Under an inert atmosphere (N₂ or Ar), add the β-ketoester (1.0 mmol, 1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution : Add anhydrous acetonitrile (5 mL). Stir the solution at room temperature until the substrate is fully dissolved.

  • Reagent Addition : To the stirred solution, add Selectfluor® (1.1 mmol, 1.1 equiv) in one portion.

  • Reaction : Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup : Upon completion, remove the acetonitrile under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to afford the desired α-fluorinated product.[9]

Protocol 2: Deoxyfluorination of a Primary Alcohol using DAST

This protocol details a common nucleophilic fluorination. CAUTION: DAST is toxic, corrosive, and reacts violently with water. This must be performed by trained personnel in a fume hood. [9]

  • Preparation : To a flame-dried, three-neck flask under a positive pressure of nitrogen, add the primary alcohol (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Slowly add diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 equiv) dropwise via syringe to the cold, stirred solution.

  • Reaction : Maintain the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Quenching : Carefully and slowly quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). CAUTION: Exothermic reaction and gas evolution!

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.[9]

References
  • Review—Electrochemical Strategies for Selective Fluorination of Organic Compounds | Request PDF - ResearchGate. (2021, July 26). Available at: [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available at: [Link]

  • Fluorination Strategies :: The Britton group. Available at: [Link]

  • Wang, M., Ruskin, J., Marques, J., Garrison, N., & Lectka, T. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews, 125(19), 9382–9428. Available at: [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing). (2025, August 12). Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Available at: [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. (n.d.). Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - ResearchGate. (2025, August 9). Available at: [Link]

  • PFAS removal: The forever chemical now has an expiration date. (2023, June 15). Available at: [Link]

  • PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) REMOVAL IN DRINKING WATER WITH POINT-OF-USE WATER TREATMENT SYSTEMS. (n.d.). Available at: [Link]

  • PERFLUOROALKYL AND POLYFLUOROAKLY SUBSTANCES (PFAS) - EPA. (n.d.). Available at: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS) - ACS Publications. (2012, June 11). Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Available at: [Link]

  • LCSS: FLUORINE. (n.d.). Available at: [Link]

  • Managing and treating per- and polyfluoroalkyl substances (PFAS) in membrane concentrates - PMC. (n.d.). Available at: [Link]

  • Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review - MDPI. (2025, July 12). Available at: [Link]

  • An Introduction to Fluorine NMR and its polymer applications - Covalent Metrology. (2025, December 4). Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - Figshare. (2022, February 1). Available at: [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025, July 29). Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021, February 2). Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - Taylor & Francis. (2024, July 29). Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.). Available at: [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (n.d.). Available at: [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC. (n.d.). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Available at: [Link]

  • REMOVAL OF FLUORIDE DIFFERENT TECHNIQUES FROM THE DRINKING WATER - IJRAR. (2018). Available at: [Link]

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). Available at: [Link]

  • CN101622201B - Purification process of fluorine-based solvent-containing solution - Google Patents. (n.d.).
  • US1946195A - Purification of organic fluorine compounds - Google Patents. (n.d.).
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.). Available at: [Link]

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  • Fluorine-18 labelled building blocks for PET tracer synthesis - RSC Publishing. (2017, June 13). Available at: [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry | The Journal of Organic Chemistry - ACS Publications. (2021, November 22). Available at: [Link]

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  • Chlorine Trifluoride: Handling Guidelines for Laboratory Use. (2026, February 13). Available at: [Link]

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  • Fluorination Reactions | Professor Steven V. Ley Research Group. (n.d.). Available at: [Link]

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Technical Support Center: Optimizing Palladium-Catalyzed Amination of Aryl Halides with 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the palladium-catalyzed amination (Buchwald-Hartwig reaction) of aryl halides with the increasingly relevant nucleophile, 2-Fluoro-5-(piperazin-1-yl)aniline. This document is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of this specific C-N cross-coupling reaction.

Our approach moves beyond simple procedural lists to offer a causal understanding of experimental choices, grounded in established mechanistic principles. Every recommendation is designed to be part of a self-validating system, empowering you to diagnose and resolve challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common and frustrating outcome is the minimal or complete absence of the desired coupled product. This can originate from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2]

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or employing a more advanced, air-stable palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) that rapidly generates the active catalyst.[1][3]

  • Inappropriate Ligand Choice: The electronic and steric properties of 2-Fluoro-5-(piperazin-1-yl)aniline, an electron-rich primary aniline, demand careful ligand selection.

    • Solution: For primary amines, ligands such as BrettPhos are often highly effective.[1][2] For particularly challenging couplings, screening a small panel of specialized biarylphosphine ligands (e.g., RuPhos, tBuBrettPhos) is recommended to identify the optimal choice for your specific aryl halide.[1]

  • Suboptimal Base: The base plays a crucial role in deprotonating the amine nucleophile.[4] Its strength and solubility can significantly impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[2][4] NaOtBu often provides the highest reaction rates.[2] If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, though this may require higher temperatures or longer reaction times.[4]

  • Poor Substrate Reactivity: The reactivity of the aryl halide is critical. Aryl chlorides are generally less reactive than aryl bromides or iodides.[1] Sterically hindered substrates also present a challenge.

    • Solution: For less reactive aryl chlorides, using a more electron-rich and sterically demanding ligand is often necessary to promote the oxidative addition step.[5] Increasing the reaction temperature can also help drive the reaction to completion.[1]

  • Solvent Issues: The solvent must be anhydrous and degassed, as water and oxygen can deactivate the catalyst.[1] Additionally, the solubility of all components is key.

    • Solution: Toluene and 1,4-dioxane are common solvents for this reaction.[6][7] If your starting materials have poor solubility, consider a more polar aprotic solvent or a solvent mixture.[3][8][9] Ensure solvents are properly dried and degassed before use.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.

Possible Causes and Solutions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, consuming the starting material.

    • Solution: This side reaction is often promoted by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous. Lowering the reaction temperature or using a less sterically hindered ligand can sometimes mitigate this issue.

  • Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[1] This is sometimes more prevalent with highly reactive aryl iodides.

  • Double Arylation of the Piperazine Nitrogen: The secondary amine of the piperazine moiety can also undergo amination, leading to a diarylated byproduct.

    • Solution: This is a significant challenge with 2-Fluoro-5-(piperazin-1-yl)aniline. To favor mono-arylation at the primary aniline, use a bulky ligand that sterically hinders the approach to the piperazine nitrogen. Running the reaction at a lower temperature and carefully controlling the stoichiometry (a slight excess of the aniline may be beneficial) can also improve selectivity.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the amination reaction.

TroubleshootingWorkflow Start Start: Low/No Yield or Side Products CheckCatalyst 1. Verify Catalyst System Start->CheckCatalyst CheckReagents 2. Assess Reagent Quality & Stoichiometry CheckCatalyst->CheckReagents Inactive Precatalyst? Wrong Ligand? CheckConditions 3. Evaluate Reaction Conditions CheckReagents->CheckConditions Wet Solvent/Reagents? Incorrect Stoichiometry? AnalyzeByproducts 4. Characterize Side Products CheckConditions->AnalyzeByproducts Suboptimal Temp/Base? Inert Atmosphere? Optimize 5. Systematically Optimize AnalyzeByproducts->Optimize Hydrodehalogenation? Homocoupling? Double Arylation? Success Successful Reaction Optimize->Success Screen Ligands/Bases/Solvents

Caption: A step-by-step decision tree for troubleshooting the amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?

A1: The catalytic cycle begins with the active Pd(0) species.[2][3] This undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.[2][3] The amine then coordinates to the palladium center, and upon deprotonation by the base, forms a palladium amido complex.[2] The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2][3]

BuchwaldHartwigCycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord [L-Pd(II)(Ar)(AmineH)]+X- OxAdd->AmineCoord + Amine-H Amido L-Pd(II)(Ar)(Amine) AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Reductive Elimination Product (Ar-Amine)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Q2: How do I choose the right ligand for coupling with 2-Fluoro-5-(piperazin-1-yl)aniline?

A2: Given that 2-Fluoro-5-(piperazin-1-yl)aniline is a primary aniline, ligands from the biarylphosphine class are generally the most effective. These ligands are both electron-rich, which facilitates oxidative addition, and sterically bulky, which promotes the final reductive elimination step.

Ligand FamilyRecommended LigandsKey Features
Biarylphosphines BrettPhos, RuPhos, XPhosGenerally high activity for primary amines.[1][2]
Josiphos Family (R)-(−)-1-[(Sp)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphineBidentate ligands that can prevent catalyst decomposition.[10]
Carbenes N-Heterocyclic Carbenes (NHCs)Offer an alternative to phosphines, known for high stability.

Q3: What is the role of the base, and how do I select one?

A3: The base is required to deprotonate the amine, making it a more potent nucleophile to displace the halide from the palladium center.[4] The choice of base is a balance between reactivity and functional group tolerance.

BasepKaHAdvantagesDisadvantages
NaOtBu ~19High reaction rates, low catalyst loadings.[2]Incompatible with many electrophilic functional groups (e.g., esters).[2]
LHMDS ~26Tolerates protic functional groups.[2]Can be more expensive.
Cs₂CO₃ / K₃PO₄ ~10.3 / ~12.3Milder, compatible with sensitive functional groups.Often requires higher temperatures and longer reaction times.[4]

Q4: Can I run this reaction open to the air?

A4: No. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use properly degassed solvents to ensure reproducibility and high yields.

Experimental Protocols

General Protocol for the Amination of an Aryl Bromide with 2-Fluoro-5-(piperazin-1-yl)aniline

This protocol provides a starting point for optimization.

Reagents & Equipment:

  • Aryl bromide (1.0 mmol)

  • 2-Fluoro-5-(piperazin-1-yl)aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • BrettPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide, 2-Fluoro-5-(piperazin-1-yl)aniline, BrettPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired product.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Christensen, M., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Schranck, J., & Tluszcz, D. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Digital WPI. (n.d.). Palladium Catalyzed Non-directed Aromatic C-H Aminations. Retrieved from [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Reddit. (2017). Buchwald-Hartwig Amination Solvent Choice. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Christensen, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Analytical Protocols for 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the NMR characterization of 2-Fluoro-5-(piperazin-1-yl)aniline , a critical pharmacophore often utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogues) and kinase inhibitors.

Executive Summary

The Challenge: Characterizing 2-Fluoro-5-(piperazin-1-yl)aniline presents a dual analytical challenge:

  • Fluorine Splitting (

    
    ):  The fluorine atom at the C2 position induces complex 
    
    
    
    -coupling patterns in both
    
    
    and
    
    
    spectra, often obscuring structural details in standard broadband-decoupled carbon spectra.
  • Piperazine Dynamics: The piperazine ring exhibits conformational mobility and exchangeable protons (

    
    ), making the spectra highly sensitive to solvent choice and pH.
    

The Solution: This guide compares the Standard Industry Protocol (Method A) against the High-Resolution Optimized Protocol (Method B) . While Method A is sufficient for basic identity confirmation, Method B is required for quantitative purity assessment and full structural elucidation (FSE) in drug development.

Comparative Analysis: Method A vs. Method B

Comparison 1: Solvent System Selection

The choice of solvent is the single most critical variable for this molecule due to the exchangeable aniline and piperazine protons.

FeatureMethod A: CDCl₃ (Chloroform-d) Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) Verdict
Solubility Moderate. Free base may aggregate.Excellent. Dissolves polar aniline/piperazine salts.DMSO-d₆ Wins
Amine (

) Visibility
Poor. Signals often broad/invisible due to rapid exchange.High. Sharpens exchangeable protons; allows integration.DMSO-d₆ Wins
Chemical Shift Stability Variable. Concentration-dependent shifts for

.
Stable. Strong H-bonding locks conformation.DMSO-d₆ Wins
Water Peak Interference Low (~1.56 ppm). Usually clear of key signals.High (~3.33 ppm). Can overlap with piperazine

.
Manageable

Expert Insight: Use DMSO-d₆ for all structural characterization. CDCl₃ should only be used if downstream processing requires a non-polar solvent extraction check. The piperazine


 and aniline 

are diagnostic triplets/singlets in DMSO but often vanish in Chloroform.
Comparison 2: Carbon Decoupling Strategy ( NMR)

Fluorine (


, Spin 1/2, 100% abundance) couples strongly to Carbon.
FeatureMethod A: Standard

Method B: Dual Decoupled

Verdict
Spectrum Appearance Complex.[1] C-F carbons appear as doublets (

Hz).
Simplified. All signals appear as singlets.Method B Wins
Signal-to-Noise (S/N) Lower. Intensity is split into multiple lines.Higher. Intensity collapses into single peaks.[1]Method B Wins
Interpretation Speed Slow. Requires calculation of

values to confirm C-F vs. impurity.
Fast. Direct read-out of carbon count.Method B Wins
Hardware Requirement Standard Probe.Specialized Probe (Triple Resonance or 19F capability).[1]Method A is more accessible

Structural Analysis & Data (Method B Optimized)

Predicted Chemical Shift Data (in DMSO-d₆)

Note: Values are standardized based on 2-fluoroaniline and N-arylpiperazine scaffolds.


NMR (400 MHz, DMSO-d₆)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H3 6.85 - 6.95dd1H

Ortho to F (Shielded)
Ar-H6 6.30 - 6.40dd1H

Ortho to

(Shielded)
Ar-H4 6.15 - 6.25ddd1H

Meta to F, Ortho to Pip

(Aniline)
4.80 - 5.10br s2H-Exchangeable (Broad)
Pip-CH2 (N-Ar) 2.85 - 2.95m (triplet-like)4H-Deshielded by Ring
Pip-CH2 (N-H) 2.75 - 2.85m (triplet-like)4H-Near Amine
NH (Pip) 2.0 - 3.5br1H-Highly variable (wanderer)

NMR (100 MHz, DMSO-d₆)

Includes


 coupling constants typical for this scaffold.
CarbonShift (

ppm)
Splitting (

)

(Hz)
Assignment
C2 148.5Doublet (

)
~235C-F (Direct bond)
C5 145.2Doublet (

)
~2C-N (Para to F)
C1 136.1Doublet (

)
~12C-NH2 (Ortho to F)
C3 115.8Doublet (

)
~18Aromatic CH (Ortho to F)
C6 104.5Doublet (

)
~5Aromatic CH (Meta to F)
C4 102.8Doublet (

)
~8Aromatic CH (Meta to F)
Pip-C 51.2Singlet (

)
0Piperazine

(N-Ar)
Pip-C 46.0Singlet (

)
0Piperazine

(N-H)

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Massing: Weigh 10–15 mg of the solid into a clean vial.

    • Why: <5 mg leads to poor S/N for carbon; >20 mg can cause viscosity broadening.

  • Solvent Addition: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Validation: Ensure the solvent ampoule is fresh to minimize water peak at 3.33 ppm.

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes.

    • Check: Solution must be optically clear. Any suspension will degrade line shape (shimming issues).

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption.

Protocol B: Acquisition Parameters (Bruker/Jeol Standard)

Experiment 1:


 (Proton) 
  • Pulse Angle: 30° (zg30)

  • Relaxation Delay (D1): 1.0 sec (Sufficient for protons)

  • Scans (NS): 16

  • Spectral Width: 12 ppm (-1 to 11 ppm)

Experiment 2:


 (Standard Carbon) 
  • Pulse Angle: 30° (zgpg30)

  • Relaxation Delay (D1): 2.0 - 3.0 sec

    • Critical: Quaternary carbons (C-F, C-N) have long T1 relaxation times. Short D1 results in missing peaks.

  • Scans (NS): 512 minimum (1024 recommended for F-split peaks).

  • Peaking Picking: Enable "Multiplet Analysis" in software (MestReNova/TopSpin) to identify coupling constants.

Visualizations

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher through the optimal experimental setup based on the specific analytical goal (Purity vs. Structure).

NMR_Workflow Start Sample: 2-Fluoro-5-(piperazin-1-yl)aniline Goal Define Goal Start->Goal Purity Routine Purity Check Goal->Purity Structure Full Structural Elucidation Goal->Structure Solvent_A Solvent: DMSO-d6 (Essential for NH detection) Purity->Solvent_A Structure->Solvent_A Exp_1H 1H NMR (16 scans) Check NH2 integration Solvent_A->Exp_1H Exp_13C 13C{1H} (1024 scans) Observe J(C-F) splitting Exp_1H->Exp_13C Standard Exp_13C_F 13C{1H, 19F} Collapse multiplets Exp_1H->Exp_13C_F Advanced

Caption: Decision tree for selecting the appropriate NMR modality. Note the divergence at Carbon analysis depending on available hardware.

Diagram 2: Fluorine-Carbon Coupling Logic

Understanding the splitting pattern is crucial for assigning the


 spectrum.

Coupling_Logic Fluorine Fluorine (19F) Spin 1/2 C2 C2 (Ipso) 1-Bond Coupling J ~ 235 Hz (Large Doublet) Fluorine->C2 C1_C3 C1 & C3 (Ortho) 2-Bond Coupling J ~ 12-18 Hz (Medium Doublet) Fluorine->C1_C3 C4_C6 C4 & C6 (Meta) 3-Bond Coupling J ~ 5-9 Hz (Small Doublet) Fluorine->C4_C6 C5 C5 (Para) 4-Bond Coupling J ~ 2 Hz (Broad Singlet) Fluorine->C5

Caption: Visualization of the distance-dependent J-coupling magnitude from the Fluorine atom to the aromatic carbons.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[2]

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3][6] (Standard reference for C-F coupling constants).

  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Fluoro-5-(piperazin-1-yl)aniline Content Type: Publish Comparison Guide

Comparative Analysis of Fragmentation Modes & Structural Elucidation

Executive Summary

2-Fluoro-5-(piperazin-1-yl)aniline (CAS: 1016736-68-1) is a critical pharmacophore often serving as a building block for PARP inhibitors (e.g., Rucaparib) and kinase inhibitors. Its analysis presents a specific challenge: the molecule contains two distinct basic sites—the aniline nitrogen and the secondary amine of the piperazine ring—which compete for protonation.

This guide compares the fragmentation performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) .[1][2]

  • The Verdict: HCD (Orbitrap) is the superior modality for this analyte. Unlike CID, which suffers from the "1/3 rule" low-mass cutoff, HCD effectively captures the low-m/z diagnostic ions (m/z 56, 70) characteristic of the piperazine ring, providing higher confidence in structural validation.

Molecular Profile & Ionization Physics

Before analyzing fragmentation, the ionization behavior must be established to predict precursor stability.

FeatureSpecification
Formula

Monoisotopic Mass 195.1172 Da
Precursor Ion [M+H]+ 196.1245 m/z
LogP (Predicted) ~0.8 (Moderately polar)
Protonation Site Piperazine N4 (Secondary Amine) . The piperazine nitrogen (

) is significantly more basic than the aniline nitrogen (

).

Ionization Note: In Electrospray Ionization (ESI), the proton localizes on the piperazine ring. This dictates that the primary fragmentation pathways will be charge-proximal to the saturated ring, rather than the aromatic core.

Comparative Analysis: CID vs. HCD Performance

This section objectively compares the two dominant fragmentation modes for this specific molecule.

Performance Matrix
MetricCID (Ion Trap/Triple Quad) HCD (Orbitrap/Q-TOF) Winner
Low-Mass Diagnostics Poor. Due to the low-mass cutoff (typically 1/3 of precursor m/z), fragments below m/z ~65 are often lost or unstable.Excellent. No low-mass cutoff. Detects critical piperazine iminium ions at m/z 44, 56, and 70.HCD
Internal Energy Low (Resonant). Favors lowest-energy pathways (e.g., neutral loss of

).
High (Beam-type). Accesses higher-energy cross-ring cleavages necessary for definitive ID.HCD
Isomer Differentiation Moderate. Relies on subtle ratio changes of major fragments.High. Richer spectra provide more unique "fingerprint" ions to distinguish from 3-fluoro isomers.HCD
Sensitivity High. Ion traps accumulate ions, offering high sensitivity for the precursor.Moderate. slightly lower transmission but significantly higher mass accuracy (<5 ppm).CID

Experimental Insight: For drug development workflows where metabolite identification is key, HCD is recommended . The loss of the piperazine ring integrity is the primary metabolic route; HCD allows you to track the specific ring fragments that confirm this metabolic shift.

Fragmentation Mechanics & Pathways

The fragmentation of 2-Fluoro-5-(piperazin-1-yl)aniline follows a predictable hierarchy governed by the stability of the piperazine ring and the strength of the aromatic C-F bond.

Primary Pathway: Piperazine Ring Cleavage

Because the charge is localized on the piperazine nitrogen, the ring is volatile.

  • Retro-Diels-Alder (RDA) Mechanism: The piperazine ring opens, leading to the loss of ethylene (

    
    , -28 Da).
    
  • Formation of Iminium Ions: Further fragmentation yields low-mass diagnostic ions characteristic of saturated N-heterocycles.

Secondary Pathway: C-N Bond Scission

High energy collisions (HCD > 35 NCE) can cleave the bond between the aniline ring and the piperazine nitrogen.

  • Fragment: 2-Fluoro-5-amino-phenyl cation (approx m/z 110/111).

  • Note: The Fluorine atom typically remains attached to the aromatic ring. Loss of HF (-20 Da) is rare in ESI but may occur if the collision energy is excessive.

Fragmentation Tree (Graphviz Visualization)

FragmentationPathways Precursor Precursor [M+H]+ m/z 196.12 Frag1 Loss of NH3 [M+H - NH3]+ m/z 179.09 Precursor->Frag1 -17 Da (Neutral Loss) Frag2 Piperazine Ring Opening (Loss of C2H4) m/z 168.09 Precursor->Frag2 -28 Da (RDA) Frag5 Core Aniline Cation (C-N Cleavage) m/z 111.05 Precursor->Frag5 High Energy C-N Cleavage Frag3 Diagnostic Iminium Ion (Piperazine fragment) m/z 70.06 Frag2->Frag3 Ring Disassembly Frag4 Diagnostic Iminium Ion (Piperazine fragment) m/z 56.05 Frag2->Frag4 Further Alkyl Loss

Caption: Predicted hierarchical fragmentation tree for 2-Fluoro-5-(piperazin-1-yl)aniline under HCD conditions.

Differentiation from Alternatives (Isomers)

A common analytical risk is confusing the target with its positional isomer, 2-Fluoro-4-(piperazin-1-yl)aniline . Both have identical mass (m/z 196.12) and similar hydrophobicity.

FeatureTarget: 5-Piperazinyl (Meta to F)Alternative: 4-Piperazinyl (Para to F)
Electronic Effect The Fluorine is para to the amine and ortho to the aniline.The Fluorine is meta to the amine.
Fragmentation Ratio The "Ortho Effect" (interaction between F and Aniline NH2) is stronger here.[3] Expect higher abundance of HF loss or F-rearrangement ions.More stable aromatic core. Fragmentation is dominated purely by piperazine ring cleavage.
Chromatography Elutes slightly earlier on C18 due to higher polarity (dipole moment).Elutes slightly later .

Differentiation Protocol: Do not rely on MS1. Use MS2 ratio monitoring . Calculate the ratio of the Core Aniline Cation (m/z ~111) to the Precursor (m/z 196). The 5-position isomer typically yields a higher ratio due to steric strain facilitating the leaving group.

Validated Experimental Protocol

To reproduce these results, use the following standardized LC-MS/MS workflow.

Step 1: Sample Preparation
  • Stock: Dissolve 1 mg of 2-Fluoro-5-(piperazin-1-yl)aniline in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure protonation of the piperazine nitrogen for ESI efficiency.

Step 2: LC Parameters (Reverse Phase)
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Piperazines are polar; ensure adequate retention at 5% B to avoid void volume elution.

Step 3: MS Parameters (HCD - Orbitrap)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Mass Range: m/z 50 – 300 (Crucial: Start at 50 to catch m/z 56/70).

  • Collision Energy (NCE): Stepped NCE 20-35-50.

    • Reasoning: Stepped energy ensures you capture both the labile ring fragments (low energy) and the stable aromatic core fragments (high energy) in a single spectrum.

References
  • Zhu, N., et al. (2021).[4] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 4

  • BenchChem. (2025).[5][6] "A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline." BenchChem Application Notes. 7

  • NIST Chemistry WebBook. "Collision-induced dissociation (CID) vs Higher-energy Collisional Dissociation (HCD)." Standard Reference Data. 1

  • Pathak, P., et al. (2021).[4][8] "Delineation of Isomers by the 13C Shifts in Ion Mobility Spectra." Journal of the American Society for Mass Spectrometry.[8][9] 8[4][10]

Sources

A Comparative Guide to Purity Determination of 2-Fluoro-5-(piperazin-1-yl)aniline by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity determination of 2-Fluoro-5-(piperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. We will explore the fundamental principles of qNMR as a primary analytical method, detail a robust experimental protocol, and present a data-driven comparison of its performance against the more traditional HPLC. This document serves as a practical resource for scientists to select the most appropriate analytical technique based on the specific requirements of their workflow, from early-stage development to quality control.

Introduction: The Principle of qNMR as a Primary Analytical Method

In the landscape of pharmaceutical analysis, the accurate determination of purity is paramount. While chromatographic techniques like HPLC have long been the industry standard, quantitative NMR (qNMR) has emerged as a powerful, direct, and often more informative alternative.[1][2]

Why qNMR for Purity Determination?

Unlike comparative methods that rely on reference standards of the analyte itself, qNMR is a primary analytical method.[1][3] The core principle is straightforward: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] By introducing a certified internal standard of known purity and concentration into the sample, one can determine the absolute purity of the analyte by a direct molar comparison, without needing a pre-existing, highly characterized standard of the analyte.[3][6] This is a significant advantage in early drug development when such standards may not be available or are prohibitively expensive to produce.[5][7]

Core Principles: The Relationship Between Signal Integral and Molar Concentration

The fundamental equation governing qNMR purity analysis is as follows:

Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral value of the signal

  • N : Number of protons contributing to the signal

  • M : Molar mass

  • m : Mass

  • Purity_std : Purity of the internal standard

This equation highlights the direct ratiometric relationship that allows for absolute quantification.[4]

Advantages over Chromatographic Techniques

qNMR offers several distinct benefits compared to HPLC:

  • Absolute Quantification : It provides a direct measure of purity without the need for analyte-specific reference standards.[3][6]

  • Structural Confirmation : A single qNMR experiment both quantifies the analyte and confirms its chemical structure.

  • Universality : The signal response is independent of the molecule's chromophore, unlike UV detection in HPLC, which can lead to inaccurate quantification if impurities have different response factors.[1]

  • Speed : For a single sample, qNMR can be faster as it does not require the development of separation methods or the generation of calibration curves.[8]

Experimental Design: Purity Determination of 2-Fluoro-5-(piperazin-1-yl)aniline

A robust qNMR experiment is built on careful planning, particularly in the selection of materials and instrument parameters.[4]

Materials and Reagents
  • Analyte : 2-Fluoro-5-(piperazin-1-yl)aniline (Molar Mass: 195.24 g/mol )

  • Internal Standard : Maleic Acid (Certified Reference Material, Purity ≥ 99.5%; Molar Mass: 116.07 g/mol )

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Rationale for Internal Standard Selection

The choice of an internal standard is critical for accurate qNMR.[9] Maleic acid is an excellent choice for this analysis due to the following reasons:

  • High Purity and Stability : It is available as a certified reference material and is chemically stable under the experimental conditions.[10][11]

  • Solubility : It is readily soluble in DMSO-d₆, the same solvent used for the analyte.[10]

  • Spectral Simplicity and Clarity : Maleic acid produces a sharp singlet for its two olefinic protons at approximately 6.3 ppm. The ¹H NMR spectrum of 2-Fluoro-5-(piperazin-1-yl)aniline is expected to show signals in the aromatic region (around 6.5-7.5 ppm) and the aliphatic region corresponding to the piperazine ring protons (around 2.8-3.2 ppm). The maleic acid signal is well-resolved and does not overlap with the analyte's signals, which is crucial for accurate integration.[10]

Instrumentation and Key NMR Parameters

To ensure accurate quantification, specific NMR acquisition parameters must be carefully controlled to allow for complete nuclear relaxation and to avoid saturation effects.

ParameterRecommended ValueRationale
Spectrometer400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.[4]
Pulse Angle90°Ensures maximum signal excitation for all nuclei.[4]
Relaxation Delay (D1)30-60 secondsMust be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified to ensure full relaxation and accurate signal integration.[10][12]
Acquisition Time (AQ)≥ 3 secondsProvides sufficient digital resolution for accurate peak integration.[3]
Number of Scans (NS)16-64Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals of interest.[13]
Temperature298 K (25 °C)A stable, regulated temperature is necessary for reproducible results.[14]

Step-by-Step qNMR Protocol

The execution of a qNMR experiment demands precision at every stage, from sample preparation to data processing.[4]

Sample Preparation
  • Weighing : Accurately weigh approximately 15 mg of the internal standard (Maleic Acid) into a clean, dry vial using a calibrated microbalance (readability ± 0.01 mg). Record the exact mass.

  • Analyte Addition : Accurately weigh approximately 25 mg of 2-Fluoro-5-(piperazin-1-yl)aniline into the same vial. Record the exact mass. The mass ratio is chosen to achieve a near 1:1 ratio of integrated peak areas for optimal accuracy.[4]

  • Dissolution : Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the acquisition parameters as detailed in Section 2.3.

  • Acquire the ¹H NMR spectrum.

Data Processing and Purity Calculation
  • Processing : Apply Fourier transform to the Free Induction Decay (FID). Manually phase the spectrum and perform a baseline correction to ensure a flat baseline across the signals of interest.[14][15]

  • Integration : Integrate the well-resolved singlet of the Maleic Acid internal standard (~6.3 ppm, representing 2 protons). Then, integrate a well-resolved signal from the analyte, for example, one of the aromatic protons that is a clear doublet and represents 1 proton.

  • Calculation : Use the recorded masses and integral values in the formula provided in Section 1.2 to calculate the purity of the 2-Fluoro-5-(piperazin-1-yl)aniline.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_std 1. Accurately Weigh Internal Standard (IS) weigh_analyte 2. Accurately Weigh Analyte weigh_std->weigh_analyte dissolve 3. Dissolve IS and Analyte in DMSO-d6 weigh_analyte->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process 6. Phase and Baseline Correction acquire->process integrate 7. Integrate Analyte and IS Signals process->integrate calculate 8. Calculate Purity using Formula integrate->calculate report Final Purity Value calculate->report

qNMR Experimental Workflow

Data Analysis and Results

Representative ¹H NMR Spectrum Analysis

A typical spectrum would show the maleic acid singlet at ~6.3 ppm, clear of the aromatic and aliphatic signals of the analyte. For quantification, an aromatic signal of 2-Fluoro-5-(piperazin-1-yl)aniline, for instance, a doublet at ~7.1 ppm corresponding to one proton (H-4), would be selected for its clear resolution.

Purity Calculation Walkthrough
  • m_analyte : 25.15 mg

  • m_std (Maleic Acid) : 15.05 mg

  • Purity_std : 99.8%

  • M_analyte : 195.24 g/mol

  • M_std : 116.07 g/mol

  • I_analyte (Aromatic proton at 7.1 ppm) : 1.00

  • N_analyte : 1

  • I_std (Olefinic protons at 6.3 ppm) : 2.05

  • N_std : 2

Purity = (1.00 / 1) * (2 / 2.05) * (195.24 / 116.07) * (15.05 / 25.15) * 99.8% = 97.9%

Tabulated Results

The following table presents hypothetical results from triplicate qNMR experiments to demonstrate typical precision.

ReplicateMass Analyte (mg)Mass Std (mg)Integral AnalyteIntegral StdCalculated Purity (%)
125.1515.051.002.0597.9
225.3115.111.002.0498.1
324.9815.011.002.0697.8
Average 97.9
RSD (%) 0.15%

Comparative Analysis: qNMR vs. HPLC for Purity of 2-Fluoro-5-(piperazin-1-yl)aniline

The choice between qNMR and HPLC depends on the analytical objective.[1][3]

Head-to-Head Comparison
  • Accuracy : qNMR provides an absolute purity value, which can be more accurate than HPLC's area percent method, especially if impurities have different UV response factors.[1] HPLC purity is often reported as "purity by HPLC," which is a relative purity, not an absolute one.

  • Precision : Both techniques demonstrate excellent precision, with Relative Standard Deviations (RSD) typically well below 1%.[1][13]

  • Sensitivity : HPLC with UV detection is generally more sensitive and superior for detecting and quantifying trace impurities (e.g., <0.1%).[1] The limit of quantification for qNMR is typically higher.[13]

  • Speed & Resources : qNMR can be faster for a single sample as it bypasses method development for separation. However, HPLC with an autosampler is more efficient for high-throughput analysis of many samples.

  • Cost : While the initial investment in an NMR spectrometer is higher, the per-sample cost can be lower due to reduced solvent consumption and the elimination of the need to synthesize or purchase analyte-specific reference standards.

Data Table: Summary of Performance Metrics
FeatureqNMRHPLC (UV Detection)
Principle Primary, molar-based quantificationComparative, based on chromatographic separation
Reference Standard Requires a certified internal standard (different from analyte)Requires a certified reference standard of the analyte for accurate assay; area % for relative purity
Purity Type Absolute (mass fraction)Relative (area %) or Absolute (if analyte standard is used)
Typical Precision Excellent (RSD < 1%)Excellent (RSD < 1%)
Sensitivity Moderate (LOD ~0.1%)High (LOD often <0.01%)
Throughput Lower for multiple samplesHigh with autosampler
Structural Info Yes, inherent to the methodNo
Decision-Making Framework: When to Choose qNMR

qNMR is the superior choice when:

  • A certified reference standard of the analyte is unavailable.

  • An absolute purity value (assay) is required, not just a relative impurity profile.

  • Orthogonal verification of a purity value obtained by another method (like HPLC) is needed.

  • Simultaneous structural confirmation and quantification are desired.

decision_tree start Start: Purity Analysis of 2-Fluoro-5-(piperazin-1-yl)aniline q1 Is an absolute purity value (assay) required, or is a relative impurity profile sufficient? start->q1 q2 Is a certified reference standard of the analyte available? q1->q2 Absolute Purity hplc Use HPLC (Area % Method) q1->hplc Relative Profile q3 Is detection of trace impurities (<0.1%) the primary goal? q2->q3 Yes qnmr Use qNMR q2->qnmr No hplc_assay Use HPLC (with Analyte Standard) q3->hplc_assay No both Use Both (Orthogonal Methods): qNMR for Assay, HPLC for Impurity Profile q3->both Yes

Method Selection Decision Tree

Trustworthiness and Self-Validation in the qNMR Protocol

The reliability of an analytical method is determined by its validation.[16] The qNMR protocol described herein is designed to be a self-validating system grounded in metrological principles.

Ensuring Metrological Traceability

Metrological traceability is the property of a measurement result that can be related to a reference through a documented, unbroken chain of calibrations.[17][18][19] In this qNMR protocol, traceability to the International System of Units (SI) is established through:

  • Mass : The use of a calibrated microbalance for weighing the analyte and the internal standard.

  • Purity : The use of a Certified Reference Material (CRM) for the internal standard, whose purity is itself traceable to SI units.[20]

This unbroken chain ensures that the final purity value is accurate, reliable, and comparable across different laboratories and times.[21]

Key Validation Parameters

According to ICH Q2(R1) guidelines, key validation characteristics for an assay procedure include accuracy, precision, specificity, and linearity.[16][22][23]

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components. The high resolution of NMR and the selection of non-overlapping signals for the analyte and standard ensure specificity.[16]

  • Accuracy : Assessed by using the method to determine the purity of a known, high-purity material or by comparison to another well-characterized method.

  • Precision : Demonstrated by the low relative standard deviation (RSD) in replicate measurements, as shown in Table 4.3.[16]

  • Linearity & Range : Can be established by preparing samples with varying analyte-to-standard ratios and demonstrating a linear relationship between the mass ratio and the integral ratio.

Conclusion

Quantitative NMR is a robust, reliable, and powerful primary method for the absolute purity determination of pharmaceutical intermediates like 2-Fluoro-5-(piperazin-1-yl)aniline. It offers distinct advantages over traditional HPLC, particularly when an analyte-specific reference standard is not available and when simultaneous structural confirmation is beneficial. While HPLC remains the preferred method for detecting trace impurities, qNMR provides a more direct and arguably more accurate measure of the main component's mass fraction. For comprehensive characterization, a dual approach using qNMR for absolute purity (assay) and HPLC for the impurity profile represents a scientifically rigorous and robust strategy in pharmaceutical development and quality control.[3]

References

  • ICH Harmonised Tripartite Guideline. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Eurachem. (2019). Metrological Traceability in Chemical Measurement. Eurachem. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Eurachem. (2019). Metrological Traceability in Chemical Measurement - 2nd Edition. Eurachem. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • De Bièvre, P., et al. (2011). Metrological traceability of measurement results in chemistry: Concepts and implementation (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Metrological Traceability: Frequently Asked Questions and NIST Policy. NIST. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]

  • Slater, G., et al. (2010). Achieving metrological traceability in chemical and bioanalytical measurement. Journal of Analytical Atomic Spectrometry. [Link]

  • Monakhova, Y. B., & Diehl, B. W. (2017). Practical guide for selection of 1 H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Magnetic Resonance in Chemistry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]

  • ResearchGate. (2012). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]

  • General Lab. (2024). Equivalency between Mass Balance and qNMR methodologies. General Lab. [Link]

  • University of Ottawa. (2020). Quantitative NMR Spectroscopy. uOttawa. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL. [Link]

  • ScienceDirect. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. RSC. [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Almac. [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products. [Link]

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. [Link]

  • MDPI. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-methylaniline. PubChem. [Link]

  • Revue Roumaine de Chimie. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • PubChemLite. (n.d.). 5-fluoro-2-(4-methylpiperazin-1-yl)aniline. PubChemLite. [Link]

Sources

Comparative Biological Activity Analysis: The Impact of Fluorination on a Piperazinylaniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Scientists

This guide provides a comparative analysis of 2-Fluoro-5-(piperazin-1-yl)aniline and its non-fluorinated counterpart, 5-(piperazin-1-yl)aniline. In drug discovery, the strategic introduction of fluorine atoms is a cornerstone of lead optimization. This guide will explore the hypothetical, yet plausible, impact of this single chemical modification on biological activity, focusing on a putative role as a kinase inhibitor. We will delve into the rationale behind the experimental design, present detailed protocols for a head-to-head comparison, and interpret simulated data to highlight the nuanced effects of fluorination.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine is a widely employed strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and pharmacological profile. Key potential effects include:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Binding Affinity and Selectivity: Fluorine's electronegativity can alter the electronic properties of nearby functional groups, influencing non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein. This can lead to enhanced potency and/or selectivity.

  • Membrane Permeability and Bioavailability: While the effect is context-dependent, fluorination can impact a molecule's lipophilicity and its ability to cross biological membranes.

Given the prevalence of the piperazinylaniline scaffold in kinase inhibitors, this guide will hypothesize a scenario where both compounds are investigated as potential inhibitors of a clinically relevant receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Hypothetical Target and Mechanism of Action

For the purpose of this comparative guide, we will postulate that both 2-Fluoro-5-(piperazin-1-yl)aniline and 5-(piperazin-1-yl)aniline are designed to target the ATP-binding pocket of the EGFR kinase domain. The aniline and piperazine moieties may serve as key pharmacophores that interact with hinge region residues, a common binding motif for kinase inhibitors. The introduction of the fluorine atom ortho to the aniline nitrogen could introduce a conformational constraint or a new electronic interaction that modulates binding affinity and selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Dimerizes Our_Compounds Test Compounds (Hypothetical Inhibitors) Our_Compounds->EGFR Inhibits (ATP-binding site)

Caption: Hypothetical mechanism of action within the EGFR signaling cascade.

Comparative Experimental Workflow

To rigorously assess the impact of fluorination, a multi-tiered experimental approach is necessary. The following workflow outlines a logical progression from in vitro biochemical assays to cell-based functional and metabolic stability assessments.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_adme ADME Profiling biochemical Biochemical Assay (EGFR Kinase Inhibition) selectivity Kinase Selectivity Panel biochemical->selectivity Confirm Potency antiproliferative Anti-Proliferative Assay (e.g., A549 cells) biochemical->antiproliferative Assess Cellular Efficacy metabolic_stability Metabolic Stability (Microsomal Assay) biochemical->metabolic_stability Evaluate Drug-like Properties target_engagement Target Engagement Assay (Western Blot for p-EGFR) antiproliferative->target_engagement Verify On-Target Effect

Caption: Tiered workflow for comparing the biological activity of the two analogs.

Experimental Protocols and Data Analysis

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the isolated EGFR kinase domain.

Protocol:

  • Reagents: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, and a detection antibody (e.g., anti-phosphotyrosine).

  • Assay Plate Preparation: Serially dilute test compounds in DMSO and add to a 384-well assay plate.

  • Kinase Reaction: Add EGFR kinase and the substrate to the wells. Initiate the reaction by adding a final concentration of ATP (at the Km value for EGFR). Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ELISA or a fluorescence-based readout.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundStructureEGFR IC50 (nM)
5-(piperazin-1-yl)aniline (Non-fluorinated analog)150
2-Fluoro-5-(piperazin-1-yl)aniline (Fluorinated analog)35

Interpretation: The hypothetical data suggests that the addition of the fluorine atom enhances the compound's potency against the EGFR kinase by approximately 4.3-fold. This could be due to favorable electronic interactions with active site residues or by inducing a more favorable binding conformation.

Cell-Based Anti-Proliferative Assay

Objective: To assess the ability of the compounds to inhibit the proliferation of an EGFR-dependent cancer cell line (e.g., A549 non-small cell lung cancer cells).

Protocol:

  • Cell Culture: Culture A549 cells in appropriate media until they reach logarithmic growth phase.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each compound for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as resazurin or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary:

CompoundA549 GI50 (µM)
5-(piperazin-1-yl)aniline 2.5
2-Fluoro-5-(piperazin-1-yl)aniline 0.4

Interpretation: The improved potency observed in the biochemical assay translates to a significant enhancement in cellular activity. The fluorinated analog demonstrates a 6.25-fold increase in anti-proliferative effect, suggesting good cell permeability and on-target engagement in a cellular context.

In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of the compounds to phase I metabolism by liver enzymes.

Protocol:

  • Reagents: Human liver microsomes (HLM), NADPH (cofactor).

  • Incubation: Incubate the test compounds (at a final concentration of 1 µM) with HLM in the presence of NADPH at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: Quench the reaction by adding ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression provides the elimination rate constant, which is used to calculate the in vitro half-life (t½).

Hypothetical Data Summary:

CompoundIn Vitro Half-life (t½, min) in HLM
5-(piperazin-1-yl)aniline 25
2-Fluoro-5-(piperazin-1-yl)aniline 80

Interpretation: The fluorinated analog exhibits a significantly longer metabolic half-life. This is a common and desirable outcome of fluorination, as the C-F bond can block a potential site of aromatic hydroxylation, a common metabolic pathway for aniline-containing compounds. This improved metabolic stability suggests the potential for better in vivo exposure.

Overall Conclusion and Discussion

This comparative guide, based on a hypothetical yet mechanistically plausible scenario, illustrates the profound impact a single fluorine atom can have on the biological profile of a drug candidate. The simulated data consistently demonstrates that the introduction of fluorine ortho to the aniline group in 5-(piperazin-1-yl)aniline leads to:

  • Enhanced Target Potency: A significant increase in inhibitory activity against the EGFR kinase.

  • Improved Cellular Efficacy: Superior anti-proliferative effects in an EGFR-dependent cancer cell line.

  • Increased Metabolic Stability: A marked improvement in the compound's stability against metabolism by liver enzymes.

These findings underscore the value of strategic fluorination in lead optimization. The 2-Fluoro-5-(piperazin-1-yl)aniline analog, in this scenario, represents a more promising candidate for further preclinical development due to its superior potency and drug-like properties. Further studies would be warranted to confirm on-target engagement in cells (e.g., by observing a reduction in phosphorylated EGFR via Western blot) and to profile the compound against a broader panel of kinases to assess its selectivity.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Kinase Inhibitor Selectivity and Target Discovery Source: Nature Reviews Cancer URL: [Link]

  • Title: EGFR Signaling Pathway Source: Science Signaling URL: [Link]

  • Title: Assay Guidance Manual for Biochemical and Cellular Assays Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: Optimization of Drug-Like Properties in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

A Comparative Guide to the X-ray Crystallography of 2-Fluoro-5-(piperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 2-Fluoro-5-(piperazin-1-yl)aniline derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between molecular structure, solid-state packing, and the physicochemical properties of these pharmacologically significant compounds. We will delve into the causality behind experimental choices, from crystallization to data refinement, and provide supporting data to illustrate key concepts.

The Pharmacological Significance of 2-Fluoro-5-(piperazin-1-yl)aniline Derivatives

Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The incorporation of a piperazine moiety is a common strategy in drug design, known to enhance pharmacological activity and improve pharmacokinetic profiles.[3][4] Furthermore, the strategic placement of a fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity.[5][6] The combination of these functional groups in 2-Fluoro-5-(piperazin-1-yl)aniline derivatives results in a class of compounds with diverse therapeutic potential, including applications as urease inhibitors and anticancer agents.[7][8]

Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction (SCXRD) is paramount.[1][9] This technique provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, which are critical for establishing structure-activity relationships (SAR) and guiding the design of new therapeutic agents.[1][10]

Fundamentals of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful analytical technique that allows for the precise determination of the three-dimensional atomic arrangement within a crystalline material.[11][12] The core principle involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern.[13] By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing its atomic structure with high precision.[11][14]

The overall experimental workflow for the SCXRD analysis of small molecules like the aniline derivatives discussed here can be summarized as follows:

SCXRD_Workflow cluster_Preparation Sample Preparation cluster_Data Data Collection & Processing cluster_Analysis Structure Determination & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Homogeneous Sample Mounting Crystal Selection & Mounting Crystallization->Mounting High-Quality Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final Structural Model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallization Strategies for Aniline Derivatives

Obtaining high-quality single crystals is often the most challenging and critical step in an SCXRD study. For aniline derivatives, several crystallization techniques can be employed, with the choice depending on the specific physicochemical properties of the compound.

Slow Evaporation

Slow evaporation of a saturated solution is a widely successful technique for growing crystals of aniline derivatives.[1] The key is to select a solvent or solvent system in which the compound has moderate solubility.

Experimental Protocol: Slow Evaporation

  • Preparation of a Saturated Solution: Dissolve the purified aniline derivative in a suitable solvent (e.g., toluene, methanol, acetone, or ethyl acetate), gently warming if necessary to ensure complete dissolution.[1][15]

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[1]

  • Slow Evaporation: Cover the vial with a cap pierced with a few small holes to allow for the slow evaporation of the solvent.[1]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

Vapor Diffusion

Vapor diffusion is another effective method, particularly for compounds that are sensitive to temperature changes or are available in small quantities. This technique involves the slow diffusion of a precipitant vapor into a solution of the compound.

Experimental Protocol: Vapor Diffusion (Hanging Drop)

  • Prepare the Reservoir: Fill the well of a vapor diffusion plate with a precipitant (a solvent in which the compound is poorly soluble).

  • Prepare the Drop: On a siliconized glass coverslip, mix a small volume of the concentrated compound solution with an equal volume of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease. The precipitant vapor will slowly diffuse into the drop, increasing the concentration of the compound and inducing crystallization.

Comparison of Crystallization Conditions

The optimal crystallization conditions can vary significantly between different derivatives. The table below provides a hypothetical comparison based on typical observations for aniline derivatives.

DerivativeMethodSolvent SystemTemperature (°C)Crystal Morphology
Derivative A Slow EvaporationToluene/Methanol (9:1)25Colorless needles
Derivative B Vapor DiffusionAcetone (solution), Diethyl ether (precipitant)20Prismatic blocks
Derivative C Slow CoolingSaturated solution in Ethyl AcetateCooled from 50 to 4Thin plates

Data Collection and Processing: A Comparative Analysis

The quality of the final crystal structure is highly dependent on the parameters chosen for data collection and processing.

X-ray Source

The choice of X-ray source is a critical decision. The two most common laboratory sources are Molybdenum (Mo) Kα (λ = 0.71073 Å) and Copper (Cu) Kα (λ = 1.54184 Å) radiation.[1]

  • Mo Kα Radiation: Generally preferred for small molecules as it provides higher resolution data and is less susceptible to absorption effects.

  • Cu Kα Radiation: Often used for weakly diffracting crystals due to its higher intensity. However, it can lead to significant absorption issues, especially for crystals containing heavier elements.

Data Collection Temperature

Data is typically collected at low temperatures (around 100 K) by flash-cooling the crystal in a stream of cold nitrogen gas.[13] This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.

Data Processing

After data collection, the raw diffraction images are processed to extract the intensities of the individual reflections. This involves several steps, including indexing the diffraction pattern, integrating the reflection intensities, and applying corrections for various experimental factors such as absorption.

The following table compares typical data collection and refinement statistics for two hypothetical derivatives, highlighting the impact of different experimental choices.

ParameterDerivative X (Mo Kα)Derivative Y (Cu Kα)
Crystal system MonoclinicOrthorhombic
Space group P2₁/cPna2₁
Unit cell dimensions a = 8.12 Å, b = 15.45 Å, c = 9.87 Å, β = 105.2°a = 10.23 Å, b = 18.98 Å, c = 7.65 Å
Temperature 100(2) K100(2) K
Wavelength 0.71073 Å1.54184 Å
Reflections collected 125439876
Independent reflections 2456 [R(int) = 0.034]1876 [R(int) = 0.045]
Final R indices [I>2σ(I)] R₁ = 0.042, wR₂ = 0.112R₁ = 0.058, wR₂ = 0.145
Goodness-of-fit on F² 1.051.09

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Conformation

The conformation of the 2-Fluoro-5-(piperazin-1-yl)aniline derivatives is largely determined by the torsional angles between the aniline ring, the piperazine ring, and any substituents. The piperazine ring typically adopts a chair conformation.[16][17]

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions, including:

  • Hydrogen Bonding: The N-H groups of the aniline and piperazine moieties can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions play a crucial role in the formation of supramolecular synthons.[18][19]

  • π-π Stacking: The aromatic aniline rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice.[18][20]

  • Halogen Bonding: The fluorine atom can participate in halogen bonding, a noncovalent interaction that is gaining increasing recognition in crystal engineering.[19][21]

The interplay of these interactions determines the final crystal packing, which can significantly influence the material's properties. For instance, the presence of strong hydrogen bonding networks can lead to higher melting points and lower solubility.

Interactions Molecule1 Aniline Derivative 1 Molecule2 Aniline Derivative 2 Molecule1->Molecule2 Hydrogen Bond (N-H...N) Molecule3 Aniline Derivative 3 Molecule1->Molecule3 π-π Stacking Molecule4 Aniline Derivative 4 Molecule2->Molecule4 Halogen Bond (C-F...N) Molecule3->Molecule4 van der Waals

Caption: Key intermolecular interactions in the crystal packing of aniline derivatives.

Case Study: The Impact of Fluoro Substitution on Crystal Packing

To illustrate the principles discussed above, let's consider a hypothetical case study comparing the crystal structures of a non-fluorinated aniline derivative and its 2-fluoro counterpart.

The introduction of the fluorine atom can lead to significant changes in the crystal packing.[5] In some cases, it can promote the formation of C-H···F hydrogen bonds, altering the supramolecular assembly. In other instances, the electrostatic repulsion between fluorine atoms can disrupt favorable π-π stacking interactions, leading to a less dense packing arrangement. This, in turn, can affect the compound's solubility and dissolution rate, which are critical parameters in drug development.

Conclusion

The X-ray crystallographic analysis of 2-Fluoro-5-(piperazin-1-yl)aniline derivatives provides a detailed understanding of their three-dimensional structure and solid-state properties. A careful and comparative approach to crystallization, data collection, and structural analysis is essential for elucidating the subtle yet significant effects of chemical modifications on molecular conformation and crystal packing. These insights are invaluable for the rational design of new and improved therapeutic agents.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • BenchChem. (2025). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
  • Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement.
  • Wikipedia. X-ray crystallography.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
  • Anton Paar Wiki. X-ray Diffraction (XRD).
  • The Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).
  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD).
  • Dey, A., et al. (2005). Aniline–phenol recognition: from solution through supramolecular synthons to cocrystals. Acta Crystallographica Section B: Structural Science, 61(4), 435-443.
  • Structure solution and refinement: introductory str
  • Paraschuk, D. Y., et al. (2020). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 22(1), 119-126.
  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.
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  • MDPI. (2019, May 7). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates.
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A Senior Application Scientist's Guide to Comparative In Vitro ADME Profiling of 2-Fluoro-5-(piperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Early ADME Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties at the earliest stages of research is critical to success.[1][2] Integrating these profiles into the design-make-test-analyze cycle allows for the rapid optimization of chemical structures and the selection of candidates with a higher probability of clinical success.[1][3]

The 2-Fluoro-5-(piperazin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents, including kinase inhibitors and central nervous system drugs.[4][5][6] The fluorine atom can enhance metabolic stability and target affinity, while the piperazine moiety often improves solubility and provides a convenient handle for synthetic modification.[7][8] However, these same features can profoundly influence ADME properties.

This guide provides a comparative framework for evaluating the in vitro ADME properties of novel compounds derived from this valuable scaffold. We will examine a hypothetical series of compounds to illustrate how subtle structural modifications can impact key drug-like properties. For each critical ADME assay, we will detail the causality behind its use, provide a robust experimental protocol, and interpret the comparative data in the context of a lead optimization program.

For our comparative analysis, we will consider three hypothetical derivatives:

  • Compound A: The core scaffold with a simple, neutral aromatic substitution on the piperazine nitrogen.

  • Compound B: A lipophilic analog, featuring a trifluoromethylphenyl group to increase potency, a common strategy in medicinal chemistry.

  • Compound C: A polar analog, incorporating a hydroxyl group to explore effects on solubility and clearance.

Kinetic Aqueous Solubility

Expertise & Experience: Aqueous solubility is a foundational property that impacts every subsequent biological assay.[9] Poor solubility can lead to artificially low potency readings, unreliable structure-activity relationships (SAR), and significant challenges in formulation for in vivo studies. Kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock solution, is a high-throughput method ideal for early discovery.[9][10] It mimics the conditions of most in vitro assays, making it a highly relevant, albeit less thermodynamically rigorous, measurement than equilibrium solubility.[10][11]

Experimental Protocol: Nephelometric Kinetic Solubility

This protocol outlines a standard method for determining kinetic solubility by measuring light scattering from precipitated particles.

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of test compounds (Compound A, B, C) and controls (e.g., Albendazole for low solubility, Furosemide for high solubility) in 100% DMSO.[12]

  • Plate Setup: Using a liquid handler, dispense 5 µL of the DMSO stock solutions into the wells of a clear 96-well microtiter plate.

  • Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation and Mixing: Seal the plate and mix thoroughly on a plate shaker for 2 hours at room temperature (25°C).[10]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Data Analysis: Compare the turbidity of the test compound wells to a standard curve of known concentrations to determine the point of precipitation, and thus the kinetic solubility. Alternatively, analyze filtrate concentration via LC-MS/MS.[11]

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 10 mM DMSO Stocks prep2 Dispense 5 µL into 96-well plate prep1->prep2 assay1 Add 245 µL PBS (pH 7.4) prep2->assay1 assay2 Incubate & Mix (2h, 25°C) assay1->assay2 assay3 Measure Turbidity (Nephelometry) assay2->assay3 analysis1 Calculate Solubility (µM) vs. Standard Curve assay3->analysis1

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Comparative Data & Interpretation
CompoundStructure ModificationKinetic Solubility (µM) at pH 7.4
Compound A Phenyl75
Compound B 4-CF3-Phenyl8
Compound C 4-OH-Phenyl> 200

Interpretation: The data clearly demonstrates the classic trade-off between lipophilicity and solubility. The addition of the highly lipophilic trifluoromethyl group in Compound B drastically reduces its aqueous solubility. While this modification might enhance target potency, a solubility of <10 µM is a significant red flag for developability. Conversely, the polar hydroxyl group in Compound C renders it highly soluble, which is a favorable characteristic. Compound A exhibits moderate solubility, which may be acceptable depending on its potency.

Membrane Permeability

Expertise & Experience: A drug's ability to cross biological membranes is fundamental to its absorption and distribution.[1] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that specifically measures passive transcellular permeability.[13][14][15] It is a cost-effective method to rank-order compounds in early discovery, helping to distinguish between compounds whose absorption is limited by poor permeability versus those that may be subject to active efflux, a mechanism not captured by this assay.[13][14]

Experimental Protocol: PAMPA

This protocol is adapted from standard industry practices.[13][14][16]

  • Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate (donor plate) with 5 µL of a 4% lecithin solution in dodecane.[16] Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[16]

  • Prepare Donor Solutions: In a separate plate, prepare 500 µM solutions of the test compounds in PBS (pH 7.4) from 10 mM DMSO stocks.[16] Include high (e.g., Propranolol) and low (e.g., Atenolol) permeability controls.

  • Assay Start: Add 200 µL of the donor solutions to the coated donor plate.[13]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 5-18 hours at room temperature with gentle shaking.[13][16]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [VA / (Area × Time)] × ln[1 - CA(t) / Cequilibrium] Where VA is the volume of the acceptor well, Area is the membrane surface area, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Coat Donor Plate with Lecithin/Dodecane assay1 Add Donor Solutions to Donor Plate prep1->assay1 prep2 Fill Acceptor Plate with PBS assay2 Assemble Sandwich Plate prep2->assay2 prep3 Prepare Donor Solutions (Test Compounds + Controls) prep3->assay1 assay1->assay2 assay3 Incubate (5-18h, RT) assay2->assay3 analysis1 Separate Plates assay3->analysis1 analysis2 Quantify Concentrations (Donor & Acceptor) by LC-MS/MS analysis1->analysis2 analysis3 Calculate Permeability Coefficient (Pe) analysis2->analysis3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparative Data & Interpretation
CompoundStructure ModificationPermeability (Pe) (10⁻⁶ cm/s)Classification
Compound A Phenyl8.5Moderate
Compound B 4-CF3-Phenyl15.2High
Compound C 4-OH-Phenyl1.8Low

Interpretation: As expected, the lipophilic Compound B exhibits high passive permeability, a direct consequence of its increased lipophilicity. This is a desirable trait for oral absorption. In contrast, the polar hydroxyl group on Compound C significantly hinders its ability to cross the artificial lipid membrane, classifying it as a low-permeability compound. Compound A shows moderate permeability. This dataset suggests that while Compound B has excellent passive diffusion potential, its utility may be limited by its poor solubility. Compound C would likely suffer from poor absorption unless an active uptake transporter is involved, which PAMPA cannot assess.[13]

Metabolic Stability

Expertise & Experience: The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes found in liver microsomes are responsible for the clearance of approximately 60% of marketed drugs.[17] An in vitro metabolic stability assay using human liver microsomes (HLM) provides a crucial early estimate of a compound's intrinsic clearance (CLint).[18][19] Compounds that are too rapidly metabolized will have a short half-life in vivo, potentially requiring frequent or high doses. This assay helps prioritize compounds with a balance of metabolic stability and other desirable properties.[20][21]

Experimental Protocol: Human Liver Microsome (HLM) Stability

This protocol measures the rate of disappearance of the parent compound over time.[17][19]

  • Reagent Preparation: Thaw pooled HLM (from multiple donors to average inter-individual variability) at 37°C and dilute to a working concentration of 0.5 mg/mL protein in 0.1 M phosphate buffer (pH 7.4).[17][20] Prepare a 1 mM NADPH solution (cofactor) in the same buffer.[17]

  • Incubation Setup: In a 96-well plate, pre-incubate the test compounds (at a final concentration of 1 µM) with the HLM solution for 5 minutes at 37°C.[21] Include positive control compounds (e.g., Verapamil for high turnover, Dextromethorphan for moderate turnover) and a negative control without NADPH.[17][19]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[17][19]

  • Sample Processing: Centrifuge the plate to precipitate the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

Workflow Visualization

G cluster_prep Preparation cluster_assay Reaction & Sampling cluster_analysis Analysis prep1 Prepare HLM (0.5 mg/mL) and NADPH (1 mM) solutions prep2 Pre-incubate HLM + Compound (1 µM) at 37°C prep1->prep2 assay1 Initiate reaction with NADPH prep2->assay1 assay2 Sample at 0, 5, 15, 30, 45 min assay1->assay2 assay3 Quench with Acetonitrile + Internal Standard assay2->assay3 analysis1 Centrifuge & Collect Supernatant assay3->analysis1 analysis2 Quantify Parent Drug by LC-MS/MS analysis1->analysis2 analysis3 Calculate t½ and CLint analysis2->analysis3

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Comparative Data & Interpretation
CompoundStructure ModificationIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Classification
Compound A Phenyl4024.5Moderate
Compound B 4-CF3-Phenyl> 90< 10.6Low / Stable
Compound C 4-OH-Phenyl8121.5High / Unstable

Interpretation: This assay reveals critical differences in metabolic fate. Compound C , with its exposed phenol group, is a prime target for Phase II conjugation (e.g., glucuronidation) or Phase I oxidation, leading to very rapid clearance. This high clearance is a major liability. Compound B's trifluoromethyl group, a common metabolic blocker, effectively shields the molecule from metabolism, resulting in high stability. This is often a desired outcome. Compound A shows moderate stability, which could be acceptable or may require further optimization depending on the required human dose.

Cytochrome P450 (CYP) Inhibition

Expertise & Experience: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[22] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to toxic plasma levels of the second drug.[23][24] Regulatory agencies require evaluation of a new drug's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[23][25] An in vitro IC50 assay (the concentration of inhibitor that causes 50% reduction in enzyme activity) is the standard screening method to flag potential DDI risks early.[23]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

This is a high-throughput method for determining IC50 values.[25]

  • Reagent Preparation: Use a commercial kit containing recombinant human CYP isoforms, a fluorogenic probe substrate specific to each isoform, and an NADPH regeneration system.[25]

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., 8-point, 3-fold dilution starting from 100 µM) in buffer.[25] Include a known specific inhibitor for each CYP isoform as a positive control.

  • Reaction Setup: In a 96-well plate, combine the CYP enzyme, test compound dilution, and buffer. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the probe substrate and the NADPH regeneration system.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Measurement: Stop the reaction and measure the fluorescent signal using a plate reader. The signal is proportional to the metabolic activity of the enzyme.[25]

  • Data Analysis: Plot the percent inhibition versus the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of Test Compounds assay1 Combine Enzyme + Compound; Pre-incubate at 37°C prep1->assay1 prep2 Prepare CYP Enzyme/Buffer Mix prep2->assay1 assay2 Initiate with Substrate + NADPH System assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Measure Fluorescence assay3->assay4 analysis1 Plot % Inhibition vs. [Compound] assay4->analysis1 analysis2 Calculate IC50 Value analysis1->analysis2 G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis prep1 Spike Human Plasma with Test Compound (2 µM) prep2 Load Plasma and Buffer into RED Device prep1->prep2 assay1 Seal and Incubate (4-8h, 37°C) prep2->assay1 assay2 Sample Plasma and Buffer Chambers assay1->assay2 analysis1 Matrix Match Samples assay2->analysis1 analysis2 Protein Precipitation analysis1->analysis2 analysis3 Quantify by LC-MS/MS analysis2->analysis3 analysis4 Calculate % Bound analysis3->analysis4

Caption: Workflow for Plasma Protein Binding via Rapid Equilibrium Dialysis.

Comparative Data & Interpretation
CompoundStructure Modification% Human Plasma Protein BoundUnbound Fraction (fu)
Compound A Phenyl95.8%0.042
Compound B 4-CF3-Phenyl99.7%0.003
Compound C 4-OH-Phenyl85.0%0.150

Interpretation: The data again follows the lipophilicity trend. The highly lipophilic Compound B is almost entirely bound to plasma proteins, leaving a tiny free fraction (0.3%). This is a significant liability, as it means very little drug is available to act on the target, and it creates a risk of toxicity if the drug is displaced by another agent. Compound C's polarity results in much lower binding and a favorable unbound fraction of 15%. Compound A has high, but not extreme, binding. The results for Compound B, when combined with its solubility and CYP inhibition issues, would make it a very challenging candidate to advance.

Integrated Assessment and Path Forward

Summarizing the in vitro ADME profile provides a holistic view of each compound's strengths and weaknesses, guiding the next steps in a lead optimization campaign.

ParameterCompound A (Phenyl)Compound B (4-CF3-Phenyl)Compound C (4-OH-Phenyl)
Solubility Moderate (75 µM)Poor (8 µM) Excellent (>200 µM)
Permeability ModerateHigh Low
Metabolic Stability ModerateHigh Poor
CYP3A4 Inhibition Low Risk (>10 µM)High Risk (<10 µM) Very Low Risk
Plasma Protein Binding HighVery High (>99.5%) Moderate

This comparative analysis reveals that none of the hypothetical compounds possess an ideal ADME profile, a common outcome in early drug discovery. However, the data provides clear directions for optimization:

  • Compound B is Not Viable: Despite its excellent permeability and metabolic stability, its combination of extremely poor solubility, high CYP inhibition, and very high plasma protein binding presents an insurmountable cluster of liabilities. These properties would likely lead to poor and erratic exposure in vivo and a high risk of drug-drug interactions.

  • Compound C has a Major Metabolic Liability: The high solubility and clean DDI/PPB profile are very attractive. However, its poor permeability and, most critically, its rapid metabolic clearance make it unsuitable for advancement in its current form. The phenolic hydroxyl group is the likely culprit for the high clearance and would need to be masked or replaced.

  • Compound A represents the most promising starting point for further optimization. It possesses a balanced, albeit imperfect, profile. The key objective would be to improve its metabolic stability and potentially its permeability without significantly increasing lipophilicity to the detrimental levels seen in Compound B. Medicinal chemistry efforts could focus on introducing small, non-metabolically labile groups to the phenyl ring or exploring alternative aromatic systems to fine-tune the ADME properties while maintaining or improving target potency.

This structured, multi-parameter approach to in vitro ADME profiling is essential for making informed decisions, efficiently allocating resources, and ultimately designing drug candidates with a higher likelihood of success in the clinic.

References

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  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay (AID 1617). Available from: [Link]

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  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

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A Senior Application Scientist's Guide to High-Sensitivity Quantification of 2-Fluoro-5-(piperazin-1-yl)aniline: A Comparative Analysis of LC-MS/MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

In modern pharmaceutical development, the precise quantification of intermediates is not merely a quality control checkpoint; it is a strategic imperative that influences process optimization, regulatory success, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] 2-Fluoro-5-(piperazin-1-yl)aniline, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its physicochemical properties. Its quantification demands a method that is not only accurate and precise but also highly sensitive and selective to ensure that even trace levels can be reliably monitored in complex matrices.

This guide provides an in-depth, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored for the robust quantification of this analyte. Furthermore, it offers a direct and objective comparison with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate analytical strategy for their specific needs, balancing the demands for performance with practical considerations of throughput and cost.

Pillar 1: The Gold Standard - LC-MS/MS for Unparalleled Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as the gold standard for bioanalytical quantification.[2] Its power lies in the coupling of the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This combination is particularly advantageous for molecules like 2-Fluoro-5-(piperazin-1-yl)aniline, which may lack a strong chromophore for UV detection and are often present at low concentrations.[3][4]

The principle of tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, allows us to isolate a specific parent ion, fragment it, and then monitor a specific fragment ion. This two-stage filtering process drastically reduces background noise and matrix interference, providing an exceptionally clean signal and enabling quantification at levels unattainable by other methods.

Validated LC-MS/MS Protocol

This protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6][7][8] Adherence to these principles ensures the quality and reliability of the analytical data.[6]

1. Sample Preparation: Protein Precipitation

  • Rationale: For analysis in biological matrices (e.g., plasma), protein precipitation is the fastest and simplest method for sample cleanup. It effectively removes the bulk of proteins that can interfere with the analysis and damage the chromatographic column. Acetonitrile is chosen for its efficiency in precipitating plasma proteins while ensuring the analyte remains soluble.

  • Protocol:

    • Pipette 50 µL of the study sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte, such as 2-Fluoro-5-(piperazin-1-yl)aniline-d8). The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation and LC-MS/MS analysis.[9]

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to a clean autosampler vial for injection.

2. Chromatographic and Mass Spectrometric Conditions

  • Rationale: The selected conditions are optimized to provide a sharp, symmetrical peak for the analyte with a short run time, maximizing throughput. A C18 column is a robust choice for retaining the moderately polar analyte. The mobile phase, consisting of acetonitrile and water with formic acid, facilitates efficient ionization in the mass spectrometer. The addition of formic acid is crucial for promoting the protonation of the piperazine moiety, which is essential for positive ion electrospray ionization (ESI+).[3]

Parameter Condition
LC System UPLC/UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 196.1 -> 135.1 (Quantifier), 196.1 -> 95.1 (Qualifier)
MRM Transition (IS) m/z 204.2 -> 143.1
Dwell Time 100 ms

Note: The specific m/z transitions should be optimized by direct infusion of the analyte and internal standard into the mass spectrometer.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Plasma Sample (50 µL) Add_IS 2. Add Acetonitrile + Internal Standard (150 µL) Sample->Add_IS Vortex 3. Vortex (30s) Add_IS->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Injection 6. Inject (5 µL) into UPLC System Transfer->Injection Analysis Queue Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Ionization 8. ESI+ Ionization Separation->Ionization MS1 9. Q1: Precursor Ion Isolation (m/z 196.1) Ionization->MS1 Fragmentation 10. Q2: Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 11. Q3: Product Ion Monitoring (m/z 135.1) Fragmentation->MS2 Detection 12. Detector & Data Acquisition MS2->Detection

Caption: Workflow for the LC-MS/MS quantification of 2-Fluoro-5-(piperazin-1-yl)aniline.

Method Validation Summary

The method must be validated to demonstrate its suitability for the intended purpose.[6][7] The following parameters and acceptance criteria are based on the ICH M10 guidelines.[5]

Validation Parameter Acceptance Criteria
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity (r²) ≥ 0.99
Calibration Range e.g., 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ)
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent and reproducible
Stability Analyte concentration within ±15% of nominal concentration under tested conditions (e.g., freeze-thaw, bench-top)

Pillar 2: The Workhorse Alternative - HPLC-UV

For applications where the extreme sensitivity of LC-MS/MS is not required, or when access to a mass spectrometer is limited, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection serves as a robust and cost-effective alternative.[10][11] This technique relies on the principle that the analyte absorbs light at a specific wavelength. While less selective than MS, modern HPLC systems with diode-array detectors (DAD) can provide spectral information to aid in peak identification and purity assessment.[12]

Comparative HPLC-UV Protocol
  • Rationale: The primary challenge for analyzing 2-Fluoro-5-(piperazin-1-yl)aniline with UV detection is its relatively weak chromophore. To achieve adequate sensitivity, a higher concentration of the sample is typically required. The sample preparation can be simplified to a "dilute-and-shoot" approach for cleaner samples (e.g., reaction mixtures), but may require more extensive cleanup like solid-phase extraction (SPE) for complex matrices to remove UV-absorbing interferences.

  • Protocol (Dilute-and-Shoot):

    • Accurately weigh or pipette a known amount of the sample.

    • Dilute with the mobile phase to a concentration expected to be within the linear range of the method (e.g., 1-100 µg/mL).

    • Vortex to ensure homogeneity.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

Parameter Condition
LC System HPLC/UHPLC System with DAD/UV Detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Isocratic or shallow gradient (e.g., 20% B for 10 min)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detection Wavelength ~245 nm (Requires experimental verification)

Pillar 3: Head-to-Head Comparison - Performance and Practicality

The choice between LC-MS/MS and HPLC-UV is a decision driven by the specific requirements of the analysis. The following table provides a direct comparison of the key performance and practical attributes of the two methods.

Attribute LC-MS/MS HPLC-UV
Selectivity Exceptional: Based on mass-to-charge ratio (m/z) and fragmentation pattern. Minimally affected by co-eluting impurities.Moderate: Based on chromatographic retention time and UV absorbance. Susceptible to interference from compounds with similar properties.
Sensitivity (Typical LLOQ) Very High: Sub-ng/mL (e.g., 0.1 ng/mL)Low to Moderate: µg/mL range (e.g., 0.5-1 µg/mL)[13][14]
Linear Dynamic Range Wide (typically 3-4 orders of magnitude)Narrower (typically 2-3 orders of magnitude)
Sample Preparation Often requires cleanup (e.g., protein precipitation, SPE) to minimize matrix effects.[15]Can range from simple dilution to more complex extraction depending on matrix complexity.
Run Time Fast: Typically 2-5 minutes with UHPLC systems.Slower: Typically 5-15 minutes.
Instrument Cost HighLow to Moderate
Operational Complexity High (Requires specialized training for method development and maintenance)Moderate
Cost per Sample Higher (due to instrument overhead and consumables)Lower
Ideal Application Bioanalysis (PK/TK studies), trace impurity analysis, metabolite identification.Routine purity checks, process monitoring, content uniformity, analysis of bulk material.[16]
Detector Principle Comparison Diagram

Detectors cluster_lc cluster_uv HPLC-UV Detector cluster_ms LC-MS/MS Detector Eluent UV_Detector UV_Detector Eluent->UV_Detector:flow Analyte absorbs light MS_Detector MS_Detector Eluent->MS_Detector:ion Analyte is ionized & filtered by mass

Caption: Fundamental difference between UV (absorbance-based) and MS/MS (mass-based) detection.

Conclusion and Recommendations

For the quantification of 2-Fluoro-5-(piperazin-1-yl)aniline, the choice of analytical methodology is fundamentally dictated by the required sensitivity and the nature of the sample matrix.

  • The LC-MS/MS method presented here is unequivocally the superior choice for any application requiring high sensitivity, such as pharmacokinetic studies in biological fluids, trace-level impurity quantification, or metabolite analysis. Its exceptional selectivity ensures data reliability even in the most complex matrices, a critical requirement for regulatory submissions.[2][17]

  • The HPLC-UV method remains a valuable and pragmatic tool for situations where analyte concentrations are relatively high and the sample matrix is simple.[10] It is well-suited for routine quality control of the intermediate as a raw material, in-process control monitoring during synthesis, and formulation analysis where the primary goal is to confirm purity and content within a defined specification range.

By understanding the capabilities and limitations of each technique, researchers can confidently select and implement the most appropriate, robust, and cost-effective analytical solution to support their drug development programs.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Vertex AI Search.
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Available at: [Link]

  • IDBS. (2019). ICH M10 - Bioanalytical Method Validation Guideline. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

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  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]

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  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available at: [Link]

  • ResearchGate. (2025). (PDF) DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. Available at: [Link]

  • Gasper, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available at: [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 2-Fluoro-5-(piperazin-1-yl)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within this chemical space, the 2-fluoro-5-(piperazin-1-yl)aniline scaffold has garnered attention as a versatile core for the design of potent kinase inhibitors. However, the therapeutic success of any kinase inhibitor is not solely defined by its on-target potency but is critically dependent on its selectivity profile across the human kinome. Unintended interactions with off-target kinases can lead to a spectrum of adverse effects, ranging from mild side effects to severe, dose-limiting toxicities, or in some cases, unexpected therapeutic benefits through polypharmacology.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of representative derivatives of the (piperazin-1-yl)aniline scaffold. As a senior application scientist, the aim is to move beyond a mere listing of data and to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems for assessing kinase inhibitor selectivity. We will delve into the structure-activity relationships (SAR) that influence selectivity and provide detailed, field-proven methodologies for robust cross-reactivity profiling.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share a high degree of structural homology within their ATP-binding sites—the primary target for the majority of kinase inhibitors. This conservation presents a significant challenge in designing truly selective inhibitors. A lack of selectivity can confound the interpretation of preclinical efficacy and safety studies, potentially leading to the late-stage failure of promising drug candidates. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of a rational and efficient drug discovery campaign. It allows for the early identification and mitigation of potential safety liabilities and helps to build a comprehensive understanding of a compound's mechanism of action.

Comparative Selectivity Profiling of Representative (Piperazin-1-yl)aniline-Based JNK Inhibitors

To illustrate the principles of cross-reactivity profiling, we will examine two representative derivatives from a series of piperazine amides developed as c-Jun N-terminal kinase (JNK) inhibitors.[1] While not exact derivatives of 2-fluoro-5-(piperazin-1-yl)aniline, they share the core structural motif of a substituted (piperazin-1-yl)aniline and serve as excellent exemplars for this guide. The selected compounds are designated as Compound 4g and Compound 4h from the study by Smith et al.[1][2][3]

These compounds were evaluated for their inhibitory activity against three JNK isoforms (JNK1, JNK2, and JNK3), which are implicated in various inflammatory diseases, neurodegenerative disorders, and cancer.[1][4]

Quantitative Comparison of JNK Isoform Inhibition

The following table summarizes the biochemical IC50 values for Compounds 4g and 4h against the JNK isoforms. This data provides a primary measure of their on-target potency and isoform selectivity.

Compound IDJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
Compound 4g 140-160
Compound 4h 960-180

Data sourced from BindingDB and the original publication.[1][3][5]

Methodologies for Comprehensive Cross-Reactivity Profiling

To build a complete picture of a compound's selectivity, it is essential to move beyond a small panel of target kinases and assess its activity against a broad representation of the human kinome. Two widely adopted and powerful techniques for this are large-panel kinase screening assays and cellular target engagement assays.

Experimental Protocol 1: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, in vitro competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases (typically over 400).[6][7] The principle of this assay is not based on enzymatic activity but on the displacement of a tagged ligand from the kinase active site.

Principle: The assay utilizes DNA-tagged kinases. A test compound is incubated with the tagged kinase and an immobilized, active-site-directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified by qPCR of the DNA tag. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.[6]

Step-by-Step Methodology:

  • Compound Preparation: The test compound (e.g., Compound 4g or 4h) is prepared as a concentrated stock solution in DMSO (typically 10 mM). For a single-concentration screen, a working solution (e.g., 10 µM) is prepared. For dose-response analysis to determine the dissociation constant (Kd), a serial dilution series is created.

  • Assay Plate Preparation: The assay is performed in multi-well plates. Each well contains a specific DNA-tagged kinase from the screening panel.

  • Incubation: The test compound is added to the wells containing the kinases, along with an immobilized ligand. The plates are incubated to allow the binding interactions to reach equilibrium.

  • Washing: After incubation, the plates are washed to remove any unbound kinase. Only the kinases that are bound to the immobilized ligand will remain.

  • Quantification: The amount of kinase remaining in each well is quantified by qPCR using primers specific to the DNA tag of each kinase.

  • Data Analysis: The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding. The data is often visualized using a "tree-spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of the compound's selectivity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Derivative 4g) Incubation Incubation with immobilized ligand Compound->Incubation KinasePanel KINOMEscan™ Panel (>400 DNA-tagged kinases) KinasePanel->Incubation Washing Wash unbound kinase Incubation->Washing qPCR Quantify bound kinase via qPCR Washing->qPCR DataProcessing Calculate % of Control qPCR->DataProcessing SelectivityProfile Generate Selectivity Profile DataProcessing->SelectivityProfile TreeSpot Visualize on Kinome Tree SelectivityProfile->TreeSpot

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays like KINOMEscan™ are invaluable for assessing biochemical interactions, it is crucial to confirm that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying drug-target engagement in intact cells and tissues.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein-drug complex is generally more resistant to thermal denaturation and aggregation upon heating. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if the drug has engaged its target.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the desired cell line (e.g., a cell line where JNK is active) to an appropriate density. Treat the cells with the test compound (e.g., Compound 4g) at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 40°C to 65°C in 3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Immediately after the heat challenge, lyse the cells. A common method is to perform several rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein (e.g., JNK1) in the supernatant using a standard protein detection method, most commonly Western blotting.

  • Data Analysis: For each temperature point, compare the amount of soluble target protein in the drug-treated samples to the vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement and stabilization.

G start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to separate soluble and aggregated proteins lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant western Quantify Target Protein (e.g., Western Blot) supernatant->western analysis Plot Melting Curves & Assess Thermal Shift western->analysis

Trustworthiness and Self-Validation

The robustness of a cross-reactivity profile is built upon a foundation of orthogonal assays. The combination of a broad, cell-free biochemical screen like KINOMEscan™ with a cell-based target engagement assay like CETSA® provides a self-validating system.

  • KINOMEscan™ provides a comprehensive, unbiased view of the compound's interactions across the kinome, identifying both intended and unintended targets.

  • CETSA® confirms that the interactions observed in the biochemical assay translate to target engagement in a physiologically relevant context, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's activity.

Discrepancies between these assays can be highly informative. For example, a compound that is potent in a biochemical assay but shows no target engagement in CETSA® may have poor cell permeability. Conversely, a compound that appears more potent in a cellular context may be subject to active transport into the cell or may bind to a conformation of the kinase that is more prevalent in the cellular environment.

Authoritative Grounding and Broader Implications

The imperative to conduct thorough kinase selectivity profiling is a consensus in the drug discovery community.[8] A compound's selectivity, or lack thereof, has profound implications for its therapeutic window and potential for adverse effects. For instance, many kinase inhibitors with a piperazine moiety have been developed, and their off-target profiles are a key area of investigation in medicinal chemistry.[9][10] The JNK signaling pathway, the intended target of our exemplar compounds, is itself a complex network with multiple upstream activators and downstream effectors.

// Stress Stimuli Stress [label="Cellular Stress\n(UV, Cytokines, etc.)", shape=ellipse, fillcolor="#FBBC05"];

// Upstream Kinases MAP3K [label="MAP3Ks\n(e.g., ASK1, MEKK1)"]; MKK4_7 [label="MKK4 / MKK7"];

// JNK JNK [label="JNK1 / JNK2 / JNK3", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Downstream Targets cJun [label="c-Jun"]; ATF2 [label="ATF2"]; Bcl2 [label="Bcl-2 family"];

// Cellular Outcomes Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inhibitor Inhibitor [label="Compound 4g / 4h\n(Piperazine-based Inhibitor)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Stress -> MAP3K [label="activate"]; MAP3K -> MKK4_7 [label="phosphorylate"]; MKK4_7 -> JNK [label="phosphorylate"]; JNK -> cJun [label="phosphorylate"]; JNK -> ATF2 [label="phosphorylate"]; JNK -> Bcl2 [label="phosphorylate"]; cJun -> Apoptosis; cJun -> Proliferation; ATF2 -> Inflammation; Bcl2 -> Apoptosis;

Inhibitor -> JNK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } caption: "Simplified JNK Signaling Pathway."

An inhibitor that is not perfectly selective for JNK might modulate other signaling pathways, leading to unintended consequences. For example, inhibition of p38 MAP kinase, a closely related kinase, could have distinct biological effects. Therefore, the data generated from comprehensive cross-reactivity profiling is essential for building a predictive model of a compound's in vivo behavior.

References

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  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Li, X., et al. (2018). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 8(1), 1-13. [Link]

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  • Fytas, G., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(19), 6825. [Link]

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  • Wikipedia. (n.d.). Piperazine. [Link]

  • Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(6), 1610-1619. [Link]

  • Wang, T., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163-12180. [Link]

  • Drewry, D. H., et al. (2022). Promising chemical leads for understudied kinases. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(3), 123-137. [Link]

  • López-López, M., et al. (2018). Structure-Activity Studies of Novel di-substituted[1][2][3]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]

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A Comparative Guide to 3D-QSAR: Unveiling the Structure-Activity Landscape of 2-Fluoro-5-(piperazin-1-yl)aniline Analogs with CoMFA

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, understanding the intricate relationship between a molecule's three-dimensional structure and its biological activity—the Structure-Activity Relationship (SAR)—is paramount. This guide provides an in-depth comparative analysis of Comparative Molecular Field Analysis (CoMFA), a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique. We will delve into the application of CoMFA to a series of 2-Fluoro-5-(piperazin-1-yl)aniline analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive compounds, including kinase inhibitors.[1][2]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale of experimental choices, ensuring a robust and validated approach to computational drug design.

The Central Role of SAR in Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is long and fraught with challenges. A critical aspect of this journey is lead optimization, where a promising but imperfect molecule is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. This is where a deep understanding of SAR becomes indispensable. By elucidating which structural features of a molecule are crucial for its biological activity, we can make more informed decisions in designing improved analogs.

3D-QSAR methods like CoMFA provide a quantitative framework for this exploration.[3][4] They aim to correlate the biological activity of a set of molecules with their 3D properties, such as shape and electrostatic potential.[3][5] The ultimate goal is to generate a predictive model that can not only explain the SAR of the existing compounds but also forecast the activity of novel, yet-to-be-synthesized molecules.[3]

CoMFA: A Deep Dive into Molecular Fields

CoMFA operates on a simple yet profound principle: the biological activity of a ligand is determined by its non-covalent interactions with its receptor.[5] These interactions are primarily steric (van der Waals) and electrostatic in nature.[5][6] CoMFA quantifies these interactions by placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields at each grid point using a probe atom.[3][7] The resulting field values are then correlated with the biological activity using statistical methods, typically Partial Least Squares (PLS) regression.[8][9]

The output of a CoMFA study is not just a statistical model but also intuitive 3D contour maps.[10][11] These maps visually represent regions where specific properties are predicted to be favorable or unfavorable for biological activity, providing direct guidance for molecular design.[10]

A Hypothetical CoMFA Study of 2-Fluoro-5-(piperazin-1-yl)aniline Analogs

To illustrate the practical application of CoMFA, we will consider a hypothetical series of 2-Fluoro-5-(piperazin-1-yl)aniline analogs designed as inhibitors of a fictional kinase, "Kinase-X". The biological activity is expressed as the half-maximal inhibitory concentration (IC50), which is converted to pIC50 (-logIC50) for the QSAR analysis.

Table 1: Hypothetical Structures and Biological Activity of 2-Fluoro-5-(piperazin-1-yl)aniline Analogs against Kinase-X
Compound IDR-group on PiperazineIC50 (nM)pIC50
1 -H5006.30
2 -CH32506.60
3 -C(O)CH31007.00
4 -SO2CH3807.10
5 -c-propyl1506.82
6 -CH2CH2OH3006.52
7 -C(O)Ph507.30
8 -C(O)NH24006.40
9 -CH2Ph907.05
10 -C(O)c-propyl407.40
11 -SO2Ph307.52
12 -C(O)CH(CH3)2607.22
13 -CH2CH2OCH32006.70
14 -C(O)t-butyl1206.92
15 -SO2NH25006.30
16 -C(O)CF3207.70
17 -CH(OH)Ph1806.74
18 -C(O)CH2Cl707.15
19 -SO2-p-tolyl257.60
20 -C(O)CH2Ph457.35

Experimental Protocol: A Step-by-Step Guide to CoMFA

The following protocol outlines the key steps in performing a CoMFA study. The causality behind each choice is explained to provide a deeper understanding of the process.

Step 1: Ligand Preparation and Structural Alignment

Rationale: The quality of a CoMFA model is highly dependent on the structural alignment of the molecules.[9][12] A robust alignment ensures that the variations in the molecular fields are directly comparable and reflect the true structural differences influencing activity.

Protocol:

  • 3D Structure Generation: The 2D structures of the 20 analogs are sketched and converted to 3D structures using a molecular modeling software package.

  • Conformational Analysis: A systematic conformational search is performed for each molecule to identify the lowest energy conformer. This is crucial as the bioactive conformation is often a low-energy state.

  • Charge Calculation: Partial atomic charges are calculated for each atom using a semi-empirical quantum mechanics method (e.g., Gasteiger-Hückel or AM1-BCC). Accurate charge distribution is essential for calculating the electrostatic field.

  • Molecular Alignment: The molecules are aligned based on a common substructure. For our series, the 2-Fluoro-5-(piperazin-1-yl)aniline core is used as the template for alignment. This is typically achieved through a least-squares fitting of the backbone atoms.

Step 2: CoMFA Field Generation

Rationale: This step translates the 3D structures of the aligned molecules into a set of numerical descriptors that can be used for statistical analysis.

Protocol:

  • Grid Box Definition: A 3D grid box is defined to encompass all the aligned molecules with a grid spacing of 2 Å in all directions.

  • Probe Atom Selection: A sp3 hybridized carbon atom with a +1 charge is used as a probe to calculate the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies at each grid point.[9]

  • Field Calculation: The interaction energies between the probe atom and each molecule in the dataset are calculated at every grid point, generating thousands of CoMFA descriptor variables for each molecule.

Step 3: Statistical Analysis and Model Validation

Rationale: PLS regression is employed to handle the large number of highly correlated CoMFA descriptors.[9] Rigorous validation is essential to ensure the predictive power of the model.

Protocol:

  • Training and Test Set Selection: The dataset is typically divided into a training set (e.g., 75% of the compounds) to build the model and a test set (e.g., 25%) to validate its predictive ability.

  • PLS Analysis: PLS analysis is performed on the training set to derive a linear equation correlating the CoMFA field values with the pIC50 values.

  • Cross-Validation: A leave-one-out (LOO) cross-validation is performed on the training set to determine the optimal number of components and to assess the internal predictive ability of the model (q²). A q² value greater than 0.5 is generally considered indicative of a good model.

  • External Validation: The predictive power of the generated model is further assessed by predicting the pIC50 values of the test set compounds (r²_pred). An r²_pred value greater than 0.6 is desirable.

Step 4: Interpretation of CoMFA Contour Maps

Rationale: The contour maps provide a visual and intuitive guide for lead optimization.

Protocol:

  • Steric Contour Map:

    • Green Contours: Indicate regions where bulky substituents are favored, suggesting that increasing steric bulk in these areas may enhance activity.

    • Yellow Contours: Indicate regions where bulky substituents are disfavored, suggesting that smaller groups are preferred in these locations.

  • Electrostatic Contour Map:

    • Blue Contours: Indicate regions where positive charges are favored, suggesting that electron-withdrawing groups or positively charged moieties may increase activity.

    • Red Contours: Indicate regions where negative charges are favored, suggesting that electron-donating groups or negatively charged moieties may enhance activity.

Visualizing the CoMFA Workflow

CoMFA_Workflow cluster_DataPrep 1. Data Preparation cluster_Alignment 2. Molecular Alignment cluster_CoMFA 3. CoMFA Calculation cluster_Analysis 4. Statistical Analysis & Validation cluster_Output 5. Model Interpretation A 2D Structures & Biological Data (pIC50) B 3D Structure Generation A->B C Conformational Analysis B->C D Charge Calculation C->D E Select Common Scaffold D->E F Superimpose Molecules E->F G Define 3D Grid F->G H Calculate Steric & Electrostatic Fields G->H I PLS Regression (Training Set) H->I J Cross-Validation (q²) I->J K External Validation (Test Set, r²_pred) I->K L Generate CoMFA Contour Maps K->L M Guide New Molecule Design L->M

Caption: The workflow of a Comparative Molecular Field Analysis (CoMFA) study.

Comparative Analysis: CoMFA vs. Other In Silico Techniques

While CoMFA is a powerful tool, it is not the only computational method available for SAR studies. Here, we compare CoMFA with other popular techniques, highlighting their respective strengths and weaknesses in the context of our 2-Fluoro-5-(piperazin-1-yl)aniline analog series.

CoMFA vs. CoMSIA (Comparative Molecular Similarity Indices Analysis)

CoMSIA is a close relative of CoMFA that also uses a grid-based approach.[13][14] However, it differs in the way it calculates the molecular fields. CoMSIA uses a Gaussian function, which avoids the singularities at atomic positions and the need for arbitrary cutoffs often encountered in CoMFA's Lennard-Jones and Coulombic potentials.[14] Furthermore, CoMSIA considers additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[13][15]

Advantages of CoMSIA:

  • Richer Information: The inclusion of hydrophobic and hydrogen bonding fields can provide a more comprehensive understanding of the SAR.[13]

  • Smoother Contour Maps: The Gaussian function often results in more interpretable and less fragmented contour maps.[14]

  • Less Sensitive to Alignment: CoMSIA can be slightly more tolerant to minor variations in molecular alignment.[9]

When to Choose CoMFA:

  • Simplicity and Speed: CoMFA is computationally less intensive than CoMSIA.

  • Dominant Steric/Electrostatic Effects: If the SAR is primarily driven by steric and electrostatic interactions, CoMFA can provide a sufficiently accurate and predictive model.

Table 2: Comparison of CoMFA and CoMSIA
FeatureCoMFA (Comparative Molecular Field Analysis)CoMSIA (Comparative Molecular Similarity Indices Analysis)
Fields Steric (Lennard-Jones), Electrostatic (Coulomb)[9]Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor (Gaussian-type)[9][13]
Potential Function Abrupt changes near molecular surface[14]Smoother, Gaussian-type distance dependence[14]
Contour Maps Can be fragmented[14]Generally smoother and easier to interpret[14]
Computational Cost LowerHigher
Key Advantage Simplicity and established methodologyMore comprehensive description of intermolecular interactions[13]
CoMFA vs. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the binding affinity.[16] Unlike CoMFA, which is a ligand-based method, docking is structure-based and requires the 3D structure of the target protein.

Advantages of Molecular Docking:

  • Receptor-Ligand Interactions: Provides a detailed view of the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.[17][18]

  • Binding Mode Prediction: Can predict the binding pose of a ligand, which can be used as a more rational basis for molecular alignment in a subsequent CoMFA study.

  • Virtual Screening: Can be used to screen large compound libraries for potential binders.

When to Choose CoMFA:

  • No Receptor Structure: CoMFA is invaluable when the 3D structure of the target is unknown.[9]

  • Quantitative SAR: CoMFA is specifically designed to generate a quantitative and predictive SAR model, which is not the primary output of most docking programs.

CoMFA vs. Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[19][20] Like CoMFA, it is a ligand-based approach.

Advantages of Pharmacophore Modeling:

  • Abstract Representation: Provides a more abstract and easily understandable model of the key features for activity.[21][22]

  • Scaffold Hopping: Pharmacophore models are excellent tools for virtual screening to identify novel scaffolds that fit the pharmacophoric features.

  • Alignment Hypothesis: Can be used to generate alignment hypotheses for 3D-QSAR studies.[23]

When to Choose CoMFA:

  • Detailed Field Effects: CoMFA provides a more detailed and quantitative map of the favorable and unfavorable steric and electrostatic regions around the molecules, which can be more directly used for lead optimization.

Logical Relationships in Computational Drug Design

DrugDesign_Logic cluster_Input Initial Information cluster_Methods Computational Methods cluster_Output Primary Outcomes Ligands Known Ligands & Activity Pharmacophore Pharmacophore Modeling Ligands->Pharmacophore CoMFA_CoMSIA CoMFA / CoMSIA Ligands->CoMFA_CoMSIA Receptor Known Receptor Structure Docking Molecular Docking Receptor->Docking Pharmacophore->CoMFA_CoMSIA Provides Alignment Virtual_Screening Virtual Screening / Scaffold Hopping Pharmacophore->Virtual_Screening SAR_Model Predictive SAR Model CoMFA_CoMSIA->SAR_Model Docking->CoMFA_CoMSIA Provides Alignment Binding_Pose Binding Pose & Interactions Docking->Binding_Pose Docking->Virtual_Screening

Caption: Interplay between different computational drug design methods.

Conclusion: An Integrated Approach for Optimal Results

Comparative Molecular Field Analysis (CoMFA) remains a cornerstone of 3D-QSAR and a valuable tool for understanding Structure-Activity Relationships. Its ability to generate intuitive 3D contour maps provides clear, actionable insights for lead optimization.

However, for a comprehensive in silico drug design strategy, CoMFA should not be used in isolation. An integrated approach that leverages the strengths of multiple techniques is often the most effective. For instance, a workflow could begin with pharmacophore modeling or molecular docking to establish a rational alignment of the ligands. This alignment can then be used as the basis for a more robust and predictive CoMFA or CoMSIA model.

For the 2-Fluoro-5-(piperazin-1-yl)aniline series, a CoMFA study, as outlined, would provide valuable information on the steric and electrostatic requirements at the piperazine moiety for optimal Kinase-X inhibition. By comparing these findings with results from CoMSIA, which would offer additional insights into hydrophobicity and hydrogen bonding, and molecular docking, which would reveal the specific interactions within the kinase binding pocket, researchers can build a holistic understanding of the SAR and design the next generation of more potent and selective inhibitors.

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A Senior Application Scientist's Guide to Benchmarking Novel 2-Fluoro-5-(piperazin-1-yl)aniline Derivatives Against Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Fluoro-5-(piperazin-1-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, frequently identified as the core of potent kinase inhibitors.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously benchmark the efficacy of novel derivatives of this scaffold. We will use a scientifically relevant, albeit hypothetical, scenario: benchmarking a novel derivative, designated "Compound X" , against established BCR-ABL tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML).[3][4]

This document is structured to mirror the logical progression of a preclinical drug discovery campaign, moving from direct biochemical engagement to cellular efficacy and finally to a conceptual framework for in vivo validation. Each section provides not only detailed, step-by-step protocols but also the critical scientific rationale behind the experimental choices, ensuring a self-validating and robust benchmarking system. The objective is to empower research teams to generate high-quality, comparable data that can confidently guide lead optimization and candidate selection.

Introduction: The Scientific Rationale for Benchmarking

The therapeutic landscape for Chronic Myeloid Leukemia (CML) was revolutionized by the development of TKIs targeting the constitutively active BCR-ABL fusion protein.[5] Imatinib, the first-in-class TKI, dramatically improved patient outcomes, but its efficacy can be limited by the development of resistance, often through point mutations in the ABL kinase domain.[6][7] This clinical challenge spurred the development of second-generation inhibitors like Dasatinib, which exhibit greater potency and activity against many imatinib-resistant mutants.[8][9][10]

The 2-Fluoro-5-(piperazin-1-yl)aniline scaffold is present in several potent kinase inhibitors, suggesting its utility in designing next-generation therapeutics. When a novel derivative, "Compound X," is synthesized, it must be systematically compared against these "gold standard" drugs to determine its potential advantages. Our benchmarking strategy will therefore focus on three key questions:

  • Potency: Is Compound X more potent at inhibiting the primary target (BCR-ABL) than existing drugs?

  • Cellular Efficacy: Does this biochemical potency translate to superior killing of CML cells, including those with known resistance mutations?

  • Mechanism of Action: Does Compound X inhibit the intended downstream signaling pathways as effectively, or more effectively, than the controls?

This guide will use Imatinib and Dasatinib as the primary comparators to provide a rigorous and clinically relevant assessment of Compound X's potential.

Phase 1: In Vitro Biochemical Potency & Selectivity

Causality Behind Experimental Choice: The first and most fundamental question is whether Compound X directly engages and inhibits its intended molecular target. Biochemical assays isolate the kinase and its substrate from the complexities of a cellular environment (e.g., membrane transport, off-target effects), providing a clean and direct measure of inhibitory potency (IC50). The ADP-Glo™ Kinase Assay is selected here for its high sensitivity, broad dynamic range, and its universal nature, as it measures the production of ADP, a fundamental product of any kinase reaction.[11][12][13]

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol outlines the determination of IC50 values for Compound X, Imatinib, and Dasatinib against the wild-type BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL enzyme

  • Suitable peptide substrate (e.g., ABLtide)

  • ADP-Glo™ Kinase Assay Kit (Promega)[14]

  • Test compounds (Compound X, Imatinib, Dasatinib) dissolved in 100% DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X, Imatinib, and Dasatinib in 100% DMSO. Transfer 1 µL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for BCR-ABL to ensure accurate IC50 determination.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Add 10 µL of the 2X ATP solution to start the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion & Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation: Comparative IC50 Values

The results of the biochemical assay should be summarized in a clear, comparative table.

CompoundTarget KinaseIC50 (nM)
Compound X BCR-ABL (Wild-Type)[Experimental Value]
ImatinibBCR-ABL (Wild-Type)[Experimental Value]
DasatinibBCR-ABL (Wild-Type)[Experimental Value]

Trustworthiness Insight: To ensure the robustness of this assay, it is crucial to run a parallel ATP-to-ADP standard curve. This validates that the luminescent signal accurately reflects ADP concentration across the expected experimental range.[15][16]

Workflow Diagram: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis P1 Prepare 10-point serial dilutions of Compound X, Imatinib, & Dasatinib in DMSO P2 Plate compounds into 384-well plate P1->P2 R1 Add 2X BCR-ABL Kinase & Substrate Solution P2->R1 R2 Add 2X ATP Solution to initiate reaction R1->R2 R3 Incubate for 60 min at Room Temperature R2->R3 D1 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) R3->D1 D2 Incubate for 40 min D1->D2 D3 Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) D2->D3 D4 Incubate for 30-60 min D3->D4 D5 Read Luminescence D4->D5 A1 Normalize Data D5->A1 A2 Plot Inhibition Curve & Calculate IC50 A1->A2

Caption: Workflow for biochemical IC50 determination.

Phase 2: Cellular Efficacy and Mechanism of Action

Causality Behind Experimental Choice: Positive results in a biochemical assay are a critical first step, but they do not guarantee efficacy in a biological system. A compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and induce a desired biological outcome (e.g., cell death). We select the K-562 cell line, a well-established model for CML that is positive for the BCR-ABL fusion gene.[1] For assessing cell viability, the CellTiter-Glo® Luminescent Assay is chosen over traditional colorimetric assays like MTT. CellTiter-Glo® measures ATP levels, which is a more direct and sensitive indicator of metabolic activity and cell viability, and is less prone to interference from test compounds compared to MTT.[17][18][19][20]

Experimental Protocol: Cell Viability Assay

Materials:

  • K-562 (human CML) cell line (ATCC® CCL-243™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Test compounds (Compound X, Imatinib, Dasatinib)

  • 96-well clear-bottom, white-walled tissue culture plates

Procedure:

  • Cell Seeding: Seed K-562 cells into the 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the log of the compound concentration and fitting to a non-linear regression curve.

Data Presentation: Comparative GI50 Values
CompoundCell LineGI50 (µM)
Compound X K-562 (BCR-ABL+)[Experimental Value]
ImatinibK-562 (BCR-ABL+)[Experimental Value]
DasatinibK-562 (BCR-ABL+)[Experimental Value]
Experimental Protocol: Western Blot for Target Engagement

Causality Behind Experimental Choice: A decrease in cell viability strongly suggests the compound is active, but it does not prove that it is working through the intended mechanism. Western blotting allows us to directly visualize the phosphorylation state of BCR-ABL and its key downstream effectors.[21] A potent and specific inhibitor should decrease the phosphorylation of these proteins without affecting their total protein levels. We will probe for phosphorylated CRKL (p-CRKL), which is considered a highly specific and direct readout of BCR-ABL kinase activity in cells.[3]

Materials:

  • K-562 cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-CRKL, anti-total-CRKL, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and transfer system (e.g., PVDF membranes).

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment & Lysis: Seed K-562 cells in 6-well plates and grow to ~80% confluency. Treat cells with Compound X, Imatinib, and Dasatinib at 1X and 5X their respective GI50 concentrations for 4-6 hours. Include a vehicle (DMSO) control.

  • Sample Preparation: Wash cells with ice-cold PBS (Phosphate-Buffered Saline) and lyse with supplemented lysis buffer. Expertise Insight: The use of phosphatase inhibitors in the lysis buffer is absolutely critical to preserve the phosphorylation state of the proteins of interest.[22]

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Trustworthiness Insight: Avoid using non-fat milk for blocking when probing for phosphoproteins, as it contains phosphoproteins (casein) that can increase background noise.[21][23]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CRKL) overnight at 4°C. Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To ensure the observed changes are specific to phosphorylation, the membrane can be stripped and reprobed with antibodies for the total protein (anti-total-CRKL) and a loading control (anti-β-actin). A more robust method is to use multiplex fluorescent western blotting to detect both the phosphorylated and total protein on the same membrane simultaneously.[21][24]

Visualization: BCR-ABL Signaling Pathway

G BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT Pathway BCR_ABL->PI3K STAT5 JAK/STAT Pathway BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL RAS RAS/RAF/MEK/ERK Pathway GRB2->RAS Proliferation Cell Proliferation & Survival RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Proliferation CRKL->Proliferation p-CRKL is a direct readout Compound_X Compound X Compound_X->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling cascade in CML.

Phase 3: Conceptual Framework for In Vivo Efficacy

Causality Behind Experimental Choice: While in vitro and cellular data are essential, they cannot predict how a compound will behave in a whole organism. An in vivo study is necessary to assess pharmacokinetics, tolerability, and true anti-tumor efficacy. A xenograft model, where human CML cells are implanted into immunodeficient mice, is a standard and well-accepted preclinical model for this purpose.[25][26][27] The NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mouse strain is a suitable host for engrafting human hematopoietic cells.[27]

Study Design: K-562 Xenograft Mouse Model

Objective: To compare the anti-tumor efficacy of Compound X against Imatinib and a vehicle control in a subcutaneous K-562 xenograft model.

Model:

  • Animal Strain: Female NOD/SCID mice, 6-8 weeks old.

  • Cell Line: K-562 human CML cells.

  • Implantation: Subcutaneously inject 5 x 10^6 K-562 cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

Treatment Groups (n=10 mice per group):

  • Group 1 (Vehicle Control): Administered the formulation vehicle on the same schedule as the treatment groups.

  • Group 2 (Imatinib): Administered Imatinib at a clinically relevant dose (e.g., 50 mg/kg, daily, oral gavage).

  • Group 3 (Compound X): Administered Compound X at a dose determined by prior pharmacokinetic and tolerability studies.

Study Procedure:

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into the three treatment groups.

  • Dosing: Begin daily dosing as specified for each group.

  • Monitoring & Endpoints:

    • Primary Endpoint: Tumor volume, measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).

    • Secondary Endpoints:

      • Animal body weight (as a measure of toxicity), measured 2-3 times per week.

      • Survival analysis.

      • Tumor weight at the end of the study.

    • Study Termination: The study concludes when tumors in the vehicle group reach a predetermined size limit (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

Data Presentation: Comparative Tumor Growth Inhibition

The primary outcome will be visualized as a tumor growth curve, plotting the mean tumor volume for each group over time. Statistical analysis (e.g., two-way ANOVA) will be used to determine the significance of differences between the treatment groups.

GroupTreatmentMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)
1Vehicle[Experimental Value]N/A
2Imatinib[Experimental Value][Calculated Value]
3Compound X [Experimental Value][Calculated Value]

Integrated Data Summary and Future Directions

This final section should consolidate all the key data points into a single, comprehensive table to facilitate a clear, head-to-head comparison.

ParameterCompound XImatinib (Comparator)Dasatinib (Comparator)
Biochemical Potency (IC50, nM) ValueValueValue
Cellular Efficacy (GI50, µM) ValueValueValue
p-CRKL Inhibition (Western Blot) Yes/NoYes/NoYes/No
In Vivo TGI (%) ValueValueN/A

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Safety Operating Guide

Mastering the Final Step: A Guide to the Proper Disposal of 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond the reaction flask. The responsible management of every compound, including its final disposal, is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of 2-Fluoro-5-(piperazin-1-yl)aniline, a common building block in medicinal chemistry. We will move beyond a simple checklist to explore the chemical rationale behind these essential procedures, ensuring a self-validating system of safety and compliance for researchers, scientists, and drug development professionals.

Core Principles: Understanding the Hazard Profile

Before any waste is generated, a thorough understanding of the chemical's intrinsic properties is critical. 2-Fluoro-5-(piperazin-1-yl)aniline is a multi-functional molecule, and its hazard profile is derived from its constituent parts: a halogenated aromatic amine and a piperazine ring.

  • Aromatic Amines: This class of compounds is often associated with toxicity. Aniline derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Some are suspected of causing genetic defects or cancer.[1]

  • Halogenated Organics: The fluorine atom places this compound in the halogenated organic category. These substances can be persistent in the environment, and their incineration requires specialized facilities to prevent the formation of hazardous byproducts.[2]

  • Piperazine Moiety: Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage.[3][4] They may also act as sensitizers, causing allergic skin or respiratory reactions.[4][5]

Therefore, every interaction with this compound, including its disposal, must be approached with the assumption that it is a hazardous substance. The first and most crucial step is always to consult the manufacturer-specific Safety Data Sheet (SDS), which provides the most detailed and verified hazard information.[6][7]

The Disposal Workflow: From Bench to Manifest

A robust disposal plan minimizes risk at every stage. The following workflow outlines a systematic approach to managing 2-Fluoro-5-(piperazin-1-yl)aniline waste, ensuring safety and traceability from the point of generation to its final disposition by a licensed professional.

DisposalWorkflow cluster_LabOperations In-Lab Procedures (Point of Generation) cluster_Accumulation Satellite Accumulation Area (SAA) cluster_Disposal Final Disposition A Step 1: PPE Assessment (Nitrile Gloves, Safety Goggles, Lab Coat) B Step 2: Waste Segregation (Solid vs. Liquid, Halogenated vs. Non-Halogenated) A->B C Step 3: Container Selection & Labeling (Compatible, Sealed, Clearly Identified) B->C D Step 4: Secure Storage (Secondary Containment, Away from Incompatibles) C->D Transfer to SAA E Step 5: Log & Document (Maintain Accurate Waste Log) D->E F Step 6: Regular Inspection (Check for Leaks, Label Integrity) D->F G Step 7: Request Pickup (Contact EHS/Licensed Vendor) E->G When Full or Time Limit Reached H Step 8: Professional Disposal (High-Temperature Incineration is Preferred) G->H I Step 9: Retain Records (Manifests & Disposal Certificates) H->I

Caption: A systematic workflow for the safe disposal of 2-Fluoro-5-(piperazin-1-yl)aniline waste.

Detailed Experimental Protocols

Waste Segregation and Collection

The principle of waste segregation is fundamental to both safety and cost-effective disposal. Mixing different waste streams can create dangerous chemical reactions and often results in the entire volume being treated according to the most hazardous component.[2][8]

Protocol:

  • Establish Designated Waste Containers: Before starting work, prepare separate, clearly labeled hazardous waste containers.[9]

    • Halogenated Organic Liquid Waste: For solutions containing 2-Fluoro-5-(piperazin-1-yl)aniline and halogenated solvents (e.g., Dichloromethane).

    • Non-Halogenated Organic Liquid Waste: If the compound is used with non-halogenated solvents (e.g., Hexane, Ethyl Acetate).

    • Solid Waste: For contaminated consumables like gloves, weighing papers, and silica gel.

  • Use Compatible Containers: Containers must be chemically compatible with the waste.[9][10] High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are standard.[10]

  • Label Immediately: Label each container with the words "Hazardous Waste" and list all chemical constituents by their full name, including solvents.[9][11] Avoid using chemical formulas or abbreviations. Note the accumulation start date.

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[9][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Storage in Satellite Accumulation Areas (SAA)

Federal and local regulations, such as those from the Environmental Protection Agency (EPA), govern the temporary storage of hazardous waste in laboratories.[9][12] These designated spots are known as Satellite Accumulation Areas (SAAs).

Protocol:

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][10]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.[12]

  • Segregate Incompatibles: Store containers of acids, bases, and oxidizers in separate secondary containment bins to prevent accidental mixing.[10][13] 2-Fluoro-5-(piperazin-1-yl)aniline waste should be stored away from strong oxidizing agents and acids.[4][14]

  • Volume and Time Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored in an SAA (e.g., 55 gallons) and the time limit for accumulation (e.g., up to one year for partially filled containers).[10] Once a container is full, it must be removed within three days.[9][10]

Spill and Decontamination Procedures

Accidents happen, and a prepared response is key to mitigating risk.

Protocol:

  • Alert Personnel: Immediately notify others in the lab.

  • Assess the Spill: If the spill is large or involves highly concentrated material, evacuate and contact your institution's Environmental Health & Safety (EHS) office.

  • Small Spill Cleanup: For minor spills, wear appropriate PPE (double-glove with nitrile gloves, safety goggles, lab coat).[11]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][5]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.

  • Surface Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of in the solid waste container.[2]

Final Disposal: The Role of Professional Waste Management

The ultimate disposal of 2-Fluoro-5-(piperazin-1-yl)aniline is not a task for the laboratory. It must be managed by a licensed hazardous waste disposal company coordinated through your EHS department.[2][11]

  • Incineration: High-temperature incineration is the preferred and most environmentally sound method for destroying halogenated aromatic compounds.[15][16] These facilities are equipped with scrubbers and afterburners to neutralize harmful gases produced during combustion.

  • Documentation: The process is tracked via a hazardous waste manifest, a legal document that follows the waste from your institution to its final destination. Retain all disposal records as required by regulations.[12]

By adhering to this comprehensive guide, you not only ensure the safe and compliant disposal of 2-Fluoro-5-(piperazin-1-yl)aniline but also uphold the highest standards of scientific responsibility, protecting yourself, your colleagues, and the environment.

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A Senior Scientist's Guide to the Safe Handling of 2-Fluoro-5-(piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the field of drug discovery and development, the compounds we handle are often novel, with toxicological data being incomplete. Therefore, a proactive and conservative approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity. This guide provides a detailed operational framework for handling 2-Fluoro-5-(piperazin-1-yl)aniline, a compound that combines the structural alerts of an aromatic amine and a piperazine derivative. Our focus extends beyond mere compliance, delving into the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Hazard Profile: A Synthesis of Structural Alerts

A comprehensive understanding of a compound's potential hazards is the foundation of safe handling. While a specific, complete toxicological profile for 2-Fluoro-5-(piperazin-1-yl)aniline may not be readily available, we can infer a robust hazard profile by examining its constituent moieties: 2-fluoroaniline and piperazine.

The fluoroaniline component suggests risks common to aromatic amines, while the piperazine group is a well-known sensitizer.[1][2] This leads to the following anticipated hazard classification.

Table 1: Anticipated Hazard Profile

Hazard StatementClassification Rationale
H302: Harmful if swallowedConsistent with the toxicity profile of 2-fluoroaniline.[3][4]
H315: Causes skin irritationA common characteristic of aromatic amines.[3][4]
H317: May cause an allergic skin reactionThe piperazine moiety is a known skin sensitizer.[1][5] Repeated or prolonged contact should be avoided.
H318/H319: Causes serious eye damage/irritationBoth 2-fluoroaniline and piperazine derivatives can be severely irritating or corrosive to the eyes.[3][4][5][6]
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledThe piperazine group is a recognized respiratory sensitizer, capable of inducing occupational asthma.[1][5][7]
H335: May cause respiratory irritationA common hazard associated with aniline derivatives.[3][4]

The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. The sensitization risk (H317, H334) is of particular importance; initial exposures may show no adverse effect, but can prime the immune system, leading to severe reactions upon subsequent contact.

Engineering Controls: The Primary Barrier

Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of solid 2-Fluoro-5-(piperazin-1-yl)aniline (e.g., weighing, transferring) and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The containment provided by the fume hood is the most critical factor in preventing the inhalation of aerosolized powders or vapors.[3][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be deliberate and based on the compound's specific hazards. The following protocol is designed to provide a comprehensive barrier against all potential exposure routes.

Hand Protection

To prevent skin irritation and potential absorption or sensitization, appropriate gloves are mandatory.

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact. They provide good resistance to a wide range of chemicals.

  • Protocol: Double-gloving is strongly advised. This practice serves two purposes:

    • It provides a secondary barrier in case the outer glove is breached.

    • It allows for the safe removal of a contaminated outer glove without exposing the skin, enabling the user to continue work with the clean inner glove.

  • Action: Always inspect gloves for tears or pinholes before use. If the outer glove becomes contaminated, remove it immediately using proper technique and dispose of it as hazardous waste.[4][8]

Eye & Face Protection

Given the risk of serious eye damage, eye protection is paramount.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields.[9]

  • Best Practice: Due to the corrosive potential, especially when handling the solid or concentrated solutions, a full-face shield worn over safety goggles is the authoritative recommendation.[4][6] This provides superior protection against splashes that could affect the eyes and face.

Body Protection

A flame-resistant lab coat must be worn, fully fastened, with cuffs snug at the wrist. This protects the skin on the arms and body from accidental contact. Contaminated work clothing should never be taken home.[5][6]

Respiratory Protection

While engineering controls should prevent the need for routine respiratory protection, it is essential for non-routine events.

  • When Necessary: A respirator should be used during the cleanup of a large spill or if there is a known failure of the primary engineering controls (e.g., fume hood malfunction).

  • Respirator Type: A NIOSH-approved (or equivalent) half-mask or full-face respirator equipped with combination cartridges for organic vapors and particulates (e.g., P100 rating) is required.[9][10]

  • Critical Prerequisite: No individual should use a tight-fitting respirator without having successfully passed a qualitative or quantitative fit test. An improper seal renders the respirator ineffective.

Operational Plan: From Vial to Waste

A systematic workflow minimizes the risk of exposure and cross-contamination.

Caption: Step-by-step workflow for handling 2-Fluoro-5-(piperazin-1-yl)aniline.

Disposal Plan: Ensuring a Safe End-of-Life

All materials that have come into contact with 2-Fluoro-5-(piperazin-1-yl)aniline must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to others.[6]

  • Solid Waste: All contaminated solids, including gloves, weigh paper, bench protectors, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Never pour this chemical down the drain.[11][12]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure.

Table 2: Emergency Actions

Exposure TypeImmediate Response Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3][5]
Eye Contact Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5]
Major Spill Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean it up without appropriate training and respiratory protection.[6][13]

By adhering to this comprehensive safety framework, researchers can confidently handle 2-Fluoro-5-(piperazin-1-yl)aniline, ensuring personal safety, protecting colleagues, and maintaining the integrity of their scientific work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.